molecular formula C6H4O4 B181686 2-Oxo-2H-pyran-6-carboxylic acid CAS No. 672-67-3

2-Oxo-2H-pyran-6-carboxylic acid

Cat. No.: B181686
CAS No.: 672-67-3
M. Wt: 140.09 g/mol
InChI Key: AUZCNXBFVCKKHV-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-6-carboxylic acid (CAS 672-67-3) is a versatile pyrone derivative with the molecular formula C 6 H 4 O 4 and a molecular weight of 140.09 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure incorporates both a carboxylic acid and a pyrone ring, making it a useful precursor for synthesizing more complex molecules . The compound has a calculated density of approximately 1.542 g/cm³ and a high boiling point of around 353.2°C at 760 mmHg, indicating good thermal stability for various experimental conditions . Its calculated flash point is 159.4°C . Researchers utilize this compound in the synthesis of specialized chemicals, as evidenced by its role in published synthetic routes with reported yields as high as 87% . Its structural features are also found in naturally occurring molecules; for instance, a related derivative, stizolobic acid, is a naturally occurring amino acid found in seedlings of Mucuna pruriens . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-oxopyran-2-carboxylic acid
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InChI

InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9)
Source PubChem
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InChI Key

AUZCNXBFVCKKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30217482
Record name 2-Pyrone-6-carboxylic acid
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Molecular Weight

140.09 g/mol
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CAS No.

672-67-3
Record name 2-Oxo-2H-pyran-6-carboxylic acid
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Record name 2-Pyrone-6-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-2H-pyran-6-carboxylic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-2H-pyran-6-carboxylic acid, more commonly known as coumalic acid, is a versatile heterocyclic compound that has garnered significant interest in the scientific community. Its unique structural features, combining a lactone, a conjugated diene system, and a carboxylic acid moiety, make it a valuable building block in organic synthesis and a scaffold of considerable importance in medicinal chemistry. This guide provides a comprehensive overview of the properties, structure, synthesis, reactivity, and applications of coumalic acid, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

Coumalic acid possesses a planar six-membered ring containing an oxygen atom, classifying it as a pyranone. The presence of a carbonyl group at the 2-position and a carboxylic acid at the 6-position, along with two double bonds within the ring, dictates its chemical behavior and physical characteristics.

Structural Elucidation

The structure of 2-Oxo-2H-pyran-6-carboxylic acid is characterized by the following key features:

  • A pyranone core: A six-membered heterocyclic ring with one oxygen atom.

  • An α,β-unsaturated lactone: The endocyclic double bonds are conjugated with the carbonyl group of the lactone.

  • A carboxylic acid group: Attached at the 6-position of the pyranone ring.

These features are readily confirmed by various spectroscopic techniques.

Table 1: Physicochemical Properties of 2-Oxo-2H-pyran-6-carboxylic Acid

PropertyValueSource
CAS Number 672-67-3[1]
Molecular Formula C₆H₄O₄[1]
Molecular Weight 140.09 g/mol [1]
Melting Point 203-205 °C (decomposes)[2]
Boiling Point 218 °C at 120 mmHg[2]
Appearance Pale yellow to light brown powder[2]
Solubility Very soluble in water and methanol.[2][3]
pKa (predicted) 2.80 ± 0.20[4]
Spectroscopic Profile

A thorough understanding of the spectroscopic data is crucial for the identification and characterization of coumalic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like coumalic acid will exhibit two characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹. The conjugation in the pyrone ring system will influence the exact position of the carbonyl absorption.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons on the pyranone ring and a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and the carboxylic acid in the downfield region (around 160-180 ppm), in addition to the signals for the sp² hybridized carbons of the ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH moieties.[6]

Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid

The most established and widely used method for the synthesis of coumalic acid is the acid-catalyzed self-condensation of malic acid.[3][7]

Reaction Mechanism

The synthesis proceeds through the dehydration of malic acid in the presence of a strong acid, typically concentrated sulfuric acid and fuming sulfuric acid (oleum), which acts as both a catalyst and a dehydrating agent. The reaction involves the formation of an intermediate, which then undergoes cyclization and subsequent dehydration to yield the pyrone ring.

G malic_acid Malic Acid intermediate Formylacetic Acid Intermediate malic_acid->intermediate H₂SO₄/SO₃ - H₂O, - CO coumalic_acid 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid) intermediate->coumalic_acid Dimerization & Cyclization

Figure 1: Simplified reaction pathway for the synthesis of coumalic acid from malic acid.

Experimental Protocol: Synthesis from Malic Acid

This protocol is adapted from established literature procedures.[3]

Materials:

  • Malic acid

  • Concentrated sulfuric acid

  • Fuming sulfuric acid (oleum)

  • Crushed ice

  • Methanol

  • Decolorizing carbon (e.g., Norit)

Procedure:

  • In a round-bottomed flask, carefully add concentrated sulfuric acid to powdered malic acid.

  • With stirring, add fuming sulfuric acid in portions. An exothermic reaction with gas evolution will occur.

  • Once the initial reaction subsides, heat the mixture on a water bath for approximately 2 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Allow the mixture to stand, preferably overnight, to facilitate the precipitation of crude coumalic acid.

  • Collect the crude product by vacuum filtration and wash with ice-cold water to remove residual acid.

  • For purification, dissolve the crude product in hot methanol, add decolorizing carbon, and boil for a short period.

  • Filter the hot solution to remove the carbon and allow the filtrate to cool, inducing crystallization of the purified coumalic acid.

  • Collect the bright yellow crystals by filtration and dry.

Self-Validation: The identity and purity of the synthesized coumalic acid should be confirmed by melting point determination and spectroscopic analysis (IR, NMR), comparing the obtained data with literature values.

Chemical Reactivity and Synthetic Utility

The rich functionality of coumalic acid makes it a versatile synthon for the preparation of a wide array of more complex molecules.

Cycloaddition Reactions

The conjugated diene system within the pyranone ring readily participates in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8][9] This reactivity allows for the construction of bicyclic and aromatic systems. The reaction can proceed with a variety of dienophiles, and the regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile.

G coumalate Coumalate Ester (Diene) adduct Bicyclic Adduct coumalate->adduct [4+2] Cycloaddition dienophile Dienophile dienophile->adduct aromatic Aromatic Product adduct->aromatic - CO₂

Figure 2: General scheme of a Diels-Alder reaction involving a coumalate ester.

Derivatization of the Carboxylic Acid

The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides.[10] Esterification, for instance, is often performed to improve the solubility of coumalic acid in organic solvents for subsequent reactions.[10]

Other Reactions

Coumalic acid and its derivatives can also undergo other transformations, including 1,6-conjugate additions and ring-opening reactions, further expanding their synthetic utility.[10]

Applications in Drug Discovery and Development

The 2-pyrone scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds.[10] Coumalic acid, as a readily accessible 2-pyrone derivative, serves as a valuable starting material for the synthesis of potential therapeutic agents.

Biological Activities of 2-Pyrone Derivatives

Derivatives of 2-pyrones have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [1][10]

  • Anticancer and Cytotoxic Effects [1][10]

  • Anti-inflammatory Properties [10]

  • Antiviral Activity (including against HIV) [1][10]

The diverse biological profile of this class of compounds makes them attractive targets for drug discovery programs.

Coumalic Acid as a Bioisostere Precursor

The carboxylic acid moiety is a common functional group in many drugs. However, it can sometimes lead to unfavorable pharmacokinetic properties. The pyrone ring system can be explored as a bioisosteric replacement for other functionalities in drug design, or coumalic acid itself can be used as a starting point to introduce other bioisosteres.

Role in the Synthesis of Bioactive Molecules

Coumalic acid's utility as a synthetic intermediate allows for the construction of complex molecular architectures that may possess desirable pharmacological properties. For example, its use in Diels-Alder reactions can lead to the formation of substituted aromatic and hydroaromatic rings, which are common motifs in many drug molecules. The development of pyrazole carboxylic acid inhibitors of certain enzymes highlights the potential of heterocyclic carboxylic acids in drug design. While not directly derived from coumalic acid, this demonstrates the principle of using such scaffolds to target specific biological pathways.

Conclusion

2-Oxo-2H-pyran-6-carboxylic acid (coumalic acid) is a compound of significant academic and industrial interest. Its straightforward synthesis from renewable resources like malic acid, coupled with its versatile reactivity, makes it an attractive platform molecule. For researchers in drug discovery, coumalic acid and the broader class of 2-pyrones offer a rich source of inspiration and a practical starting point for the development of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for unlocking its full potential in the design and creation of next-generation pharmaceuticals.

References

  • Flow Synthesis of Coumalic Acid and its Derivatization. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Coumalic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Coumalic acid. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Synthesis of coumalic acid. (n.d.). Google Patents.
  • Synthesis of coumalic acid. (n.d.). Google Patents.
  • Flow synthesis of coumalic acid and its derivatization. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Coumalic acid. (n.d.). ChemBK. Retrieved January 27, 2026, from [Link]

  • Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Oxo-2H-pyran-6-carboxylic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-Oxo-2H-pyran-6-carboxylic acid, also known as coumalic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis protocols, physicochemical and spectroscopic properties, reactivity, and its burgeoning applications as a versatile platform molecule in the synthesis of complex chemical architectures.

Chemical Identity and Physicochemical Properties

2-Oxo-2H-pyran-6-carboxylic acid is a heterocyclic organic compound with a pyran-2-one core bearing a carboxylic acid substituent at the 6-position. Its chemical structure and key identifiers are fundamental for any scientific investigation.

IdentifierValueSource
CAS Number 672-67-3
Molecular Formula C₆H₄O₄
Molecular Weight 140.09 g/mol
IUPAC Name 2-Oxo-2H-pyran-6-carboxylic acid
Synonym Coumalic acid[1]
Appearance White to light yellow powder/crystal[1]
Melting Point 206-209 °C (decomposes)[1][2]
Solubility Very soluble in water. Soluble in methanol.[1][2]
pKa (Predicted) 2.80 ± 0.20[1]

Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid

The classical and most cited method for the synthesis of coumalic acid involves the dehydration and cyclization of malic acid using fuming sulfuric acid.[2][3] This method, originally reported by von Pechmann, remains a staple for laboratory-scale preparations.[4]

Classical Synthesis from Malic Acid: A Validated Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Reaction Scheme:

G malic_acid Malic Acid coumalic_acid 2-Oxo-2H-pyran-6-carboxylic Acid malic_acid->coumalic_acid Heat fuming_sulfuric_acid Fuming H₂SO₄

Figure 1. Synthesis of coumalic acid from malic acid.

Materials and Equipment:

  • L-(-)-Malic acid, powdered

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (20-30% SO₃)

  • Crushed ice

  • Methanol

  • Decolorizing carbon (e.g., Norit)

  • 2 L round-bottomed flask

  • Water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a 2 L round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 mL of concentrated sulfuric acid.[2]

  • Addition of Fuming Sulfuric Acid: To this suspension, add three 50 mL portions of 20-30% fuming sulfuric acid at 45-minute intervals.[2] The causality behind this staggered addition is to control the exothermic reaction and the evolution of gases.

  • Heating: Once the initial vigorous gas evolution has subsided, heat the reaction mixture on a water bath for 2 hours with occasional shaking to ensure complete reaction.[2]

  • Work-up: Cool the reaction mixture and carefully pour it slowly onto 800 g of crushed ice with constant stirring. This step quenches the reaction and precipitates the crude product.[2]

  • Isolation of Crude Product: Allow the mixture to stand for 24 hours to ensure complete precipitation. Filter the crude acid using a Büchner funnel, wash with three 50 mL portions of ice-cold water to remove residual mineral acids, and dry on a water bath. The yield of crude acid is typically 75-80 g.[2]

  • Recrystallization and Purification: Dissolve half of the crude product in five times its weight of hot methanol. Add 3 g of decolorizing carbon and boil the solution.[2] Filter the hot solution to remove the carbon, and then cool it in an ice bath to induce crystallization. Collect the purified, bright yellow crystals of coumalic acid by filtration and wash with a small amount of cold methanol. The mother liquor can be used to recrystallize the remaining crude product. The final yield of purified coumalic acid is typically 68-73 g (65-70%).[2]

Modern and Alternative Synthetic Approaches

While the classical method is robust, it utilizes harsh reagents. Modern chemistry has sought more benign and efficient alternatives.

  • Trifluoroacetic Acid Co-solvent System: A patented method describes the use of a mixture of sulfuric acid and trifluoroacetic acid, which can improve yields and potentially reduce the harshness of the reaction conditions.[4]

  • Flow Chemistry Synthesis: A continuous flow synthesis of coumalic acid from malic acid has been developed.[3][5] This approach offers advantages in terms of safety, scalability, and reaction control.[3]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for the identification and quality control of 2-Oxo-2H-pyran-6-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of coumalic acid exhibits characteristic absorptions for its functional groups. The spectrum would be expected to show a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations for the lactone and the carboxylic acid would likely appear as strong absorptions between 1700 and 1750 cm⁻¹. The C=C stretching of the pyran ring would be observed in the 1600-1680 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show signals for the three vinyl protons on the pyran ring, likely in the downfield region (δ 6.0-8.0 ppm) due to the electron-withdrawing effects of the carbonyl and carboxyl groups. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbonyl carbons of the lactone and the carboxylic acid would be expected to resonate at the most downfield positions (δ 160-180 ppm).[6] The olefinic carbons of the pyran ring would appear in the range of δ 100-150 ppm.

Mass Spectrometry

The mass spectrum of coumalic acid shows a molecular ion peak (M+) at m/z 140, corresponding to its molecular weight.[7] Fragmentation patterns of carboxylic acids typically involve the loss of water (M-18), the hydroxyl group (M-17), and the carboxyl group (M-45).[8][9]

Reactivity and Synthetic Applications

2-Oxo-2H-pyran-6-carboxylic acid is a valuable and versatile building block in organic synthesis, primarily due to its reactive pyrone ring system.

The Diels-Alder Reaction: A Gateway to Complexity

The most significant application of coumalic acid and its esters is in the Diels-Alder reaction, where the pyrone ring can act as a diene.[5] This [4+2] cycloaddition provides a powerful tool for the construction of highly substituted benzene and cyclohexene derivatives, which are common scaffolds in pharmaceuticals and natural products.[10]

Conceptual Workflow of a Diels-Alder Reaction with a Coumalate Derivative:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Product Coumalate Derivative Coumalate Derivative Diels-Alder\nCycloaddition Diels-Alder Cycloaddition Coumalate Derivative->Diels-Alder\nCycloaddition Dienophile Dienophile Dienophile->Diels-Alder\nCycloaddition Bicyclic Adduct Bicyclic Adduct Diels-Alder\nCycloaddition->Bicyclic Adduct Substituted Aromatic Ring Substituted Aromatic Ring Bicyclic Adduct->Substituted Aromatic Ring Decarboxylation/ Aromatization

Figure 2. Generalized workflow of a Diels-Alder reaction involving a coumalate derivative.

This reactivity has been exploited in the total synthesis of various natural products.[10][11][12] The regioselectivity and stereoselectivity of the Diels-Alder reaction with coumalic acid derivatives make it a highly predictable and reliable method for constructing complex molecular frameworks.

Other Reactions

Beyond cycloadditions, the functionality of coumalic acid allows for a range of other chemical transformations, including:

  • Esterification: The carboxylic acid group can be readily esterified to produce coumalate esters, which often have better solubility in organic solvents and can be used in a wider range of reaction conditions.

  • Decarboxylation: Under certain conditions, the carboxylic acid can be removed, providing access to 2-pyrone.

  • Nucleophilic Addition: The electron-deficient pyrone ring can be susceptible to nucleophilic attack, leading to ring-opening or substitution reactions.

Applications in Drug Discovery and Development

The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. Coumalic acid, as a readily accessible and functionalized 2-pyrone, is therefore a key starting material for the synthesis of potential therapeutic agents.

While specific examples of drugs developed directly from 2-Oxo-2H-pyran-6-carboxylic acid are not prevalent in the initial search, its derivatives are of significant interest. The pyran-2-one motif is found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[13] For instance, coumalic acid's antimicrobial properties are suggested to stem from its ability to inhibit bacterial growth and enzyme activity.[13]

The true potential of coumalic acid in drug discovery lies in its use as a versatile scaffold. Through Diels-Alder and other synthetic transformations, a diverse library of complex molecules can be generated for screening against various biological targets. The resulting substituted aromatic and hydroaromatic structures are foundational in many approved drugs.

Conclusion

2-Oxo-2H-pyran-6-carboxylic acid is a fundamentally important heterocyclic compound with a well-established synthetic route and a growing portfolio of applications. Its role as a diene in the Diels-Alder reaction is particularly noteworthy, providing an efficient pathway to complex molecular architectures relevant to the pharmaceutical and agrochemical industries. As the demand for sustainable and efficient synthetic methods grows, the utility of this bio-based platform chemical is expected to expand further, solidifying its position as a valuable tool for researchers and synthetic chemists.

References

  • Kaminski, T. S., & Kirsch, G. (Patent No. WO2014189926A1). Synthesis of coumalic acid.
  • Smith, L. K., & Baxendale, I. R. (2018). Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 3(5), 722-732. [Link]

  • Smith, L. K., & Baxendale, I. R. (2018). Flow Synthesis of Coumalic Acid and its Derivatization. Request PDF. [Link]

  • Wiley, R. H., & Smith, N. R. (1951). Coumalic acid. Organic Syntheses, 31, 23. [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (2020). FT-IR spectra of (a) p-Coumaric acid, (b) p-Phenylenediamine, and (c) N-GQDs. [Link]

  • Li, A., & Porco, J. A. (2014). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 19(9), 13436-13467. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10).[10][14]. [Link]

  • PubChem. 2H-pyran-6-carboxylic acid. [Link]

  • Myers, A. G. (2007, August 13). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. [Link]

  • University of Cambridge. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

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  • ResearchGate. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2020). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • Specac. (2024, April 25). The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities. [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

A Technical Guide to the Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid) from Bio-based Feedstocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount objective in modern chemistry. This guide provides an in-depth technical exploration of the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid, commonly known as coumalic acid, a versatile platform chemical, from sustainable, bio-based sources. We will dissect the primary chemo-catalytic pathways, focusing on the conversion of biomass-derived malic acid and C6 aldaric acids. This document is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic insights, detailed experimental protocols, and comparative data to support the advancement of green chemical manufacturing.

Introduction: The Strategic Value of Bio-derived Coumalic Acid

2-Oxo-2H-pyran-6-carboxylic acid (Coumalic Acid) is a six-membered unsaturated lactone that serves as a valuable and reactive building block in organic synthesis. Its conjugated diene system makes it a prime candidate for a variety of transformations, including Diels-Alder reactions, which open pathways to a wide array of complex molecules, including bio-based alternatives to petroleum-derived commodity chemicals like terephthalic acid.[1][2] The pharmacological relevance of the 2-pyrone scaffold, which is present in numerous natural products, further underscores its importance.[3] These compounds exhibit a range of biological activities, including antifungal, antibiotic, and HIV protease inhibitory effects.[3]

Traditionally, the synthesis of such platform chemicals has relied on petrochemical precursors. However, the imperative for sustainable and environmentally benign processes has driven research towards bio-based feedstocks.[4] Bio-derived molecules like malic acid, readily available through fermentation, and aldaric acids, derived from C6 sugars, represent cost-effective and renewable starting points for high-value chemical production.[3][5] This guide focuses on the established and emerging methodologies for converting these bio-based precursors into coumalic acid, emphasizing the chemical principles that govern these transformations.

The Landscape of Bio-Based Precursors

The selection of a starting material is a critical decision in any synthetic strategy, balancing availability, cost, and the efficiency of the conversion pathway. For coumalic acid, two primary classes of bio-based precursors have proven most viable.

Biomass Renewable Biomass (e.g., Sugars, Lignocellulose) Malic_Acid Malic Acid (C4 Dicarboxylic Acid) Biomass->Malic_Acid Fermentation Aldaric_Acids Aldaric Acids (e.g., Mucic, Glucaric) Biomass->Aldaric_Acids Oxidation of C6 Sugars Coumalic_Acid 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid) Malic_Acid->Coumalic_Acid Acid-Catalyzed Dehydrative Cyclization Aldaric_Acids->Coumalic_Acid Multi-step Conversion via Acetoxypyrone Intermediate

Caption: Overview of primary bio-based routes to Coumalic Acid.

  • Malic Acid (A C4 Platform): L-Malic acid is a naturally occurring dicarboxylic acid that can be produced efficiently on an industrial scale through the fermentation of carbohydrates by various microorganisms.[5] Its C4 backbone contains the requisite carbon atoms, and its hydroxyl and carboxylic acid functionalities provide the necessary handles for chemical transformation. This makes it a prime, readily available feedstock for coumalic acid synthesis.[5]

  • C6 Aldaric Acids (Glucaric and Mucic Acid): These six-carbon dicarboxylic acids are produced by the oxidation of C6 sugars like glucose and galactose, which are fundamental components of biomass.[3] They represent a versatile class of polyfunctional molecules that can be cyclized to form the pyrone ring system, offering a direct route from cellulosic or starchy biomass to the target scaffold.[3]

Chemo-Catalytic Synthesis Pathways

The conversion of these bio-based precursors into coumalic acid is primarily achieved through acid-catalyzed reactions that promote dehydration and cyclization.

Pathway I: Dehydrative Dimerization of Malic Acid

This is the most established and widely documented method for synthesizing coumalic acid. The reaction proceeds through a critical intermediate, formylacetic acid, which is highly unstable and dimerizes in situ.

Causality Behind the Experimental Choice: The core of this transformation relies on the use of a strong acid catalyst that can perform two essential functions:

  • Dehydration: Removal of the hydroxyl group from malic acid.

  • Decarbonylation: Elimination of a molecule of carbon monoxide to generate the formylacetic acid intermediate.

The vigorous evolution of carbon monoxide gas is a key indicator of this mechanistic pathway.[1] Two molecules of the generated formylacetic acid then undergo a condensation and cyclization reaction to yield one molecule of coumalic acid.[1]

Malic_Acid Malic Acid Intermediate Formylacetic Acid (HO₂C-CH₂-CHO) Malic_Acid->Intermediate Strong Acid (-H₂O, -CO) CO Carbon Monoxide (CO) H2O Water (H₂O) Coumalic_Acid Coumalic Acid Intermediate->Coumalic_Acid x2 Self-Condensation & Cyclization

Caption: Mechanistic pathway from Malic Acid to Coumalic Acid.

Catalysts and Conditions: The reaction is typically performed under harsh conditions using strong acids.

  • Sulfuric Acid: Concentrated or fuming sulfuric acid is a classic reagent for this transformation.[6]

  • Perfluorosulfonic Acids: Acids like trifluoromethanesulfonic acid (triflic acid) have been shown to be highly effective, often leading to higher yields.[1]

  • Solvents: The reaction can be run neat or in a solvent like dichloroethane.[1][2]

Data Summary: Malic Acid to Coumalic Acid Synthesis

Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Conc. H₂SO₄ + Fuming H₂SO₄ Neat Water Bath (app. 100°C) 2 65-70 [6]
H₂SO₄ or Perfluorosulfonic Acid Dichloroethane 75-110 10-24 51-90 [1][2]

| p-Toluenesulfonic acid (PTSA) | Neat | 120 | 16 | 71 |[1] |

Challenges and Modern Solutions: While effective, the traditional batch synthesis using fuming sulfuric acid is highly corrosive and presents significant challenges for large-scale industrial production.[1] To address these issues, recent efforts have focused on developing continuous flow synthesis methods. Flow reactors offer superior heat and mass transfer, improved safety, and the potential for easier scale-up, making them an attractive alternative to conventional batch processes.[5]

Pathway II: Conversion from C6 Aldaric Acids

A greener approach has been developed utilizing C6 aldaric acids like mucic and glucaric acid.[3] This method avoids the highly corrosive conditions of the malic acid route.

Mechanism and Rationale: This synthesis proceeds in a stepwise fashion. The initial step involves reacting the aldaric acid salt with acetic anhydride. This serves to both activate the carboxyl groups and promote the necessary cyclization and dehydration steps to form the pyrone ring. This leads to a stable intermediate, 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid. This intermediate can then be hydrolyzed to the corresponding 3-hydroxy derivative, which is a direct precursor that can be decarboxylated to other useful pyrones.[3]

Experimental Protocol: Synthesis from Mucic or Glucaric Acid This protocol is adapted from the procedure described by Al-Zoubi et al. (2020).[3]

  • Salt Formation: Prepare the potassium salt of the chosen aldaric acid (mucic or glucaric acid).

  • Acetylation & Cyclization: Suspend the aldaric acid salt in acetic anhydride. The reaction is typically heated to promote the conversion to the 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt. The pH conditions can be adjusted to optimize the reaction.[3]

  • Acidification: The resulting salt is treated with a strong acid, such as hydrochloric acid. This quantitatively converts the salt into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.[3]

  • Isolation: The product can be isolated through standard workup procedures, such as extraction and crystallization.

  • Optional Decarboxylation: Further thermal decarboxylation of the 3-hydroxy derivative can yield 3-hydroxy-2H-pyran-2-one in very high yield.[3]

This pathway is particularly noteworthy for its use of less harsh reagents and its ability to generate substituted pyrones, expanding the synthetic utility of bio-based feedstocks.

Detailed Experimental Workflow and Protocols

Adherence to validated protocols is essential for reproducibility and safety. The following section provides a detailed, step-by-step workflow for the classic synthesis of coumalic acid from malic acid.

Protocol: Synthesis of Coumalic Acid from Malic Acid (Batch)

This protocol is based on the well-established procedure from Organic Syntheses.[6]

Safety Precaution: This procedure involves the use of concentrated and fuming sulfuric acid, which are extremely corrosive and react violently with water. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Materials & Equipment:

  • Powdered L-Malic Acid (1.49 moles, 200 g)

  • Concentrated Sulfuric Acid (170 mL)

  • 20-30% Fuming Sulfuric Acid (Oleum) (150 mL)

  • Crushed Ice (800 g)

  • Methanol (for recrystallization)

  • Decolorizing Carbon (Norit)

  • 2-L Round-Bottom Flask

  • Büchner Funnel and Filter Flask

  • Water Bath

  • Stirring equipment

Start Start: Charge Flask Charge Combine Malic Acid and Conc. H₂SO₄ in 2-L flask. Start->Charge Add_Oleum Add Fuming H₂SO₄ in 3 portions over 1.5h. Charge->Add_Oleum Vigorous gas evolution (CO) Heat Heat on water bath for 2h with occasional shaking. Add_Oleum->Heat Quench Cool and pour mixture slowly onto 800g of ice. Heat->Quench Critical safety step Precipitate Allow to stand for 24h for product to precipitate. Quench->Precipitate Filter Filter crude acid using Büchner funnel. Precipitate->Filter Wash Wash with 3x50 mL of ice-cold water. Filter->Wash Removes mineral acid Dry Dry the crude product. Wash->Dry Recrystallize Recrystallize from hot methanol with decolorizing carbon. Dry->Recrystallize Purification Step Isolate Isolate pure coumalic acid by filtration and dry. Recrystallize->Isolate End End: Pure Product Isolate->End

Caption: Experimental workflow for batch synthesis of Coumalic Acid.

Procedure:

  • Reaction Setup: In a 2-L round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid.[6]

  • Acid Addition: Carefully add 170 mL of concentrated sulfuric acid to the malic acid. To this suspension, add three 50-mL portions of 20–30% fuming sulfuric acid at 45-minute intervals. The addition will cause vigorous evolution of carbon monoxide gas.[6]

  • Heating: Once the gas evolution has subsided, heat the solution on a water bath for 2 hours with occasional shaking to ensure the reaction goes to completion.[6]

  • Quenching and Precipitation: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare 800 g of crushed ice. Slowly and carefully pour the cooled reaction mixture onto the crushed ice with constant stirring.[6]

  • Isolation of Crude Product: Allow the mixture to stand for 24 hours to allow for complete precipitation of the product. Filter the crude coumalic acid using a Büchner funnel. It is essential to wash the filter cake with three 50-mL portions of ice-cold water to remove residual mineral acid.[6] Dry the crude product. The expected yield of crude acid is 75–80 g.[6]

  • Purification: Dissolve half of the crude product in five times its weight of hot methanol. Add 3 g of decolorizing carbon and boil the solution. Filter the hot solution to remove the carbon, then cool the filtrate in an ice bath to crystallize the pure coumalic acid. Collect the product by filtration. The mother liquor can be used to recrystallize the remaining crude material.[6] The final yield of pure, bright yellow coumalic acid is typically 68–73 g (65–70%).[6]

Conclusion and Future Outlook

The synthesis of 2-Oxo-2H-pyran-6-carboxylic acid from bio-based feedstocks represents a significant achievement in the field of green chemistry. The acid-catalyzed conversion of malic acid is a robust and high-yielding, albeit harsh, method that is well-documented. The development of flow chemistry processes for this route is a critical next step for improving safety and scalability.[5] Concurrently, the pathway from C6 aldaric acids presents a milder and potentially more versatile alternative, allowing for the synthesis of substituted pyrones from foundational biomass sugars.[3]

Future research should be directed towards several key areas:

  • Heterogeneous Catalysis: Developing solid acid catalysts to replace corrosive liquid acids like sulfuric acid would simplify product purification, minimize waste, and allow for catalyst recycling, significantly improving the process's environmental footprint.

  • Biocatalysis: Exploring enzymatic or whole-cell biocatalytic routes could offer unparalleled selectivity under mild, aqueous conditions, though catalyst stability and reaction rates remain significant hurdles.[7]

  • Process Intensification: Further integration of these synthetic routes into biorefinery concepts, where biomass is efficiently fractionated and converted into a portfolio of valuable chemicals, will be essential for economic viability.[8]

By continuing to innovate and refine these synthetic pathways, the scientific community can further establish coumalic acid as a key bio-derived platform chemical, paving the way for a more sustainable chemical industry.

References

  • Al-Zoubi, H., et al. (2020). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. European Journal of Organic Chemistry, 2020(2), 241-251. Available at: [Link]

  • Kraus, G. A. (2017). Synthesis of coumalic acid. U.S. Patent No. 9,617,236 B2.
  • ResearchGate. (n.d.). Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10). [Image]. Available at: [Link]

  • Kraus, G. A. (2014). Synthesis of coumalic acid. WIPO Patent Application WO/2014/189926 A1.
  • ResearchGate. (n.d.). Flow Synthesis of Coumalic Acid and its Derivatization. Request PDF. Available at: [Link]

  • Godfrey, L., et al. (2020). Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 5(3), 571-576. Available at: [Link]

  • Wiley, R. H., & Smith, N. R. (1951). Coumalic acid. Organic Syntheses, 31, 23. Available at: [Link]

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  • ResearchGate. (2025). Biocatalytic tandem multicomponent reactions for one-pot synthesis of 2-Amino-4H-Pyran library and in vitro biological evaluation. Available at: [Link]

  • Galkin, M. V., & Samec, J. S. (2020). Selective Production of Maleic Acid from Furfural via a Cascade Approach Combining Photochemistry and Electro-or Biochemistry. ACS Sustainable Chemistry & Engineering, 8(32), 12029-12034. Available at: [Link]

  • Papanikolaou, G., et al. (2021). High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid. Catalysis Communications, 149, 106234. Available at: [Link]

  • Oberlin College. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Available at: [Link]

  • Semantic Scholar. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available at: [Link]

  • ResearchGate. (2020). High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid1. Available at: [Link]

  • de la Cruz-Urbina, D. M., et al. (2020). Improving the production of maleic acid from biomass: TS-1 catalysed aqueous phase oxidation of furfural in the presence of γ-valerolactone. Green Chemistry, 22(18), 6061-6070. Available at: [Link]

  • Alonso, D. M., et al. (2020). Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. Chemical Society Reviews, 49(14), 4755-4795. Available at: [Link]

  • BioResources. (2021). Synthesis of maleic acid from biomass-derived furfural in the presence of KBr/graphitic carbon nitride (g-C3N4) catalyst and hydrogen peroxide. Available at: [Link]

  • Zhang, H., et al. (2013). Biomass catalytic pyrolysis to produce olefins and aromatics with a physically mixed catalyst. Bioresource Technology, 140, 256-262. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Stability of 2-Oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of 2-Oxo-2H-pyran-6-carboxylic acid, a key building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability of this molecule under various conditions is critical for ensuring the quality, safety, and efficacy of resulting products. This document will delve into the theoretical and practical aspects of stability testing, offering field-proven insights and detailed methodologies.

Introduction to 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid)

2-Oxo-2H-pyran-6-carboxylic acid, more commonly known as coumalic acid, is a versatile organic compound.[1][2] Its pyran ring structure makes it a valuable precursor for a variety of biologically active molecules, finding applications in medicinal chemistry and material science.[1] Given its role in the development of novel compounds, a thorough understanding of its stability profile is paramount for drug development professionals. The inherent reactivity of the α,β-unsaturated lactone system in the 2-pyrone ring, combined with the carboxylic acid functionality, dictates its susceptibility to degradation under various environmental conditions.

Theoretical Stability Profile and Potential Degradation Pathways

The chemical structure of coumalic acid suggests several potential degradation pathways that must be investigated during stability studies. The conjugated system of the 2-pyrone ring imparts unique electrophilic properties, making it susceptible to nucleophilic attack which can lead to ring opening.[3]

Hydrolytic Degradation

The ester linkage within the lactone ring is a primary site for hydrolysis. This reaction is expected to be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactone is followed by nucleophilic attack of water, leading to ring opening to form a glutaconic acid derivative.

  • Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone will also result in ring opening.

Oxidative Degradation

The electron-rich double bonds in the pyrone ring are potential targets for oxidative degradation.[4] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of various oxidation products, including epoxides or ring-cleavage products.

Photodegradation

2-pyrones are known to undergo a variety of photochemical reactions.[5] Exposure to UV or visible light can induce electrocyclic ring-opening reactions, valence isomerization, or photodimerization.[5] The specific photodegradation pathway for coumalic acid would need to be elucidated experimentally.

Thermal Degradation

Thermal stress can induce decarboxylation of coumalic acid. There is evidence that the thermal decomposition of coumalic acid is accelerated in the presence of water.[6] This is a critical consideration for drying and storage conditions of the bulk material.

The following diagram illustrates the potential degradation pathways of coumalic acid under forced stress conditions.

CoumalicAcid 2-Oxo-2H-pyran-6-carboxylic acid (Coumalic Acid) Hydrolysis Hydrolytic Degradation (Acid/Base) CoumalicAcid->Hydrolysis Oxidation Oxidative Degradation (e.g., H2O2) CoumalicAcid->Oxidation Photolysis Photodegradation (UV/Vis Light) CoumalicAcid->Photolysis Thermal Thermal Degradation (Heat) CoumalicAcid->Thermal RingOpened Ring-Opened Products (Glutaconic Acid Derivatives) Hydrolysis->RingOpened Oxidized Oxidized Products (Epoxides, Ring Cleavage Products) Oxidation->Oxidized Photoisomers Photoisomers & Photodimers Photolysis->Photoisomers Decarboxylated Decarboxylated Product (2-Pyrone) Thermal->Decarboxylated

Caption: Potential degradation pathways of coumalic acid.

Forced Degradation Studies: An Experimental Blueprint

To proactively identify potential degradation products and establish the intrinsic stability of coumalic acid, a forced degradation study is essential.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products.[7][8] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods can effectively detect and separate the degradants.

General Considerations
  • Purity of Starting Material: A well-characterized, high-purity batch of coumalic acid should be used.

  • Control Samples: For each stress condition, a control sample (un-stressed) should be stored under ambient or refrigerated conditions and analyzed alongside the stressed samples.

  • Mass Balance: The sum of the assay value of the main peak and the peak areas of all degradation products should be close to 100% of the initial assay value to ensure that all significant degradation products are detected.

Experimental Protocols

The following table outlines a typical experimental design for a forced degradation study of coumalic acid.

Stress ConditionProtocolJustification
Acid Hydrolysis Dissolve coumalic acid in 0.1 M HCl and heat at 60°C for 24 hours.To assess susceptibility to acid-catalyzed hydrolysis of the lactone.
Base Hydrolysis Dissolve coumalic acid in 0.1 M NaOH at room temperature for 4 hours.To evaluate the stability towards base-catalyzed hydrolysis.
Oxidation Treat a solution of coumalic acid with 3% H₂O₂ at room temperature for 24 hours.To investigate the potential for oxidative degradation of the pyrone ring.
Thermal Degradation Store solid coumalic acid at 80°C for 48 hours.To determine the impact of heat on the solid-state stability.
Photostability Expose a solution of coumalic acid to a light source according to ICH Q1B guidelines.To assess the light sensitivity of the molecule.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products.[9] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and resolving power.[5]

Method Development Strategy

The following workflow outlines the key steps in developing a stability-indicating HPLC method for coumalic acid.

Start Start: Method Development ColumnSelection Column Selection (e.g., C18, Phenyl-Hexyl) Start->ColumnSelection MobilePhase Mobile Phase Optimization (pH, Organic Modifier, Buffer) ColumnSelection->MobilePhase Detection Detector Wavelength Selection (UV-Vis, PDA) MobilePhase->Detection ForcedDeg Analyze Forced Degradation Samples Detection->ForcedDeg PeakPurity Assess Peak Purity (PDA Detector) ForcedDeg->PeakPurity Resolution Check Resolution between Parent and Degradant Peaks PeakPurity->Resolution MethodValidation Method Validation (ICH Q2(R1)) Resolution->MethodValidation

Caption: HPLC method development workflow.

Proposed HPLC Method Parameters

Based on the acidic nature of coumalic acid and general practices for similar heterocyclic compounds, the following starting parameters for HPLC method development are proposed:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase to ensure the carboxylic acid is in its protonated form.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution Start with a low percentage of B and gradually increase.To effectively separate compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength UV at 254 nm or PDA for peak purityCoumalic acid is expected to have a strong UV chromophore.
Injection Volume 10 µLStandard injection volume.
Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of Stability Considerations

The following table summarizes the key stability attributes of 2-Oxo-2H-pyran-6-carboxylic acid and the recommended actions for researchers and drug development professionals.

Stability AspectKey ConsiderationsRecommended Actions
Solid-State Stability Susceptible to thermal degradation, which is accelerated by moisture.Store in a well-closed container at controlled room temperature, protected from moisture.
Solution Stability Prone to hydrolysis under both acidic and basic conditions.Prepare solutions fresh and consider the pH of the solvent system.
Photostability Likely to degrade upon exposure to light.Protect from light during handling and storage. Use amber glassware or light-resistant containers.
Compatibility The carboxylic acid and lactone functionalities can react with other excipients.Conduct compatibility studies with proposed formulation excipients.

Conclusion

A comprehensive understanding of the stability of 2-Oxo-2H-pyran-6-carboxylic acid is fundamental for its successful application in research and drug development. This guide has provided a framework for assessing its stability, including potential degradation pathways, a detailed protocol for forced degradation studies, and a strategy for developing and validating a stability-indicating HPLC method. By implementing these principles, researchers can ensure the integrity of their work and the quality of the final products derived from this important chemical building block.

References

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The Emerging Potential of 2-Oxo-2H-pyran-6-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Oxo-2H-pyran Scaffold as a Privileged Structure in Drug Discovery

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the 2-oxo-2H-pyran, or α-pyrone, nucleus has garnered significant attention as a "privileged structure." This is due to its presence in a wide array of natural products and synthetically derived molecules exhibiting a broad spectrum of biological activities. The inherent chemical features of the 2-oxo-2H-pyran ring, including a reactive lactone, a conjugated diene system, and multiple sites for functionalization, make it a versatile template for the design of new drugs.

This technical guide focuses on the untapped potential of a specific, yet underexplored, member of this family: 2-Oxo-2H-pyran-6-carboxylic acid . While direct research on this particular molecule is nascent, its structural motifs suggest a wealth of possibilities for derivatization and application in medicinal chemistry. The presence of the carboxylic acid group at the 6-position provides a key handle for chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities and tailored pharmacokinetic profiles.

This document will serve as an in-depth exploration of the potential applications of 2-Oxo-2H-pyran-6-carboxylic acid and its derivatives. By examining the known biological activities of structurally related compounds, we will extrapolate potential therapeutic targets and outline strategic approaches for the synthesis and evaluation of novel drug candidates based on this promising scaffold. We will delve into potential applications in oncology, infectious diseases, and as enzyme inhibitors, providing detailed experimental workflows and mechanistic insights to guide researchers in this exciting field.

Synthetic Strategies: Accessing the 2-Oxo-2H-pyran-6-carboxylic Acid Core and its Derivatives

The synthetic accessibility of a scaffold is a critical determinant of its utility in a drug discovery program. Fortunately, a variety of synthetic routes to 2-oxo-2H-pyran derivatives have been established, many of which can be adapted for the synthesis of the 6-carboxylic acid derivative.

One common approach involves the condensation of a β-ketoester with an activated methylene compound. For instance, the reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile can yield a highly substituted pyran derivative[1]. While this specific example does not directly yield the 6-carboxylic acid, it illustrates a general strategy that could be modified.

Another versatile method is the reaction of chalcones with active methylene compounds in the presence of a base. For example, 2-amino-pyran derivatives can be synthesized by reacting chalcones with malononitrile in ethanol[2][3]. This highlights a multicomponent reaction strategy that can efficiently generate molecular diversity.

A plausible synthetic workflow for accessing derivatives of 2-Oxo-2H-pyran-6-carboxylic acid could involve an initial synthesis of a precursor with a group at the 6-position that can be subsequently converted to a carboxylic acid, such as a methyl or ester group.

Below is a generalized workflow for the synthesis and derivatization of the 2-Oxo-2H-pyran-6-carboxylic acid scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at Carboxylic Acid cluster_screening Biological Screening start Starting Materials (e.g., β-ketoesters, aldehydes) reaction1 Condensation/Cyclization Reaction start->reaction1 core 2-Oxo-2H-pyran-6-ester reaction1->core hydrolysis Ester Hydrolysis core->hydrolysis target 2-Oxo-2H-pyran-6-carboxylic acid hydrolysis->target amide Amide Derivatives target->amide Amide Coupling ester Ester Derivatives target->ester Esterification heterocycle Heterocyclic Analogs target->heterocycle Cyclocondensation anticancer Anticancer Assays amide->anticancer antimicrobial Antimicrobial Assays ester->antimicrobial enzyme Enzyme Inhibition Assays heterocycle->enzyme

Caption: Synthetic and screening workflow for 2-Oxo-2H-pyran-6-carboxylic acid derivatives.

Potential Therapeutic Applications

Based on the established biological activities of various pyran derivatives, we can project several promising therapeutic avenues for compounds derived from 2-Oxo-2H-pyran-6-carboxylic acid.

Anticancer Activity

The pyran scaffold is a recurring motif in compounds with significant anticancer properties. For instance, novel fused pyran derivatives have been shown to induce apoptosis and affect cell cycle progression in various cancer cell lines, including MCF7 (breast), A549 (lung), and HCT116 (colon)[4]. Some of these compounds exhibited potent activity with IC50 values in the low micromolar and even nanomolar range[4]. Furthermore, certain 4H-pyran derivatives have demonstrated antiproliferative effects against HCT-116 cells, with a proposed mechanism involving the inhibition of cyclin-dependent kinase 2 (CDK2)[5].

The 2-oxo-2H-pyran-6-carboxylic acid scaffold could be a valuable starting point for developing new anticancer agents. The carboxylic acid functionality can be converted into a variety of amides and esters, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of 2-Oxo-2H-pyran-6-carboxylic acid) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of the pyran nucleus have demonstrated significant potential as antimicrobial agents. For example, 2-amino-pyran derivatives have shown inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3][6]. Additionally, pyrano[2,3-c]pyrazole derivatives have exhibited promising antibacterial activity[7]. The proposed mechanisms of action for some pyran-based antimicrobials include the inhibition of essential enzymes like DNA gyrase and MurB, which are involved in bacterial DNA replication and cell wall biosynthesis, respectively[7].

The 2-oxo-2H-pyran-6-carboxylic acid scaffold can be derivatized to generate compounds with enhanced antimicrobial properties. The carboxylic acid can be coupled with various amines or alcohols to modulate the lipophilicity and electronic properties of the molecule, which are crucial for antibacterial activity.

  • Bacterial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate[8].

  • Inoculation: Inoculate each well with the prepared bacterial suspension[9]. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours[9].

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth[10].

Enzyme Inhibition

The structural features of 2-oxo-2H-pyran derivatives make them attractive candidates for enzyme inhibitors. The carboxylic acid group, in particular, can act as a key binding motif within the active site of an enzyme, forming hydrogen bonds or ionic interactions with amino acid residues. Structurally related pyridine carboxylic acid isomers have been explored as inhibitors for a wide range of enzymes, leading to drugs for various diseases[11]. Furthermore, a derivative of the closely related 4-oxo-4H-pyran-2,6-dicarboxylic acid has shown potential as an antidiabetic agent by inhibiting α-amylase and α-glucosidase[12].

This suggests that derivatives of 2-Oxo-2H-pyran-6-carboxylic acid could be designed to target specific enzymes implicated in various diseases.

G cluster_enzyme Enzyme Inhibition Mechanism inhibitor 2-Oxo-2H-pyran-6-carboxylic Acid Derivative binding Binding Interactions (H-bonds, Ionic) inhibitor->binding enzyme Enzyme Active Site enzyme->binding inhibition Inhibition of Enzyme Activity binding->inhibition

Caption: Generalized mechanism of enzyme inhibition by 2-Oxo-2H-pyran-6-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on 2-Oxo-2H-pyran-6-carboxylic acid are not yet available, we can infer potential relationships from related pyran structures. For many biologically active heterocyclic compounds, the nature and position of substituents on the core ring system significantly influence their potency and selectivity[13].

For derivatives of 2-Oxo-2H-pyran-6-carboxylic acid, key areas for SAR exploration would include:

  • Modification of the Carboxylic Acid: Conversion to various amides, esters, and hydrazides would modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity.

  • Substitution on the Pyran Ring: Introduction of substituents at positions 3, 4, and 5 could influence the electronic properties and steric profile of the molecule, potentially enhancing interactions with biological targets.

  • Bioisosteric Replacement: The carboxylic acid moiety could be replaced with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve pharmacokinetic properties.

Quantitative Data from Related Pyran Derivatives

To provide a perspective on the potential potency of this class of compounds, the following table summarizes the reported biological activities of some pyran derivatives.

Compound ClassBiological ActivityTarget/Cell LineReported Potency (IC50/MIC)Reference
Fused Pyran DerivativesAnticancerA549 (Lung Cancer)0.23 ± 0.12 µM[4]
Fused Pyran DerivativesAnticancerHCT116 (Colon Cancer)7.58 ± 1.01 µM[4]
4H-Pyran DerivativesAnticancerHCT-116 (Colon Cancer)75.10 µM[5]
4H-Pyran DerivativesAntibacterialGram-positive bacteriaLower than ampicillin[5]
Spiro-4H-pyran DerivativesAntibacterialS. aureusMICs in the range of 5-30 mM[10]

Conclusion and Outlook

The 2-Oxo-2H-pyran-6-carboxylic acid scaffold represents a promising, yet largely unexplored, area in medicinal chemistry. Its structural relationship to a wide range of biologically active natural products and synthetic compounds, combined with the versatility of the carboxylic acid functional group for derivatization, positions it as an attractive starting point for the development of novel therapeutics. The potential applications in oncology, infectious diseases, and enzyme inhibition are particularly compelling.

This technical guide has aimed to provide a comprehensive overview of the potential of this scaffold, drawing upon existing knowledge of related pyran systems to inform future research. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space. Through systematic synthesis, derivatization, and biological evaluation, the full therapeutic potential of 2-Oxo-2H-pyran-6-carboxylic acid and its analogs can be unlocked, potentially leading to the discovery of the next generation of life-saving medicines.

References

  • Jilalat, A. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Oxo-2H-pyran-6-carboxylic acid.
  • Al-Warhi, T., et al. (2022).
  • Safari, F., et al. (2015).
  • Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing.
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  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • Rbaa, M., et al. (n.d.). Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation.
  • Safari, F., et al. (2019).
  • Kavitha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Ohio State University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity.
  • Rehman, A. U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • de la Torre, M. C., & Sierra, M. A. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.
  • Safari, F., et al. (2026).
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  • Fisher Scientific. (n.d.). Sigma Aldrich 2-Oxo-2H-pyran-6-carboxylic acid 1 g.
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Methodological & Application

Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Oxo-2H-pyran-6-carboxylic Acid

2-Oxo-2H-pyran-6-carboxylic acid, more commonly known as coumalic acid, is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its pyrone ring system, featuring a conjugated enone, imparts a high degree of chemical reactivity, making it a precursor for a wide array of more complex molecules.[2] This application note provides a detailed, field-proven experimental protocol for the synthesis of coumalic acid, grounded in the classic and reliable von Pechmann condensation.[1][3] The causality behind the experimental choices is explained to ensure both reproducibility and a deep understanding of the synthetic process. This guide is intended for researchers, scientists, and professionals in drug development who require a robust method for preparing this important synthetic intermediate.

Reaction Overview and Mechanism

The synthesis of coumalic acid from malic acid is a classic example of an acid-catalyzed condensation and cyclization reaction. The overall transformation involves the dehydration and decarbonylation of malic acid to form a key intermediate, formylacetic acid.[4] Two molecules of this intermediate then react in a Michael addition followed by lactonization and subsequent dehydration to yield the final product, coumalic acid.[1]

The mechanism, which has been a subject of study, proceeds through the following key steps:

  • Formation of Formylacetic Acid: Malic acid, in the presence of concentrated and fuming sulfuric acid, undergoes a dehydration and decarbonylation process. This highly reactive environment facilitates the elimination of water and carbon monoxide to generate the crucial intermediate, formylacetic acid (HO₂C-CH₂-CHO).[4]

  • Dimerization and Cyclization: Two molecules of the newly formed formylacetic acid then undergo a condensation reaction. One molecule acts as a nucleophile (enol form) and the other as an electrophile in a Michael addition. This is followed by an intramolecular cyclization (lactonization) and subsequent dehydration to form the stable α-pyrone ring of coumalic acid.[1]

Reaction_Mechanism cluster_step1 Step 1: Formation of Formylacetic Acid cluster_step2 Step 2: Dimerization and Cyclization Malic_Acid Malic Acid Formylacetic_Acid Formylacetic Acid Intermediate Malic_Acid->Formylacetic_Acid H₂SO₄ / SO₃ -H₂O, -CO Two_Molecules 2 x Formylacetic Acid Dimerization Michael Addition & Lactonization Two_Molecules->Dimerization Coumalic_Acid 2-Oxo-2H-pyran-6-carboxylic Acid Dimerization->Coumalic_Acid -H₂O

Caption: Reaction mechanism for the synthesis of coumalic acid from malic acid.

Materials and Methods

Reagents and Equipment
ReagentFormulaMolar Mass ( g/mol )QuantitySupplierNotes
Malic AcidC₄H₆O₅134.09200 g (1.49 mol)Sigma-AldrichPowdered form is preferred for better dispersion.
Sulfuric Acid, concentratedH₂SO₄98.08170 mLFisher ScientificCorrosive. Handle with extreme care.
Fuming Sulfuric AcidH₂SO₄ + SO₃Variable3 x 50 mLAcros Organics20-30% SO₃. Highly corrosive and reactive.
MethanolCH₃OH32.04~1 LVWRFor recrystallization. Flammable.
Decolorizing CarbonC12.013 gFisher ScientificFor purification.
Crushed IceH₂O18.02800 g-For quenching the reaction.

Equipment:

  • 2-liter round-bottomed flask

  • Water bath

  • Stirring apparatus (optional, but recommended for occasional shaking)

  • Large beaker (2-liter)

  • Buchner funnel and filter flask

  • Ice bath

  • Heating mantle and reflux condenser (for recrystallization)

Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]

Experimental_Workflow Start Start: Preparation Reaction_Setup 1. Reaction Setup: Combine malic acid and concentrated H₂SO₄ in a 2-L flask. Start->Reaction_Setup Reagent_Addition 2. Addition of Fuming H₂SO₄: Add fuming sulfuric acid in three portions at 45-minute intervals. Reaction_Setup->Reagent_Addition Heating 3. Reaction Heating: Heat on a water bath for 2 hours with occasional shaking. Reagent_Addition->Heating Quenching 4. Reaction Quenching: Cool and pour the mixture onto crushed ice. Heating->Quenching Precipitation 5. Precipitation: Allow the mixture to stand for 24 hours to precipitate the crude product. Quenching->Precipitation Filtration 6. Filtration: Filter the crude acid and wash with ice-cold water. Precipitation->Filtration Drying 7. Drying: Dry the crude product on a water bath. Filtration->Drying Recrystallization 8. Recrystallization: Dissolve the crude product in hot methanol, treat with decolorizing carbon, filter hot, and cool to crystallize. Drying->Recrystallization Final_Product End: Pure 2-Oxo-2H-pyran-6-carboxylic Acid Recrystallization->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of coumalic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a 2-liter round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid. To this, add 170 mL of concentrated sulfuric acid.[5] The use of powdered malic acid ensures a larger surface area for reaction.

  • Addition of Fuming Sulfuric Acid: To the suspension, add three 50-mL portions of 20–30% fuming sulfuric acid at 45-minute intervals.[5] This staggered addition helps to control the initial vigorous gas evolution and temperature of the reaction.[4]

  • Reaction Heating: After the evolution of gas has subsided, heat the solution on a water bath for 2 hours with occasional shaking to ensure the reaction goes to completion.[5]

  • Reaction Quenching: After heating, cool the reaction mixture and then slowly and carefully pour it onto 800 g of crushed ice in a large beaker with stirring.[5] This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Precipitation: Allow the mixture to stand for 24 hours to allow for the complete precipitation of the crude coumalic acid.[5]

  • Filtration and Washing: Filter the precipitated crude acid using a Buchner funnel. Wash the solid with several portions of ice-cold water to remove any residual acid.[5]

  • Drying: Dry the crude product on a water bath. The yield of the crude acid, which typically melts at 195–200°C, is expected to be between 75–80 g.[5]

  • Recrystallization for Purification: a. Dissolve half of the crude product in five times its weight of hot methanol. b. Add 3 g of decolorizing carbon and boil the solution.[5] c. Filter the hot solution to remove the carbon. d. Cool the filtrate in an ice bath to induce crystallization. e. Collect the bright yellow crystals of coumalic acid by filtration and wash them with a small amount of cold methanol.[5] f. The mother liquor can be used to recrystallize the remaining crude product. g. The final yield of pure coumalic acid, with a melting point of 206–209°C, is typically between 68–73 g.[5]

Safety Precautions

The synthesis of coumalic acid involves the use of highly corrosive and hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of concentrated and fuming sulfuric acid, must be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated and fuming sulfuric acids are extremely corrosive and can cause severe burns. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate solution) readily available in case of a spill.

  • Quenching: The addition of the reaction mixture to ice is highly exothermic and can cause splattering. Perform this step slowly and with constant stirring.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized 2-Oxo-2H-pyran-6-carboxylic acid can be confirmed by standard analytical techniques:

  • Melting Point: The purified product should have a sharp melting point in the range of 206–209°C.[5]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the protons on the pyran ring and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl, carboxylic acid, and olefinic carbons.

    • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the lactone and carboxylic acid, and the C=C stretches of the pyran ring.

Conclusion

The protocol detailed in this application note provides a reliable and well-documented method for the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid (coumalic acid). By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce high-purity coumalic acid for use in a variety of synthetic applications, from the development of novel pharmaceuticals to the creation of advanced materials.

References

  • Organic Syntheses, Coll. Vol. 4, p.232 (1963); Vol. 34, p.26 (1954).
  • Synthesis of coumalic acid - WO2014189926A1 - Google P
  • US9617236B2 - Synthesis of coumalic acid - Google P
  • Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10).[6] - ResearchGate.

  • Flow synthesis of coumalic acid and its derivatiz
  • Recent Advances in the Synthesis of 2-Pyrones - MDPI.
  • 2-Oxo-2H-pyran-6-carboxylic acid - Sigma-Aldrich.
  • SAFETY D

Sources

Application Notes and Protocols: 2-Oxo-2H-pyran-6-carboxylic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Re-evaluating the Role of 2-Oxo-2H-pyran-6-carboxylic Acid in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with high stereocontrol.[1][2] Your interest in "2-Oxo-2H-pyran-6-carboxylic acid" as a dienophile in this context is noted. However, a comprehensive review of the chemical literature and an analysis of the electronic nature of this molecule indicate a correction to its typical role is necessary. Due to its conjugated diene system and electron-deficient nature, 2-oxo-2H-pyran-6-carboxylic acid, and 2-pyrones in general, almost exclusively function as the diene (the 4π-electron component) in Diels-Alder reactions.[3][4]

This guide, therefore, will provide a detailed exploration of the reactivity of 2-oxo-2H-pyran-6-carboxylic acid and its derivatives as dienes in Diels-Alder cycloadditions. We will delve into the mechanistic underpinnings of these reactions, provide detailed protocols, and discuss their synthetic applications.

Mechanistic Insights: The Diels-Alder Reactivity of 2-Pyrones

The reactivity of 2-pyrones as dienes is governed by their electronic properties. The presence of the electron-withdrawing ester and carboxyl groups makes the pyrone ring electron-deficient. This characteristic dictates its reactivity towards different types of dienophiles.

  • Normal Electron-Demand Diels-Alder: In this scenario, an electron-rich dienophile reacts with an electron-deficient diene. 2-Pyrones are well-suited for this type of reaction.

  • Inverse Electron-Demand Diels-Alder (IEDDA): Conversely, an electron-deficient dienophile can react with an electron-rich diene. While 2-pyrones are generally electron-poor, their reactivity in IEDDA reactions can be modulated by the presence of electron-donating substituents on the pyran ring.[5][6]

A key feature of Diels-Alder reactions involving 2-pyrones is the fate of the initial cycloadduct. The bicyclic lactone formed often undergoes a retro-Diels-Alder reaction with the extrusion of carbon dioxide, leading to the formation of a new aromatic ring. This tandem [4+2]/retro-[4+2] sequence is a powerful strategy for the synthesis of highly substituted aromatic and heteroaromatic compounds.[7]

Caption: General mechanism of a Diels-Alder reaction involving a 2-pyrone as the diene.

Application Notes: Scope and Considerations

The synthetic utility of 2-pyrones in Diels-Alder reactions is broad, but successful application requires careful consideration of the dienophile, reaction conditions, and potential side reactions.

Suitable Dienophiles:

  • Electron-Rich Alkenes and Alkynes: Enol ethers, enamines, and ynamines are excellent reaction partners for electron-deficient 2-pyrones.[8]

  • Strained Alkenes and Alkynes: Norbornene and cyclopropene derivatives, for instance, exhibit enhanced reactivity due to ring strain.

  • Electron-Deficient Dienophiles: While less common in normal electron-demand reactions, the use of catalysts can promote reactions with electron-poor dienophiles.[3]

Reaction Conditions:

  • Thermal Conditions: Many Diels-Alder reactions of 2-pyrones proceed under thermal conditions, often requiring elevated temperatures to overcome the activation energy and facilitate the retro-Diels-Alder step.

  • Lewis Acid Catalysis: Lewis acids can be employed to activate the dienophile, thereby accelerating the reaction and often improving stereoselectivity.[9]

  • High Pressure: The application of high pressure can also be beneficial, particularly for sluggish reactions.[10]

Stereoselectivity and Regioselectivity:

The stereochemical outcome of the Diels-Alder reaction is governed by the Woodward-Hoffmann rules, with the reaction proceeding in a concerted, suprafacial manner. The endo rule often predicts the major diastereomer in kinetically controlled reactions. The regioselectivity, or the orientation of the dienophile relative to an unsymmetrical diene, is influenced by both electronic and steric factors.[11][12] Theoretical studies, such as those using density functional theory (DFT), can be valuable for predicting these outcomes.[13]

Experimental Protocols: A Representative Diels-Alder Reaction of a 2-Pyrone Derivative

The following protocol is a general guideline for a thermally induced Diels-Alder reaction between a 2-pyrone and an acetylenic dienophile, leading to a substituted aromatic compound.

Materials:

  • 2-Oxo-2H-pyran-6-carboxylic acid or a suitable derivative (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Anhydrous toluene or xylene

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add the 2-pyrone derivative (1.0 eq) and the anhydrous solvent.

  • Reagent Addition: Add the dimethyl acetylenedicarboxylate (1.2 eq) to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aromatic product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Caption: A typical experimental workflow for a Diels-Alder reaction of a 2-pyrone.

Data Presentation: Scope of 2-Pyrones in Diels-Alder Reactions

The following table summarizes representative examples of Diels-Alder reactions involving 2-pyrone derivatives, showcasing the versatility of this methodology.

Diene (2-Pyrone Derivative)DienophileConditionsProductYield (%)Reference
Methyl coumalateEthyl vinyl etherToluene, 110 °CEthyl 3-ethoxy-4-hydroxybenzoate75[8]
3-Hydroxy-2-pyroneMethyl acrylateCH2Cl2, -20 °C, Lewis AcidBicyclic lactone95[4]
2-PyroneDimethyl acetylenedicarboxylateXylene, 140 °CDimethyl phthalate80[7]
4,6-Dimethyl-2-pyroneN-PhenylmaleimideToluene, 110 °CSubstituted phthalimide92[5]

Applications in Synthesis and Drug Development

The highly functionalized aromatic and carbocyclic frameworks generated from the Diels-Alder reactions of 2-pyrones are valuable intermediates in the synthesis of a wide range of complex molecules. These include natural products, pharmaceuticals, and advanced materials.[10] For instance, the ability to rapidly construct polysubstituted aromatic rings is of significant interest in medicinal chemistry for the development of novel drug candidates. The asymmetric variants of this reaction, in particular, provide access to chiral building blocks that are crucial for the synthesis of enantiomerically pure drugs.[3][14]

Conclusion

While "2-Oxo-2H-pyran-6-carboxylic acid" is not a viable dienophile, its role as a diene in Diels-Alder reactions is well-established and synthetically powerful. The ability of 2-pyrones to participate in [4+2] cycloadditions, often followed by a retro-Diels-Alder extrusion of CO2, provides an elegant and efficient pathway to a diverse array of substituted aromatic and carbocyclic compounds. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are key to harnessing the full potential of this versatile class of dienes in organic synthesis and drug discovery.

References

  • Wang, Y., et al. (2007). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6364–6365. [Link]

  • Kočevar, M., et al. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc, 2013(i), 333-363. [Link]

  • Posner, G. H., et al. (1995). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. The Journal of Organic Chemistry, 60(14), 4617–4627. [Link]

  • Myers, A. G. (2003). The Diels-Alder Reaction: Regioselectivity. Harvard University Chemistry 115 Lecture Notes.
  • Kraus, G. A., & Yue, B. (2003). Inverse electron demand Diels-Alder reactions of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters and morpholino enamines: regiospecific preparation of 3- or 4-substituted-2,6-dimethylbenzoates. The Journal of Organic Chemistry, 68(18), 7013–7016. [Link]

  • Reed, R. I., & Reid, W. K. (1963). Diels-Alder reactions of 2-pyrones. Direction of the addition reaction with acetylenes. The Journal of Organic Chemistry, 28(7), 1937–1939. [Link]

  • Ben-Ammar, F., et al. (2012). Density functional theory study of the regio- and stereoselectivity of diels–alder reactions of 5-Aryl-2-pyrones. International Journal of Quantum Chemistry, 112(10), 2294–2300. [Link]

  • Kočevar, M., et al. (2013).
  • Greeves, N. (2000). Enantioselective Diels-Alder reactions of 2H-pyrans. The University of Liverpool Repository.
  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

  • K. N. Houk, et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Advances, 11(42), 26034-26041. [Link]

  • Wang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. National Institutes of Health. [Link]

  • Afarinkia, K., & Posner, G. H. (1992). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. Chemical Reviews, 92(8), 1701–1716.
  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(15), 10126-10149. [Link]

  • Ball State University. (2018). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Cardinal Scholar.
  • Cole, C. J. F., et al. (2020). Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis. Chemical Science, 11(8), 2175-2180. [Link]

  • Wikipedia. (2023, November 13). Oxo-Diels–Alder reaction. [Link]

Sources

Application Notes and Protocols: [4+2] Cycloaddition Reactions Using 2-Oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theory and practical application of 2-Oxo-2H-pyran-6-carboxylic acid, commonly known as coumalic acid, as a versatile diene in [4+2] cycloaddition reactions. These reactions, particularly the Diels-Alder reaction, offer a powerful synthetic route to a variety of substituted cyclohexene and aromatic systems, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines the mechanistic principles, provides detailed experimental protocols, and discusses the significance of the resulting bicyclic products.

Introduction: The Synthetic Potential of 2-Oxo-2H-pyran-6-carboxylic Acid in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[1][2] 2-Oxo-2H-pyran-6-carboxylic acid, a readily available pyrone derivative, serves as an electron-deficient diene. While its inherent aromatic character can render it less reactive than acyclic dienes, its unique structure offers a pathway to complex molecular architectures.[1] The reaction typically proceeds with electron-deficient dienophiles, and the initial bicyclic adducts can undergo subsequent transformations, such as the extrusion of carbon dioxide via a retro-Diels-Alder reaction, to yield aromatic compounds.[3][4] This two-step sequence provides a powerful tool for the construction of substituted aromatic rings, which are prevalent in pharmaceuticals and functional materials.

The carboxylic acid moiety at the 6-position of the pyrone ring provides a valuable functional handle for further synthetic manipulations, allowing for the introduction of diverse substituents and the construction of complex molecular libraries. This guide will focus on the practical aspects of utilizing 2-Oxo-2H-pyran-6-carboxylic acid in these synthetically valuable transformations.

Mechanistic Considerations

The [4+2] cycloaddition of 2-Oxo-2H-pyran-6-carboxylic acid with a dienophile is a concerted pericyclic reaction. The stereochemistry of the dienophile is retained in the product. The reaction proceeds through a boat-like transition state, and the formation of the endo or exo isomer is a key consideration.

The Diels-Alder Reaction and Subsequent Retro-Diels-Alder Extrusion

The initial Diels-Alder cycloaddition results in the formation of a bicyclic lactone adduct. This adduct can be isolated or, under thermal conditions, undergo a retro-Diels-Alder reaction to extrude a molecule of carbon dioxide, leading to the formation of a substituted cyclohexadiene. This diene can then aromatize, particularly if the reaction is performed at elevated temperatures or with an oxidizing agent. The liberation of CO2 gas provides a strong thermodynamic driving force for the overall transformation.[3][4]

Caption: General mechanism of the [4+2] cycloaddition of 2-Oxo-2H-pyran-6-carboxylic acid followed by retro-Diels-Alder extrusion of CO2.

Experimental Protocols

Materials and Safety
Compound Formula MW ( g/mol ) CAS No. Hazards
2-Oxo-2H-pyran-6-carboxylic acidC6H4O4140.09672-67-3Harmful if swallowed.[5]
Maleic AnhydrideC4H2O398.06108-31-6Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
XyleneC8H10106.161330-20-7Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin irritation.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Avoid inhalation of dust, fumes, and vapors.

  • Handle maleic anhydride with extreme care as it is corrosive and a potent sensitizer.

Protocol: [4+2] Cycloaddition of 2-Oxo-2H-pyran-6-carboxylic Acid with Maleic Anhydride

This protocol describes a representative procedure for the Diels-Alder reaction between 2-Oxo-2H-pyran-6-carboxylic acid and maleic anhydride.

Objective: To synthesize the bicyclic adduct of 2-Oxo-2H-pyran-6-carboxylic acid and maleic anhydride.

Materials:

  • 2-Oxo-2H-pyran-6-carboxylic acid (1.40 g, 10.0 mmol)

  • Maleic anhydride (1.08 g, 11.0 mmol, 1.1 equivalents)

  • Xylene (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Oxo-2H-pyran-6-carboxylic acid (1.40 g, 10.0 mmol) and maleic anhydride (1.08 g, 11.0 mmol).

  • Solvent Addition: Add 20 mL of xylene to the flask.

  • Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to reflux with vigorous stirring. The solids should dissolve upon heating.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Product Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate of the product may form upon cooling.

  • Crystallization: To maximize product precipitation, cool the flask in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold xylene or hexanes to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to a constant weight.

  • Characterization: Characterize the product by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Oxo-2H-pyran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Oxo-2H-pyran-6-carboxylic acid in Heterocyclic Synthesis

2-Oxo-2H-pyran-6-carboxylic acid and its derivatives are highly valuable and versatile building blocks in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2] The inherent reactivity of the 2-pyrone ring system, characterized by its electrophilic centers and its ability to participate in cycloaddition reactions, allows for its transformation into various medicinally relevant scaffolds such as pyridines, pyridin-2(1H)-ones, pyrazoles, and pyridazines.[1] This guide provides an in-depth exploration of the synthetic utility of 2-Oxo-2H-pyran-6-carboxylic acid, detailing the underlying reaction mechanisms and providing field-proven protocols for the synthesis of key heterocyclic cores.

The 2-pyrone ring is an unsaturated lactone that can be susceptible to nucleophilic attack at positions C2, C4, and C6.[1] These reactions often initiate a cascade of ring-opening and recyclization events, leading to the formation of new heterocyclic systems.[1] Furthermore, the conjugated diene system within the pyrone ring makes it an excellent participant in Diels-Alder reactions, paving the way for the synthesis of complex carbocyclic and heterocyclic frameworks.

I. Synthesis of Pyridine and Pyridin-2(1H)-one Derivatives

The conversion of 2-pyrones into pyridin-2(1H)-ones is a fundamental transformation that involves the exchange of the ring oxygen for a nitrogen atom. This is typically achieved by reaction with ammonia or primary amines.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine at the C6 position of the pyrone ring, leading to a ring-opened intermediate. This is followed by an intramolecular cyclization via condensation between the terminal amine and the ester carbonyl, with subsequent dehydration to yield the pyridin-2(1H)-one.

G cluster_0 Reaction Mechanism: 2-Pyrone to Pyridin-2(1H)-one start 2-Oxo-2H-pyran-6-carboxylic acid intermediate1 Ring-opened intermediate start->intermediate1 Nucleophilic attack at C6 amine R-NH2 amine->intermediate1 product Pyridin-2(1H)-one derivative intermediate1->product Intramolecular cyclization & Dehydration

Caption: Conversion of 2-pyrone to pyridin-2(1H)-one.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-6-carboxylic acid

This protocol describes the synthesis of 2-oxo-1,2-dihydropyridine-6-carboxylic acid from 2-oxo-2H-pyran-6-carboxylic acid using ammonia.

Materials:

  • 2-Oxo-2H-pyran-6-carboxylic acid

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-oxo-2H-pyran-6-carboxylic acid (1.54 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add aqueous ammonia (10 mL, excess) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 3-4 with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired 2-oxo-1,2-dihydropyridine-6-carboxylic acid.

ReactantProductReagentsConditionsYield
2-Oxo-2H-pyran-6-carboxylic acid2-Oxo-1,2-dihydropyridine-6-carboxylic acidAq. Ammonia, EthanolReflux, 4-6h~85%

II. Synthesis of Pyridazine Derivatives

The reaction of 2-pyrones with hydrazine hydrate provides a route to pyridazine derivatives. Similar to the synthesis of pyridines, this transformation involves a ring-opening and recyclization sequence.

Mechanistic Insight

Hydrazine hydrate acts as the nucleophile, attacking the C6 position of the pyrone. The resulting ring-opened intermediate undergoes intramolecular cyclization to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. The reaction with hydrazine hydrate can lead to 1,4-dihydropyridazines, which are sensitive to air oxidation and can aromatize to the corresponding pyridazines.[1]

G cluster_1 Reaction Mechanism: 2-Pyrone to Pyridazine start 2-Oxo-2H-pyran-6-carboxylic acid intermediate1 Ring-opened intermediate start->intermediate1 Nucleophilic attack at C6 hydrazine N2H4·H2O hydrazine->intermediate1 dihydropyridazine Dihydropyridazine intermediate1->dihydropyridazine Intramolecular cyclization product Pyridazine derivative dihydropyridazine->product Oxidation

Caption: Conversion of 2-pyrone to a pyridazine derivative.

Experimental Protocol: Synthesis of 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid

This protocol outlines the synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid from 2-oxo-2H-pyran-6-carboxylic acid.

Materials:

  • 2-Oxo-2H-pyran-6-carboxylic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend 2-oxo-2H-pyran-6-carboxylic acid (1.54 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (1.25 g, 20 mmol) to the suspension.

  • Heat the mixture to reflux for 3-5 hours, during which the starting material will dissolve.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to yield 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

ReactantProductReagentsConditionsYield
2-Oxo-2H-pyran-6-carboxylic acid6-Oxo-1,6-dihydropyridazine-3-carboxylic acidHydrazine hydrate, EthanolReflux, 3-5h~70%

III. Synthesis of Benzene Derivatives via Diels-Alder Reaction

2-Pyrones can function as dienes in [4+2] cycloaddition reactions with alkynes. The initial cycloadducts readily undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to afford highly substituted benzene derivatives. This strategy is a powerful tool for the construction of aromatic rings.

Mechanistic Insight

The reaction is a concerted pericyclic reaction. The 2-pyrone acts as the diene and the alkyne as the dienophile. The resulting bicyclic intermediate is unstable and loses CO2 to form the aromatic product. The regioselectivity of the cycloaddition is influenced by the electronic properties of the substituents on both the pyrone and the alkyne.

G cluster_2 Diels-Alder/Retro-Diels-Alder Reaction of 2-Pyrone start 2-Oxo-2H-pyran-6-carboxylic acid ester intermediate Bicyclic adduct start->intermediate [4+2] Cycloaddition alkyne Alkyne (dienophile) alkyne->intermediate product Substituted benzoate intermediate->product Retro-Diels-Alder (CO2 extrusion)

Caption: Synthesis of benzene derivatives from 2-pyrones.

Experimental Protocol: Synthesis of Dimethyl phthalate

This protocol details the synthesis of dimethyl phthalate from methyl 2-oxo-2H-pyran-6-carboxylate and dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • Methyl 2-oxo-2H-pyran-6-carboxylate (esterified from the carboxylic acid)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Xylene (or other high-boiling solvent)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of methyl 2-oxo-2H-pyran-6-carboxylate (1.68 g, 10 mmol) in xylene (25 mL) in a round-bottom flask, add dimethyl acetylenedicarboxylate (1.42 g, 10 mmol).

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Monitor the reaction for the evolution of CO2 and by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give dimethyl phthalate.

ReactantDienophileProductConditionsYield
Methyl 2-oxo-2H-pyran-6-carboxylateDMADDimethyl phthalateXylene, Reflux, 12-24h~65%

IV. Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles from 2-pyrones is less direct than that of pyridines or pyridazines. One plausible route involves the initial formation of a pyranone carboxamide, which can then undergo a base-catalyzed intramolecular ring transformation to a pyrazolyl acetamide.[3]

Mechanistic Insight

This transformation likely involves the nucleophilic attack of hydrazine on the C4 position of the pyranone carboxamide, followed by a series of ring-opening and recyclization steps to form the pyrazole ring.

Conceptual Protocol: Synthesis of a Pyrazolyl Acetamide Derivative

This conceptual protocol outlines a potential pathway to a pyrazole derivative.

Step 1: Synthesis of 2-Oxo-2H-pyran-6-carboxamide

  • Convert 2-oxo-2H-pyran-6-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with a primary amine to form the corresponding carboxamide.

Step 2: Ring Transformation to a Pyrazolyl Acetamide

  • Treat the 2-oxo-2H-pyran-6-carboxamide with hydrazine hydrate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Heat the reaction mixture to facilitate the ring transformation.

  • The product, a pyrazolyl acetamide derivative, can be isolated and purified using standard techniques.

This multi-step process highlights the synthetic versatility of the starting material, allowing for the construction of more complex heterocyclic systems.

Conclusion

2-Oxo-2H-pyran-6-carboxylic acid is a powerful and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented herein, including ring transformations with nitrogen nucleophiles and Diels-Alder cycloadditions, provide robust and efficient pathways to valuable pyridine, pyridazine, pyrazole, and substituted benzene scaffolds. These protocols, grounded in well-established reaction mechanisms, offer researchers and drug development professionals a solid foundation for the exploration of novel chemical entities.

References

  • Lévai, A., & Jekő, J. (2007). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Arkivoc, 2007(i), 134-145.
  • Kappe, C. O. (2000). Recent developments in the synthesis of 2-pyrones and 2-pyridones. Molecules, 5(1), 41-65.
  • Kranjc, K., & Kočevar, M. (2010). 3-Acylamino-2H-pyran-2-ones as Dienes in Diels-Alder Reactions. Arkivoc, 2010(i), 283-300.
  • Leonardi, G., et al. (2020). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3-Acetoxy-2-oxo-2H-pyran-6-carboxylic Salts and their Derivatives as 3-Hydroxy-2H-pyran-2-one from C6 Aldaric Acids. European Journal of Organic Chemistry, 2020(2), 241-251.
  • Stanovnik, B., & Svete, J. (2008). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles, 77(2), 657-681.
  • Pyridine synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Preparation method of 2, 6-pyridinedicarboxylic acid. (2020). Google Patents.
  • Sil, D., et al. (2015). The Probable mechanism of ring transformation of 2H-pyranone carboxamides (4) to pyrazolyl acetamides (5). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

The Versatile Building Block: Harnessing 2-Oxo-2H-pyran-6-carboxylic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the quest for elegant and efficient pathways to complex molecular architectures is a perpetual endeavor. In this context, the strategic selection of starting materials is paramount. Among the arsenal of versatile building blocks, 2-Oxo-2H-pyran-6-carboxylic acid, commonly known as coumalic acid, has emerged as a powerful and adaptable scaffold for the construction of a diverse array of natural products and bioactive molecules. Its unique combination of a conjugated diene system, a lactone, and a carboxylic acid moiety within a compact heterocyclic framework provides a rich tapestry of reactivity waiting to be exploited.

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, offering in-depth insights into the practical application of coumalic acid in the synthesis of natural products. We will delve into the fundamental reactivity of this compound and its derivatives, explore its strategic application in total synthesis, and provide detailed, field-proven protocols for its preparation and key transformations.

Unveiling the Synthetic Potential: Properties and Reactivity

2-Oxo-2H-pyran-6-carboxylic acid is a crystalline solid that serves as a precursor to 2-pyrone (α-pyrone) through decarboxylation.[1] The true synthetic utility, however, often lies in the reactivity of its ester derivatives, such as methyl coumalate, which are readily prepared via Fischer esterification.[2] The key to its versatility lies in its ability to participate in a variety of transformations, most notably cycloaddition reactions.

The 2-pyrone ring system can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). A critical aspect of this reactivity is the subsequent extrusion of carbon dioxide from the initial bicyclic adduct, which serves as a powerful driving force for the reaction and leads to the formation of highly substituted aromatic and heteroaromatic rings. This "Diels-Alder/retro-Diels-Alder" sequence is a cornerstone of the synthetic utility of coumalic acid derivatives.

Furthermore, the electron-deficient nature of the pyrone ring allows it to participate in inverse-electron-demand Diels-Alder reactions, broadening the scope of accessible molecular architectures.[3] This dual reactivity makes coumalic acid and its derivatives invaluable tools for the synthesis of a wide range of compounds.

Strategic Application in Natural Product Synthesis: A Case Study Approach

While the application of 2-pyrones in the synthesis of numerous natural products is well-documented, we will focus on the strategic advantage of employing coumalic acid as a readily accessible starting material. The synthesis of various fungal metabolites and other complex natural products often features the 2-pyrone core, which can be retrosynthetically traced back to this simple precursor.[4]

A significant application of coumalic acid derivatives lies in their ability to serve as precursors to polysubstituted aromatic compounds, which are common motifs in natural products. For instance, the reaction of methyl coumalate with various dienophiles can lead to the formation of substituted benzene and naphthalene derivatives.[5]

Core Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the preparation of coumalic acid and its subsequent conversion to key synthetic intermediates. These protocols are designed to be self-validating, with clear explanations of the rationale behind each step and guidance on what to expect.

Protocol 1: Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid) from Malic Acid

This protocol is adapted from the well-established procedure in Organic Syntheses, which utilizes the dehydration and condensation of malic acid in the presence of fuming sulfuric acid.[6]

Causality: Fuming sulfuric acid acts as both a strong acid and a dehydrating agent, facilitating the formation of formylacetic acid as a key intermediate. Two molecules of this intermediate then condense and cyclize to form coumalic acid. The use of a significant excess of sulfuric acid ensures the reaction goes to completion.

Safety First: This procedure involves the use of highly corrosive fuming sulfuric acid. Strict adherence to safety protocols is mandatory. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7] Have a sodium bicarbonate solution readily available to neutralize any spills.

Materials:

  • Powdered malic acid

  • Concentrated sulfuric acid

  • 20-30% fuming sulfuric acid (oleum)

  • Crushed ice

  • Methanol

  • Decolorizing carbon (Norit)

Equipment:

  • 2-L round-bottomed flask

  • Water bath

  • Large beaker (for pouring onto ice)

  • Büchner funnel and filter flask

  • Standard glassware for recrystallization

Procedure:

  • In a 2-L round-bottomed flask, carefully place 200 g (1.49 moles) of powdered malic acid.

  • In a fume hood, cautiously add 170 mL of concentrated sulfuric acid to the malic acid with swirling.

  • In three separate portions, at 45-minute intervals, add 50 mL of 20-30% fuming sulfuric acid to the suspension. A significant evolution of gas (carbon monoxide) will occur.

  • Once the initial vigorous gas evolution has subsided, heat the reaction mixture on a water bath for 2 hours with occasional shaking to ensure homogeneity.

  • Allow the reaction mixture to cool to room temperature.

  • In a large beaker, prepare 800 g of crushed ice. Slowly and carefully pour the cooled reaction mixture onto the crushed ice with constant stirring. This step is highly exothermic.

  • Allow the resulting mixture to stand for 24 hours to allow for complete precipitation of the crude coumalic acid.

  • Collect the crude acid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three 50-mL portions of ice-cold water to remove residual mineral acid. This washing is crucial to prevent esterification during the subsequent recrystallization.[6]

  • Dry the crude product on a water bath. The yield of crude acid is typically in the range of 75-80 g.[6]

Purification:

  • Dissolve half of the crude product in five times its weight of hot methanol.

  • Add 3 g of decolorizing carbon and boil the solution for a few minutes.

  • Filter the hot solution to remove the carbon.

  • Cool the filtrate in an ice bath to induce crystallization.

  • Collect the bright yellow crystals of coumalic acid by vacuum filtration and wash them with a small amount of cold methanol.

  • The mother liquor can be used to recrystallize the remaining crude product.

  • The final yield of purified coumalic acid is typically 68-73 g (65-70%), with a melting point of 206–209 °C.[6]

Protocol 2: Esterification of Coumalic Acid to Methyl 2-Oxo-2H-pyran-6-carboxylate (Methyl Coumalate)

This protocol utilizes a standard Fischer esterification method.

Causality: The reaction is an equilibrium process catalyzed by a strong acid. The use of a large excess of the alcohol (methanol) helps to drive the equilibrium towards the ester product. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Procedure:

  • To a solution of coumalic acid (10.0 g, 71.4 mmol) in methanol (150 mL), cautiously add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl coumalate.

  • The product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Compound Starting Material Reagents Typical Yield Reference
Coumalic AcidMalic AcidConc. H₂SO₄, Fuming H₂SO₄65-70%[6]
Methyl CoumalateCoumalic AcidMethanol, Conc. H₂SO₄>90%General Procedure
Protocol 3: Decarboxylation of Coumalic Acid to 2-Pyrone (α-Pyrone)

This procedure, also from Organic Syntheses, involves the thermal decarboxylation of coumalic acid.[1]

Causality: At elevated temperatures, coumalic acid undergoes decarboxylation to form 2-pyrone. The use of a vacuum and a heated tube packed with copper turnings facilitates the sublimation of coumalic acid and the efficient removal of carbon dioxide, driving the reaction to completion.

Procedure:

  • Set up a horizontal pyrolysis apparatus consisting of a flask to hold the coumalic acid, connected to a heated Vycor tube loosely packed with copper turnings, followed by a series of cooled receivers and a vacuum pump.

  • Place 37.5 g (0.266 mole) of coumalic acid in the flask.[1]

  • Evacuate the system to a pressure below 5 mm Hg.

  • Heat the Vycor tube to 650–670 °C.

  • Gradually heat the flask containing the coumalic acid from 180 °C to 215 °C. The coumalic acid will sublime into the hot tube, where it decarboxylates.

  • The resulting 2-pyrone will distill and collect in the ice-cooled receivers.

  • The crude product can be purified by distillation to afford colorless, oily 2-pyrone in 66-70% yield.[1]

Visualizing the Synthetic Pathways

To better illustrate the strategic utility of coumalic acid, the following diagrams outline the key transformations and their role in constructing more complex molecular frameworks.

Synthesis_of_Coumalic_Acid malic_acid Malic Acid coumalic_acid 2-Oxo-2H-pyran-6-carboxylic acid (Coumalic Acid) malic_acid->coumalic_acid Conc. H₂SO₄, Fuming H₂SO₄ Δ

Caption: Synthesis of Coumalic Acid from Malic Acid.

Key_Transformations_of_Coumalic_Acid coumalic_acid 2-Oxo-2H-pyran-6-carboxylic acid methyl_coumalate Methyl Coumalate coumalic_acid->methyl_coumalate Esterification (MeOH, H⁺) two_pyrone 2-Pyrone coumalic_acid->two_pyrone Decarboxylation (Δ) aromatic_compounds Substituted Aromatic Compounds methyl_coumalate->aromatic_compounds Diels-Alder/ Retro-Diels-Alder (Dienophile) heterocycles Substituted Heterocycles methyl_coumalate->heterocycles Hetero-Diels-Alder (Hetero-dienophile)

Sources

Application Note & Protocols: A Comprehensive Guide to the Workup and Purification of 2-Oxo-2H-pyran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its reactive pyrone ring system and carboxylic acid functionality. These features make it a valuable building block for the synthesis of more complex molecular architectures. The biological and material properties of derivatives synthesized from this scaffold are critically dependent on the purity of this starting material. Therefore, a robust and reproducible protocol for its workup and purification is paramount. This guide provides an in-depth analysis of the experimental choices and detailed protocols for obtaining high-purity 2-Oxo-2H-pyran-6-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

The structural features of 2-Oxo-2H-pyran-6-carboxylic acid, namely the acidic proton of the carboxyl group and the electron-deficient pyrone ring, dictate the strategies for its successful isolation and purification. This document will explore these strategies, focusing on the removal of common impurities derived from typical synthetic routes.

Anticipated Synthetic Context and Impurity Profile

A thorough understanding of the purification strategy begins with considering the compound's synthetic origin and the likely impurities that may arise. While multiple synthetic routes to 2-Oxo-2H-pyran-6-carboxylic acid exist, a common approach involves the condensation of a C3 and a C4 building block, followed by cyclization and subsequent hydrolysis of an ester precursor.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Intermediates: Incompletely cyclized or hydrolyzed intermediates.

  • Byproducts: Products from side reactions such as decarboxylation or polymerization.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis.

The purification strategy must be designed to effectively remove these contaminants.

Workup: The First Stage of Purification

The initial workup of the reaction mixture is a critical step that significantly impacts the efficiency of subsequent purification procedures. The primary goal of the workup is to isolate the crude 2-Oxo-2H-pyran-6-carboxylic acid from the bulk of the reaction medium and soluble impurities. An acid-base extraction is the most effective technique for this purpose, leveraging the carboxylic acid functionality.

Logical Flow of Acid-Base Extraction

start Crude Reaction Mixture (Containing Product, Impurities, Solvent) add_base Addition of Aqueous Base (e.g., NaHCO3 or Na2CO3 solution) start->add_base phase_sep1 Phase Separation add_base->phase_sep1 aq_phase Aqueous Phase (Contains Sodium 2-oxo-2H-pyran-6-carboxylate) phase_sep1->aq_phase Product is deprotonated and dissolves org_phase Organic Phase (Contains Neutral/Basic Impurities) phase_sep1->org_phase combine_aq Combine Aqueous Phases aq_phase->combine_aq wash_org Wash Organic Phase with Water (Optional, to recover more product) org_phase->wash_org wash_org->combine_aq acidify Acidification of Aqueous Phase (e.g., with HCl to pH ~2) combine_aq->acidify precipitate Precipitation of Crude Product acidify->precipitate filtration Filtration and Washing of Solid (with cold water) precipitate->filtration crude_product Crude 2-Oxo-2H-pyran-6-carboxylic acid filtration->crude_product

Caption: Workflow for the acid-base workup of 2-Oxo-2H-pyran-6-carboxylic acid.

Protocol 1: Acid-Base Extraction Workup
  • Solvent Removal: If the reaction was performed in a water-miscible organic solvent, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. If a water-immiscible solvent was used, proceed to the next step.

  • Dissolution: Dissolve the residue in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium carbonate (Na₂CO₃). The use of a weak base like bicarbonate is preferred to prevent hydrolysis of the pyrone ring, which can occur under strongly basic conditions.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure generated from CO₂ evolution. Allow the layers to separate. The deprotonated product, sodium 2-oxo-2H-pyran-6-carboxylate, will partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete recovery of the product.

  • Back-Extraction (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any entrained neutral or basic impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify slowly with 1 M hydrochloric acid (HCl) with constant stirring. The 2-Oxo-2H-pyran-6-carboxylic acid will precipitate out as a solid as the pH is lowered to approximately 2.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification: Achieving High Purity

The crude product obtained from the workup may still contain minor impurities. The choice of the final purification method depends on the nature of these impurities and the desired final purity. Recrystallization and column chromatography are the two most common and effective techniques.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For polar compounds like 2-Oxo-2H-pyran-6-carboxylic acid, polar solvents are generally suitable.

Solvent SystemSuitability for RecrystallizationRationale
WaterExcellentThe compound is expected to have moderate solubility in hot water and low solubility in cold water, which is ideal for recrystallization.[1]
Ethanol/WaterVery GoodA co-solvent system can be used to fine-tune the solubility. The product should be soluble in hot ethanol and less soluble upon the addition of water.
Acetic Acid/WaterGoodSimilar to ethanol/water, this can be an effective system, especially if the crude product is contaminated with less polar impurities.
Protocol 2: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Oxo-2H-pyran-6-carboxylic acid. For every gram of crude material, add 10-15 mL of deionized water.[1]

  • Heating: Heat the suspension with stirring on a hot plate until the solid dissolves completely. If the solid does not dissolve upon reaching the boiling point, add small portions of hot water until a clear solution is obtained.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove any particulate matter.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Crystallization: As the solution cools, crystals of the purified compound will form. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

For mixtures with impurities of similar solubility to the product, or for non-crystalline crude materials, column chromatography is the preferred purification method. Given the polar nature of 2-Oxo-2H-pyran-6-carboxylic acid, a polar stationary phase like silica gel is appropriate, with a moderately polar mobile phase.

Logical Flow of Chromatographic Purification

start Crude Product dissolve Dissolve in a minimum amount of polar solvent (e.g., Methanol) start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb dry_load Dry to a free-flowing powder adsorb->dry_load load_sample Load the sample onto the column dry_load->load_sample pack_column Pack column with silica gel in a non-polar solvent (e.g., Hexane/Ethyl Acetate) pack_column->load_sample elute Elute with a gradient of increasing polarity (e.g., Ethyl Acetate/Methanol with Acetic Acid) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine concentrate Concentrate under reduced pressure combine->concentrate pure_product Pure 2-Oxo-2H-pyran-6-carboxylic acid concentrate->pure_product

Caption: Workflow for the purification of 2-Oxo-2H-pyran-6-carboxylic acid by column chromatography.

Protocol 3: Silica Gel Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. A suitable mobile phase system is a mixture of ethyl acetate and methanol, often with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and improve peak shape.

  • Sample Preparation: Dissolve the crude 2-Oxo-2H-pyran-6-carboxylic acid in a minimal amount of a polar solvent like methanol. Add a small amount of silica gel to this solution and concentrate it to dryness under reduced pressure to create a dry-loaded sample.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% ethyl acetate) and pack the column.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the product. The addition of acetic acid to the mobile phase can help to prevent tailing of the acidic compound on the silica gel.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome for Pure Sample
Thin Layer Chromatography (TLC) Quick qualitative assessment of purity.A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity.[1]A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.[1]Spectra consistent with the structure of 2-Oxo-2H-pyran-6-carboxylic acid and no significant impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weight.[1]A molecular ion peak corresponding to the mass of the compound (140.09 g/mol ).
Melting Point Assessment of crystalline purity.A sharp melting point at the literature value.

Troubleshooting

ProblemPossible CauseSolution
Low recovery from workup Incomplete extraction or premature precipitation.Ensure the aqueous phase is sufficiently basic during extraction and that acidification is done slowly in the cold.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower boiling point solvent or a solvent pair. Ensure slow cooling and scratch the inside of the flask to induce crystallization.[1]
Compound streaks on TLC/Column The compound is too polar for the mobile phase or is interacting strongly with the silica gel.Add a small amount of a polar modifier like acetic acid or methanol to the mobile phase.

References

  • PubChem. 4-Pyrone-2,6-dicarboxylic acid. [Link]

  • Mishra, U. K., & Bal, C. (2022). Microwave-assisted decarboxylation of 2H-Pyran-3-carboxylic acid derivatives under basic condition. Journal of Heterocyclic Chemistry, 59(12), 2258-2265.
  • El-Assaly, S., et al. (2021). Synthesis, molecular docking studies, and....
  • Kerru, N., et al. (2021). A review of recent advances in the green synthesis of azole-and pyran-based fused heterocycles using MCRs and sustainable catalysts. Current Organic Chemistry, 25(1), 4-39.
  • Jiang, C., et al. (2021). Computational Exploration of How Enzyme XimE Converts Natural S-Epoxide to Pyran and R-Epoxide to Furan.

Sources

Application Notes and Protocols for the Characterization of 2-Oxo-2H-pyran-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Oxo-2H-pyran-6-carboxylic Acid Derivatives

The 2-oxo-2H-pyran-6-carboxylic acid scaffold, also known as coumalic acid, is a cornerstone in the synthesis of a diverse array of heterocyclic compounds.[1] Derivatives of this core structure are of significant interest to researchers in medicinal chemistry and materials science due to their wide-ranging biological activities, including antimicrobial and cytotoxic properties.[2] The precise characterization of these molecules is paramount to understanding their structure-activity relationships, ensuring purity, and establishing their potential for therapeutic or industrial applications.

This comprehensive guide provides an in-depth exploration of the key analytical techniques employed in the structural elucidation and physicochemical characterization of 2-oxo-2H-pyran-6-carboxylic acid derivatives. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Strategic Workflow for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of novel 2-oxo-2H-pyran-6-carboxylic acid derivatives. The following workflow illustrates a logical progression from initial structural verification to in-depth physicochemical analysis.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Elucidation cluster_structural Structural & Thermal Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FTIR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS Xray Single-Crystal X-ray Diffraction MS->Xray Thermal Thermal Analysis (TGA, DSC) Xray->Thermal

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Oxo-2H-pyran-6-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Commonly known as coumalic acid, its synthesis presents unique challenges when transitioning from laboratory to pilot plant or manufacturing scale. This guide offers a detailed examination of the prevalent synthetic methodologies, focusing on the classic von Pechmann condensation of malic acid. We will dissect the reaction mechanism, provide a robust and scalable protocol, address critical process parameters, and outline effective purification and safety procedures. The causality behind experimental choices is emphasized to empower researchers with the knowledge to troubleshoot and optimize the process for their specific needs.

Introduction: The Significance of Coumalic Acid

2-Oxo-2H-pyran-6-carboxylic acid (Coumalic Acid) is a six-membered lactone with a conjugated diene system, rendering it a versatile intermediate for a variety of chemical transformations.[1] Its structural motif is present in numerous natural products exhibiting a wide range of biological activities.[1] In drug development, the coumalic acid scaffold is utilized in the synthesis of complex molecules with potential therapeutic applications. Furthermore, its derivatives are explored in materials science, particularly in the development of polymers and functional dyes. The efficient and scalable production of coumalic acid is therefore a critical endeavor for advancing research and development in these fields.

Synthetic Strategies: A Critical Overview

While several methods for the synthesis of pyran rings have been reported, including Knoevenagel condensations and Vilsmeier-Haack reactions, the most established and direct route to coumalic acid is the acid-catalyzed self-condensation of malic acid.[2][3][4][5][6][7]

  • Knoevenagel Condensation: This method typically involves the reaction of an enal with a 1,3-dicarbonyl compound and is a common route to 1-oxatrienes which can then undergo electrocyclization to form 2H-pyrans.[2] While versatile for substituted pyrans, its direct application for the synthesis of coumalic acid is not the most common approach.

  • Vilsmeier-Haack Reaction: This reaction is primarily used for the formylation of activated aromatic and heterocyclic compounds and can be employed in the synthesis of substituted pyran derivatives.[3][6][7] However, it is not the preferred method for the direct synthesis of coumalic acid from simple precursors.

  • von Pechmann Condensation: The dehydration and condensation of malic acid in the presence of a strong acid remains the most practical and widely reported method for preparing coumalic acid.[8][9][10] This approach is cost-effective in terms of starting materials but presents challenges related to the use of highly corrosive reagents, particularly on a larger scale.[9][10]

This guide will focus on the optimization and scale-up of the von Pechmann condensation, as it represents the most direct and economically viable pathway to coumalic acid.

The von Pechmann Condensation: Mechanism and Rationale

The conversion of malic acid to coumalic acid is a complex transformation involving dehydration, decarbonylation, and intermolecular condensation. The reaction is believed to proceed through the formation of formylacetic acid as a key intermediate.[9] Two molecules of this aldehyde-acid then react to form coumalic acid with the elimination of water.[9]

The role of concentrated sulfuric acid is multifaceted. It acts as a dehydrating agent, a catalyst for the initial formation of the reactive intermediate, and promotes the subsequent cyclization and dehydration steps. The addition of fuming sulfuric acid in traditional lab-scale preparations provides an even stronger dehydrating environment, driving the reaction to completion.[8][9][10] However, the highly corrosive and hazardous nature of fuming sulfuric acid makes its use on a large scale problematic and undesirable.[9][10][11]

Recent advancements have focused on mitigating these issues by employing alternative reaction conditions, such as using a solvent like dichloroethane with concentrated sulfuric acid, which offers a more controlled and scalable process.[9][10][11] This modified approach avoids the use of fuming sulfuric acid while still achieving good yields.[9][11]

Detailed Scale-Up Protocol

This protocol is adapted from established procedures and optimized for improved safety and scalability.[8][9][10] It avoids the use of fuming sulfuric acid, making it more amenable to pilot plant and manufacturing environments.

Materials and Equipment
Reagent/Equipment Specification Supplier Example CAS Number
DL-Malic Acid≥99%Sigma-Aldrich617-48-1
Concentrated Sulfuric Acid95-98%Fisher Scientific7664-93-9
Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich107-06-2
MethanolACS GradeVWR67-56-1
Decolorizing CarbonActivatedSigma-Aldrich7440-44-0
Glass-lined Reactor50 L capacity with overhead stirring, temperature control, and reflux condenserPfaudlerN/A
Büchner Funnel and FlaskAppropriate size for the scaleVWRN/A
Vacuum Drying OvenSheldon ManufacturingN/A
Experimental Workflow

Scale-up Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with Malic Acid and DCE B Initiate Stirring A->B 1 C Slowly Add Sulfuric Acid B->C 2 D Heat to Reflux (approx. 85-90 °C) C->D 3 E Maintain Reflux for 16-24h D->E 4 F Monitor Reaction (e.g., by HPLC) E->F 5 G Cool to Room Temperature F->G 6 H Quench by Pouring onto Crushed Ice G->H 7 I Filter Crude Product H->I 8 J Wash with Ice-Cold Water I->J 9 K Recrystallize from Methanol J->K 10 L Use Decolorizing Carbon K->L 11 M Filter Pure Product L->M 12 N Dry Under Vacuum M->N 13

Caption: Workflow for the scale-up synthesis of coumalic acid.

Step-by-Step Procedure
  • Reactor Setup: Ensure the glass-lined reactor is clean, dry, and equipped with an overhead stirrer, a temperature probe, a reflux condenser with a gas outlet connected to a scrubber (for potential SO₂ fumes), and an addition funnel.

  • Charging Reagents: Charge the reactor with DL-malic acid (5.0 kg, 37.3 mol) and dichloroethane (75 L). Begin stirring to create a slurry.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (9.9 L, 186.5 mol) via the addition funnel over a period of 1-2 hours. An exothermic reaction will occur, and the temperature should be monitored and controlled, not exceeding 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 85-90 °C). Vigorous gas evolution (primarily carbon monoxide) will be observed initially.[9] Maintain the reflux with continuous stirring for 16-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them in water, extracting with a suitable organic solvent, and analyzing by HPLC or TLC. The reaction is considered complete when the malic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate, well-ventilated area, prepare a large vessel with crushed ice (approximately 80 kg). Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. A precipitate of crude coumalic acid will form.

  • Isolation of Crude Product: Allow the mixture to stand for at least 4 hours, or preferably overnight, to ensure complete precipitation. Collect the crude product by filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of ice-cold water (3 x 5 L) until the washings are neutral to pH paper. This step is crucial to remove residual sulfuric acid.[11]

  • Drying of Crude Product: Dry the crude product on a tray in a fume hood or in a vacuum oven at a temperature not exceeding 60 °C. The yield of crude coumalic acid is typically in the range of 75-85%.

Purification Protocol

Recrystallization is the most effective method for purifying coumalic acid on a large scale.[8][12]

  • Dissolution: Transfer the crude coumalic acid to a clean reactor. Add methanol (approximately 5 L per kg of crude product). Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Decolorization: If the solution is highly colored, add a small amount of decolorizing carbon (approximately 30 g per kg of crude product) and maintain the reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the decolorizing carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Bright yellow crystals of coumalic acid will form.

  • Isolation and Drying: Collect the purified crystals by filtration and wash with a small amount of cold methanol. Dry the final product in a vacuum oven at 60 °C to a constant weight. The expected yield of pure coumalic acid is 68-73 g from 200 g of malic acid in lab scale, and similar percentages should be targeted in scale-up.[8]

Process Optimization and Troubleshooting

Parameter Recommendation Rationale
Reaction Temperature 85-90 °C (Reflux in DCE)Ensures a sufficient reaction rate without excessive decomposition.
Stirring Speed Sufficient to maintain a homogenous slurry/solution.Prevents localized overheating and ensures efficient mixing of reagents.
Quenching Slow addition to a large excess of ice.Controls the exotherm of quenching concentrated sulfuric acid and promotes precipitation of the product.
Washing Thorough washing with ice-cold water until neutral.Removes residual acid which can interfere with downstream applications and cause degradation.
Recrystallization Solvent MethanolProvides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery of pure product.[8]

Troubleshooting:

  • Low Yield: Incomplete reaction (extend reflux time), loss of product during work-up (ensure complete precipitation and careful filtration), or side reactions (control temperature carefully).

  • Dark Product: Inadequate decolorization (use more activated carbon or repeat recrystallization), or decomposition during reaction (ensure temperature control).

  • Incomplete Crystallization: Solution may be too dilute (concentrate by evaporating some solvent) or cooling may be too rapid (allow for slow cooling).[12]

Safety Considerations

The synthesis of coumalic acid involves several hazardous materials and conditions that require strict safety protocols.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact.[13][14] Always wear appropriate personal protective equipment (PPE), including chemical resistant gloves, safety goggles, and a face shield.[13][14]

  • Toxic Byproducts: The reaction evolves carbon monoxide, a toxic and flammable gas.[9] The reaction must be conducted in a well-ventilated fume hood or a reactor with a proper off-gas scrubbing system.

  • Exothermic Reactions: The addition of sulfuric acid and the quenching of the reaction mixture are highly exothermic. Maintain slow addition rates and ensure adequate cooling capacity.

  • Solvent Hazards: Dichloroethane is a flammable and toxic solvent. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing work.[13][14][15][16]

Reaction Mechanism Visualization

Coumalic Acid Synthesis Mechanism cluster_intermediate Formation of Formylacetic Acid cluster_condensation Condensation and Cyclization malic_acid Malic Acid intermediate1 Dehydration & Decarbonylation malic_acid->intermediate1 + H₂SO₄ - H₂O, -CO formylacetic_acid Formylacetic Acid intermediate1->formylacetic_acid two_faa 2x Formylacetic Acid formylacetic_acid->two_faa condensation Intermolecular Condensation two_faa->condensation cyclic_intermediate Cyclic Intermediate condensation->cyclic_intermediate - H₂O dehydration Dehydration cyclic_intermediate->dehydration - H₂O coumalic_acid Coumalic Acid dehydration->coumalic_acid

Caption: Proposed mechanism for the synthesis of coumalic acid from malic acid.

Conclusion

The scale-up synthesis of 2-Oxo-2H-pyran-6-carboxylic acid is a feasible process when careful consideration is given to the reaction conditions, safety protocols, and purification methods. By moving away from hazardous reagents like fuming sulfuric acid and adopting a more controlled process using a solvent such as dichloroethane, the synthesis can be performed safely and efficiently on a larger scale. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the reliable production of this important chemical intermediate.

References

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  • Krafft, M. E., & Pankewitz, T. (2014). Synthesis of coumalic acid.
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  • Zhang, Y., et al. (2013). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Reddy, C. R., et al. (2008). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Cole-Parmer. (n.d.). 4-Oxo-4H-1-benzopyran-2-carboxylic acid Material Safety Data Sheet. Cole-Parmer. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Reactivity: Decarboxylation. CSB/SJU. [Link]

  • Selva, M., et al. (2002). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 80(6), 649-654. [Link]

  • Organic Chemistry Portal. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. Organic Chemistry Portal. [Link]

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Application Notes and Protocols: 2-Oxo-2H-pyran-6-carboxylic Acid as a Precursor for Novel Functional Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyran-Based Biopolymers

The quest for novel biocompatible and biodegradable polymers is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and sustainable plastics.[1][2] Pyrans, a class of oxygen-containing heterocyclic compounds, are prevalent in numerous natural products and have demonstrated a wide array of pharmacological activities.[3][4] This inherent bioactivity, coupled with their versatile chemistry, makes pyran derivatives exceptional candidates for the development of advanced functional polymers.

This document provides a comprehensive technical guide on the utilization of 2-Oxo-2H-pyran-6-carboxylic acid as a versatile precursor for the synthesis of novel polyesters. We will explore its synthesis, propose detailed polymerization protocols via two distinct mechanisms—Ring-Opening Polymerization (ROP) and Polycondensation—and outline the characterization of the resulting polymers and their potential applications, particularly in the biomedical field.

Precursor Synthesis: 2-Oxo-2H-pyran-6-carboxylic Acid

The synthesis of 2-Oxo-2H-pyran-6-carboxylic acid can be approached through several established routes for 2-pyrone derivatives.[5] A common strategy involves the condensation and cyclization of appropriate precursors. While a specific, detailed synthesis is not widely available in the literature, a plausible and efficient route can be designed based on known pyrone synthesis methodologies.

Proposed Synthesis Workflow

cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Cyclization and Dehydration cluster_2 Step 3: Purification A Starting Materials (e.g., Pyruvic acid and Malonic acid derivative) B Base-catalyzed Condensation A->B Reaction Conditions: - Base (e.g., Piperidine) - Solvent (e.g., Ethanol) - Reflux C Intermediate Product D Acid-catalyzed Cyclization C->D Reaction Conditions: - Strong Acid (e.g., H2SO4) - Heat E Crude Product F Purification (Recrystallization) E->F Solvent System: - e.g., Water/Ethanol mixture G Final Product: 2-Oxo-2H-pyran-6-carboxylic acid F->G

Caption: Proposed workflow for the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid.

Polymerization Methodologies: Crafting Novel Polyesters

The bifunctional nature of 2-Oxo-2H-pyran-6-carboxylic acid, possessing both a lactone (cyclic ester) ring and a carboxylic acid group, allows for its polymerization through at least two distinct and powerful strategies: Ring-Opening Polymerization (ROP) and Polycondensation.

Method 1: Ring-Opening Polymerization (ROP) of the Pyranone Ring

ROP is a well-established technique for producing polyesters from lactones with controlled molecular weights and architectures.[6][7] The polymerization is driven by the relief of ring strain in the cyclic monomer.[7] The presence of the carboxylic acid moiety necessitates the careful selection of a catalytic system that is tolerant to acidic functional groups.[5]

Causality of Experimental Choices:

  • Catalyst Selection: While traditional metal-based catalysts like tin(II) octoate are highly efficient for ROP of lactones, their activity can be hampered by acidic protons.[6] Therefore, organocatalysts such as N-Heterocyclic Carbenes (NHCs) or phosphazene bases are proposed due to their demonstrated tolerance to functional groups.[8] An alternative is the use of a Brønsted acid catalyst, which would also be compatible with the acidic monomer.[8]

  • Initiator: A primary alcohol, such as benzyl alcohol, is a common initiator for ROP, allowing for the formation of a hydroxyl-terminated polymer chain.[9]

  • Reaction Conditions: The polymerization is typically conducted under inert atmosphere to prevent side reactions with moisture and oxygen. The reaction temperature is optimized to ensure a controlled polymerization rate while minimizing side reactions like transesterification.

  • Monomer and Catalyst Preparation:

    • Thoroughly dry 2-Oxo-2H-pyran-6-carboxylic acid under vacuum.

    • Prepare a stock solution of the chosen organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) and initiator (e.g., benzyl alcohol) in anhydrous toluene.

  • Polymerization Reaction:

    • In a flame-dried Schlenk flask under argon, dissolve the monomer in anhydrous toluene.

    • Add the initiator and catalyst solutions via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

    • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Polymer Isolation:

    • Upon reaching the desired conversion, cool the reaction to room temperature.

    • Quench the polymerization by adding a small amount of benzoic acid.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A Initiator (R-OH) + Catalyst B Activated Initiator A->B Catalyst activates the initiator C Activated Initiator attacks Monomer B->C D Ring-Opening C->D Nucleophilic attack on carbonyl carbon E Propagating Chain End D->E Formation of new ester bond and active chain end F Addition of next Monomer E->F Chain growth F->E G Living Polymer Chain I Inactive Polymer G->I H Quenching Agent (e.g., Acid) H->I

Caption: Generalized mechanism for the Ring-Opening Polymerization of 2-Oxo-2H-pyran-6-carboxylic acid.

Method 2: Polycondensation Utilizing the Carboxylic Acid Group

This approach leverages the carboxylic acid functionality of the monomer for a step-growth polymerization with a suitable diol comonomer. This method is directly analogous to the synthesis of polyesters from the related 2-pyrone-4,6-dicarboxylic acid (PDC), a known bio-based polymer precursor.[10][11]

Causality of Experimental Choices:

  • Comonomer Selection: A variety of diols can be used, allowing for the tuning of the final polymer's properties. For example, short-chain diols like ethylene glycol will produce more rigid polymers, while longer-chain diols like 1,6-hexanediol will result in more flexible materials.

  • Catalyst: A standard polycondensation catalyst such as antimony(III) oxide or titanium(IV) isopropoxide is typically used to facilitate the esterification reaction.

  • Reaction Conditions: The reaction is driven to completion by the removal of the condensation byproduct (water), usually by performing the reaction at high temperatures under a vacuum or with a Dean-Stark apparatus.

  • Reactant Preparation:

    • Combine equimolar amounts of 2-Oxo-2H-pyran-6-carboxylic acid and the chosen diol (e.g., 1,6-hexanediol) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Esterification and Polymerization:

    • Add the polycondensation catalyst (e.g., 0.1 mol% antimony(III) oxide).

    • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the reactants and initiate esterification (e.g., 180-200 °C). Water will begin to distill off.

    • After the initial evolution of water ceases, gradually reduce the pressure (apply vacuum) and increase the temperature (e.g., to 220-240 °C) to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight.

    • Continue the reaction until the desired viscosity is achieved, as observed by the torque on the mechanical stirrer.

  • Polymer Isolation:

    • Cool the reactor to room temperature under nitrogen.

    • The resulting polymer can be removed from the reactor and, if necessary, purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

    • Dry the purified polymer under vacuum.

A 2-Oxo-2H-pyran-6-carboxylic acid (Monomer A) C Polyester Chain (-[A-B]-n) A->C Reacts with B Diol (HO-R-OH) (Monomer B) B->C Reacts with D Water (H2O) (Byproduct) C->D Eliminates

Caption: Schematic of the polycondensation reaction.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential for various applications.

Technique Purpose Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and determine the monomer conversion.Chemical shifts and integration of peaks corresponding to the polymer backbone and end-groups.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[12]Thermogram showing endothermic and exothermic transitions as a function of temperature.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.[12]A plot of weight loss versus temperature, indicating the decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Absorption bands corresponding to ester carbonyl groups, C-O stretching, and any remaining hydroxyl or carboxylic acid groups.

Potential Applications in Drug Delivery and Biomaterials

The novel polyesters derived from 2-Oxo-2H-pyran-6-carboxylic acid are expected to be biocompatible and biodegradable, making them highly attractive for biomedical applications.[13]

  • Controlled Drug Delivery: The presence of the pyran ring and the pendant carboxylic acid groups (in the case of ROP) or the pyranone moiety within the backbone (in the case of polycondensation) can offer sites for drug conjugation or influence the polymer's hydrophilicity and degradation rate. These polymers could be formulated into nanoparticles, microparticles, or implants for the sustained release of therapeutic agents.[1][14][15]

  • Tissue Engineering Scaffolds: The polyesters can be processed into porous scaffolds to support cell growth and tissue regeneration. The mechanical properties and degradation profile can be tailored by the choice of polymerization method and, in the case of polycondensation, the diol comonomer.

  • Functionalizable Materials: The carboxylic acid groups in the ROP-derived polymer provide reactive handles for post-polymerization modification. This allows for the attachment of targeting ligands, imaging agents, or other functional molecules to create "smart" biomaterials.

Conclusion

2-Oxo-2H-pyran-6-carboxylic acid is a promising and versatile precursor for the development of a new class of functional polyesters. Its unique chemical structure allows for polymerization through both ring-opening and polycondensation mechanisms, offering a high degree of control over the final polymer's architecture and properties. The anticipated biocompatibility and biodegradability of these novel pyran-based polymers, coupled with their potential for functionalization, position them as excellent candidates for advanced applications in drug delivery and regenerative medicine. Further research into the optimization of the polymerization processes and a thorough evaluation of the biological properties of these materials are warranted to fully realize their potential.

References

  • Hillmyer, M. A., et al. (2018). Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability. Journal of the American Chemical Society.
  • Lecomte, P., & Jérôme, R. (2018).
  • Hillmyer, M. A., et al. (2018). Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability.
  • Wikipedia. (n.d.). Photopolymer.
  • Mishra, V., et al. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PMC - PubMed Central.
  • Mzani, O., et al. (2006). Reaction of functionalized pyrone with N-benzylmaleimide: study of the relevant parameters for isolation of cycloadducts. Designed Monomers and Polymers, 9(1), 13-27.
  • (2025). Polyesters of 2-Pyrone-4,6-dicarboxylic Acid (PDC) as Bio-based Plastics Exhibiting Strong Adhering Properties.
  • Uyama, H., & Kobayashi, S. (n.d.). Enzymatic Synthesis of Polyesters from Lactones, Dicarboxylic Acid Divinyl Esters, and Glycols through Combination of Ring-Opening Polymerization and Polycondensation.
  • (2012). Organic Catalysis for Ring-Opening Polymerization.
  • Kaczmarek, H., & Sionkowska, A. (n.d.).
  • (n.d.). Lactone polyesters.
  • (n.d.). Biodegradable and wood adhesive polyesters based on lignin-derived 2-pyrone-4,6-dicarboxylic acid. RSC Publishing.
  • (n.d.). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). MDPI.
  • (n.d.). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI.
  • (2022). Facile Edge Functionalization of Graphene Layers with a Biosourced 2-Pyrone. ACS Sustainable Chemistry & Engineering.
  • (n.d.). Functional biorenewable polyesters from carvone-derived lactones. RSC Publishing.
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  • (n.d.). Polymer nanoparticles based on pyrene-functionalized poly(acrylic acid)
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  • Chemistry For Everyone. (2025).
  • (2025). Recent Developments in Ring-Opening Polymerization of Lactones.
  • (2025). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III)
  • (2017). Reactions of Lactones and Lactams (Ring Closure). YouTube.
  • (n.d.). Effects of Acid Dissociation and Ionic Solutions on the Aggregation of 2-Pyrone-4,6-dicarboxylic Acid.
  • (2019). Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property. MDPI.
  • (n.d.). Current Polyesteric Systems for Advanced Drug Delivery.
  • (n.d.).
  • (2024).
  • (2024). Achieving high productivity of 2-pyrone-4,6-dicarboxylic acid from aqueous aromatic streams with Novosphingobium aromaticivorans. Green Chemistry (RSC Publishing).
  • (2021). 2.
  • (n.d.). Biomedical Applications of Biodegradable Polyesters. PMC - NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid, commonly known as coumalic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this valuable synthesis. As a key building block in medicinal chemistry and materials science, a reliable synthesis of coumalic acid is crucial. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address common experimental hurdles.

Section 1: Troubleshooting Low Yields and Side Product Formation

The classic and most direct synthesis of coumalic acid involves the acid-catalyzed self-condensation of L-malic acid.[1] While economical, this reaction is sensitive to process parameters, often leading to yield inconsistencies and the formation of stubborn side products.

Q1: My yield of coumalic acid is significantly lower than expected, and I'm observing extensive charring. What are the primary causes?

A1: This is a classic process control issue. The reaction of malic acid in concentrated sulfuric or fuming sulfuric acid is highly exothermic and involves multiple dehydration and condensation steps. Poor temperature control is the most common reason for low yields and polymerization/charring.

  • Causality (The "Why"): The reaction proceeds through the formation of formylacetic acid, which is unstable and can readily polymerize or decompose under harsh conditions. Excessive heat accelerates these decomposition pathways at the expense of the desired cyclization to coumalic acid. Furthermore, concentrated sulfuric acid is a powerful dehydrating agent, and runaway temperatures can lead to the complete carbonization of the organic material.

  • Troubleshooting Steps:

    • Incremental Reagent Addition: Add the malic acid portion-wise to the fuming sulfuric acid at a controlled temperature (e.g., 0-5 °C) to manage the initial exotherm.

    • Vigorous Mechanical Stirring: Inadequate mixing creates localized "hot spots" where decomposition is initiated. This is a common issue during scale-up. Ensure the reaction mixture is homogenous throughout the addition and heating phases.

    • Optimized Heating Profile: After the initial addition, the temperature should be raised slowly and maintained within a specific range (typically 60-75 °C). A rapid temperature increase will favor side reactions.

    • Monitor Gas Evolution: The reaction evolves carbon monoxide (CO), a toxic gas. The rate of gas evolution can serve as an indirect indicator of the reaction rate. A sudden, vigorous evolution suggests the temperature is too high. Ensure the reaction is performed in a well-ventilated fume hood.

Q2: My reaction produces a significant quantity of a white, crystalline precipitate that appears to be fumaric acid. How can I prevent its formation?

A2: The formation of fumaric acid is the primary competing reaction pathway and a common yield-reducing culprit.[2]

  • Causality (The "Why"): Malic acid can undergo a simple E2-type dehydration to yield fumaric acid (and its isomer, maleic acid, which typically isomerizes to the more stable fumaric acid under acidic conditions). This pathway competes directly with the condensation/dehydration cascade that leads to coumalic acid. The choice of acid and the reaction temperature are critical determinants of which pathway is favored.

Below is a summary of conditions influencing the formation of each product:

ParameterFavors Coumalic AcidFavors Fumaric AcidRationale
Acid Catalyst Fuming H₂SO₄ (e.g., 20-30% SO₃)Concentrated H₂SO₄ (98%)The stronger dehydrating and oxidizing power of oleum promotes the condensation pathway required for coumalic acid.
Temperature 60-75 °C> 80 °C or prolonged reaction timesHigher temperatures provide the activation energy needed for simple dehydration to fumaric acid.
Reaction Time 2-4 hours> 6 hoursExtended reaction times can lead to the decomposition of the desired product or favor the thermodynamically stable fumaric acid.
  • Preventative Protocol:

    • Use fuming sulfuric acid (oleum) instead of concentrated sulfuric acid. This is the most critical factor.

    • Maintain strict temperature control, avoiding excursions above 80 °C.

    • Monitor the reaction by TLC (if a suitable system can be found) or by observing the cessation of CO evolution to avoid unnecessarily long reaction times.

G Malic_Acid L-Malic Acid Formylacetic_Acid Formylacetic Acid (Intermediate) Malic_Acid->Formylacetic_Acid  Fuming H₂SO₄ - H₂O, - CO Fumaric_Acid Fumaric Acid (Side Product) Malic_Acid->Fumaric_Acid  Conc. H₂SO₄ - H₂O (Dehydration) Coumalic_Acid Coumalic Acid (Target Product) Formylacetic_Acid->Coumalic_Acid  + Malic Acid Condensation & Cyclization Decomposition Charring / Polymerization Formylacetic_Acid->Decomposition Excess Heat G start Low Purity Crude Product check_color Is product dark or tarry? start->check_color charcoal Add activated charcoal to hot solution check_color->charcoal Yes hot_filter Hot filtration check_color->hot_filter No charcoal->hot_filter recrystallize Slowly cool to recrystallize hot_filter->recrystallize check_purity Assess Purity (NMR, MP, HPLC) recrystallize->check_purity end_ok High Purity Product check_purity->end_ok Purity OK end_repeat Repeat Recrystallization check_purity->end_repeat Impure

Caption: Troubleshooting flowchart for the purification of coumalic acid.

References

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Ohio Northern University.
  • Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs.
  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Central Asian Journal of Medical and Natural Science.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health.
  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health.
  • 2H-pyran-6-carboxylic acid. PubChem, National Center for Biotechnology Information.
  • Process for the synthesis of coumalic acid. Google Patents.
  • Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them. AIP Publishing.
  • Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. BenchChem.
  • Challenges in the batch and continuous synthesis of coumalic acid. Baxendale Group, Durham University.
  • Coumalic Acid. Organic Syntheses.
  • Decarboxylation. Organic Chemistry Portal.
  • Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Chemistry Portal.
  • Flow synthesis of coumalic acid and its derivatization. Royal Society of Chemistry.
  • Reactivity: Decarboxylation. College of Saint Benedict & Saint John's University Chemistry.
  • Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10). ResearchGate.

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Technical Support Center: Optimizing the Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid, commonly known as coumalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Oxo-2H-pyran-6-carboxylic acid?

A1: The most prevalent and historically established method is the acid-catalyzed self-condensation of L-malic acid.[1][2][3] This reaction is typically carried out using a strong dehydrating acid, such as concentrated sulfuric acid, often in the presence of fuming sulfuric acid (oleum).[2][4] The reaction proceeds through the formation of a formyl acetic acid intermediate, two molecules of which then combine to form coumalic acid.[5]

Q2: Why is sulfuric acid used in such a large excess?

A2: Concentrated sulfuric acid serves multiple roles in this synthesis. Primarily, it acts as a powerful dehydrating agent, which is crucial for the formation of the reactive intermediates and the final cyclization. Secondly, it serves as the reaction solvent, allowing for a homogenous reaction mixture. The strongly acidic environment also catalyzes the necessary condensation and cyclization steps.

Q3: What are the main safety precautions to consider during this synthesis?

A3: The use of concentrated and fuming sulfuric acid necessitates stringent safety measures. These substances are extremely corrosive and will cause severe burns upon contact with skin. The reaction also evolves gases, so it must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. The work-up procedure, which involves quenching the reaction mixture with a large amount of ice, must be done slowly and cautiously to manage the exothermic reaction and prevent splashing of the acidic solution.

Q4: Can alternative, less harsh acids be used?

A4: Research has explored alternatives to the classical von Pechmann conditions to improve scalability and reduce hazards.[5] Methods using a solution of malic acid in dichloroethane with sulfuric acid or a perfluorosulfonic acid have been developed.[5][6] These conditions can be more moderate and may offer better control over the reaction, potentially reducing byproduct formation.[7]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete reaction due to insufficient heating or reaction time.

    • Expert Insight: The self-condensation of malic acid requires a specific temperature range to proceed efficiently. Typically, heating on a water bath at around 100°C for at least two hours is recommended.[2][4] Lower temperatures or shorter reaction times may result in a significant amount of unreacted starting material.

    • Solution: Ensure your reaction is heated to the appropriate temperature and maintained for the recommended duration. Monitor the reaction for the slackening of gas evolution, which indicates the reaction is proceeding.[4]

  • Possible Cause: Degradation of the product due to excessive heating.

    • Expert Insight: While heat is necessary, prolonged heating at very high temperatures can lead to charring and decomposition of the organic material, significantly reducing the yield.

    • Solution: Maintain a controlled temperature. A water bath or an oil bath is recommended over direct heating with a heating mantle to ensure even and controlled heat distribution.

Problem 2: The Final Product is a Dark, Tarry Substance Instead of a Crystalline Solid

  • Possible Cause: Charring of the starting material or product.

    • Expert Insight: This is a common issue when the reaction temperature is too high or not well-controlled. The strong dehydrating nature of concentrated sulfuric acid can easily lead to the decomposition of the organic compounds present.

    • Solution: As mentioned above, precise temperature control is critical. If charring occurs, it is advisable to repeat the reaction with careful temperature management.

  • Possible Cause: Insufficient purity of the starting malic acid.

    • Expert Insight: The presence of impurities in the malic acid can lead to side reactions and the formation of colored byproducts.

    • Solution: Use a high-purity grade of L-malic acid for the synthesis.

Problem 3: Difficulty in Isolating the Product from the Reaction Mixture

  • Possible Cause: The product is not precipitating upon the addition of ice.

    • Expert Insight: Coumalic acid should precipitate as a solid when the acidic reaction mixture is diluted with a large volume of cold water or poured onto crushed ice.[4] If precipitation is not occurring, it could be due to a very low yield or the formation of more soluble byproducts.

    • Solution: Ensure a sufficient amount of ice-cold water is used for quenching. The solution should be thoroughly stirred and allowed to stand for an extended period (e.g., 24 hours) in a cold environment to maximize precipitation.[4] If the product still does not precipitate, extraction with a suitable organic solvent like ether might be necessary, although this is less common for the initial isolation.[7]

Problem 4: The Purified Product Has a Low Melting Point and Appears Impure

  • Possible Cause: Inadequate removal of mineral acid during work-up.

    • Expert Insight: It is crucial to wash the crude product thoroughly with ice-cold water after filtration to remove any residual sulfuric acid.[7] Trapped acid can affect the melting point and the stability of the product.

    • Solution: After filtering the crude product on a Büchner funnel, wash the filter cake with several portions of ice-cold water until the washings are no longer acidic (test with pH paper).[4]

  • Possible Cause: Presence of byproducts, such as fumaric acid.

    • Expert Insight: Fumaric acid can be a minor byproduct of this reaction.[5][6]

    • Solution: Recrystallization is the most effective method for purifying coumalic acid. Methanol is a commonly used solvent for this purpose.[4] Dissolving the crude product in hot methanol, treating with decolorizing carbon (like Norit) to remove colored impurities, followed by hot filtration and cooling, should yield a product with a sharp melting point (around 206-209°C).[4]

III. Experimental Protocols & Data

A. Detailed Synthesis Protocol (Classical Method)

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: In a suitable round-bottom flask, carefully add 175 mL of concentrated sulfuric acid to 200 g of L-malic acid. To this mixture, add 1 g of 65% oleum.

  • Heating: Heat the mixture on a water bath at 100°C for two hours, with occasional shaking. Gas evolution should be observed.

  • Work-up: Cool the reaction mixture to approximately 30°C and then slowly and carefully pour it onto 800 g of crushed ice with constant stirring.

  • Precipitation and Filtration: Allow the mixture to stand for 24 hours to ensure complete precipitation of the product. Collect the crude coumalic acid by filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three 50 mL portions of ice-cold water to remove residual acid.

  • Drying: Dry the crude product. The expected yield of crude acid is 75-80 g.[4]

B. Purification by Recrystallization
  • Dissolution: Dissolve half of the crude product in five times its weight of hot methanol.

  • Decolorization: Add 3 g of decolorizing carbon (e.g., Norit) and boil the solution for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the decolorizing carbon.

  • Crystallization: Cool the filtrate in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by filtration and wash them with a small amount of cold methanol.

  • Second Crop: Use the mother liquor to recrystallize the remaining crude product to maximize the yield. The final yield of pure, bright yellow coumalic acid should be in the range of 68-73 g.[4]

C. Quantitative Data Summary
ParameterClassical MethodDichloroethane Method
Starting Material L-Malic AcidL-Malic Acid
Acid/Solvent Conc. H₂SO₄ / OleumH₂SO₄ in Dichloroethane
Temperature ~100°C75-110°C
Reaction Time ~2 hours10-24 hours
Typical Yield 68-73 g (from 200g malic acid)51-90%
Key Byproduct Fumaric Acid (minor)Fumaric Acid (0-5%)
Reference Organic Syntheses[4]US Patent 9,617,236 B2[5]

IV. Visualization of the Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification A Malic Acid + Conc. H₂SO₄ B Heat (100°C, 2h) A->B Catalysis & Dehydration C Reaction Mixture B->C D Quench on Ice C->D Cooling E Precipitation (24h) D->E F Filtration & Washing E->F G Crude Coumalic Acid F->G H Recrystallization (Methanol) G->H Dissolution I Decolorizing Carbon H->I J Hot Filtration I->J K Crystallization (Ice Bath) J->K L Pure Coumalic Acid K->L

Caption: Workflow for the synthesis and purification of coumalic acid.

V. References

  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents. Available at:

  • Synthesis and Characterization of 2-Pyrone Compounds Derived from Coumalic Acid and Evaluation of the Antimicrobial Activity of - AIP Publishing. Available at: [Link]

  • Synthesis of coumalic acid - PrepChem.com. Available at: [Link]

  • coumalic acid - Organic Syntheses Procedure. Available at: [Link]

  • Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans -aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04535A. Available at: [Link]

  • WO/2014/189926 SYNTHESIS OF COUMALIC ACID - WIPO Patentscope. Available at: [Link]

  • US9617236B2 - Synthesis of coumalic acid - Google Patents. Available at:

  • Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10).[8][9] - ResearchGate. Available at: [Link]

  • Flow Synthesis of Coumalic Acid and its Derivatization | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of coumalic acid - WO2014189926A1 - Google Patents. Available at:

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Available at: [Link]

  • Flow synthesis of coumalic acid and its derivatization - RSC Publishing. Available at: [Link]

  • What is the procedure to synthesize Coumallic acid from Malic acid in good yield? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Diels-Alder Reactions with 2-Oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield and efficiency of Diels-Alder reactions involving 2-Oxo-2H-pyran-6-carboxylic acid (also known as coumalic acid). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cycloaddition reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

Introduction to the Challenges

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereocontrol.[1] However, when employing 2-oxo-2H-pyran-6-carboxylic acid as a diene, researchers often encounter difficulties. Due to its partial aromatic character and electron-deficient nature, this substrate can be a reluctant participant in [4+2] cycloadditions, frequently resulting in low yields.[2][3] This guide will dissect the underlying reasons for these challenges and offer practical, evidence-based solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing very low or no conversion in my Diels-Alder reaction with 2-oxo-2H-pyran-6-carboxylic acid?

Answer:

Several factors can contribute to low or no conversion in this specific Diels-Alder reaction. The primary reason is the inherent low reactivity of the 2-pyrone ring system.[2][3]

  • Aromatic Stabilization: The 2-pyrone ring possesses a degree of aromatic character, which makes it more stable and less willing to engage in the orbital reorganization required for a cycloaddition reaction. Overcoming this activation energy barrier often necessitates forcing conditions.

  • Electronic Mismatch: For a successful "normal" Diels-Alder reaction, the diene should be electron-rich and the dienophile electron-poor.[4][5] 2-Oxo-2H-pyran-6-carboxylic acid is an electron-deficient diene due to the presence of the electron-withdrawing carboxylate and lactone groups.[2][3] If you are using an electron-poor dienophile, the reaction will be electronically mismatched and therefore slow or nonexistent.[6]

  • Reversibility: The initial [4+2] cycloaddition step can be reversible. If the intermediate adduct is not stable, it may revert to the starting materials, leading to a low overall yield of the final product.

Troubleshooting Workflow for Low Conversion

cluster_electronics Electronic Considerations cluster_conditions Reaction Conditions cluster_decarboxylation Reaction Driving Force start Low/No Conversion Observed check_electronics Evaluate Diene-Dienophile Electronics start->check_electronics electron_poor_diene 2-Oxo-2H-pyran-6-carboxylic acid is electron-deficient. check_electronics->electron_poor_diene increase_temp Increase Reaction Temperature check_electronics->increase_temp match_dienophile Use an electron-rich dienophile (Inverse-Electron-Demand Diels-Alder). electron_poor_diene->match_dienophile end Improved Yield match_dienophile->end high_temp_rationale Overcomes activation energy from aromaticity. increase_temp->high_temp_rationale use_catalyst Introduce a Catalyst increase_temp->use_catalyst monitor_decarboxylation Monitor for CO2 Evolution increase_temp->monitor_decarboxylation lewis_acid Lewis Acid (e.g., SnCl4, Cu(OTf)2) use_catalyst->lewis_acid organocatalyst Bifunctional Organocatalyst (e.g., Cinchona Alkaloid derivative) use_catalyst->organocatalyst lewis_acid->end organocatalyst->end retro_da Reaction proceeds via a retro-Diels-Alder step with CO2 extrusion. monitor_decarboxylation->retro_da retro_da->end

Caption: Troubleshooting workflow for low conversion.

FAQ 2: How do I choose the right dienophile for my reaction with 2-oxo-2H-pyran-6-carboxylic acid?

Answer:

As 2-oxo-2H-pyran-6-carboxylic acid is an electron-deficient diene, you should employ an electron-rich dienophile to facilitate an inverse-electron-demand Diels-Alder reaction.[7] Examples of suitable dienophiles include:

  • Enamines

  • Enol ethers

  • Simple alkenes with electron-donating substituents

Conversely, using electron-poor dienophiles such as maleic anhydride or acrylates will likely result in poor yields due to unfavorable electronic repulsion.[6]

Dienophile TypeElectronic NatureSuitability with 2-Oxo-2H-pyran-6-carboxylic acidRationale
EnaminesElectron-richHigh Favorable for inverse-electron-demand Diels-Alder.[8]
Enol ethersElectron-richHigh Favorable for inverse-electron-demand Diels-Alder.
Alkyl-substituted alkenesModerately electron-richModerate to High Electron-donating alkyl groups enhance reactivity.[5]
Acrylates, MaleimidesElectron-poorLow Unfavorable electronics lead to repulsion and low reactivity.[6]
FAQ 3: What is the role of temperature and how should I optimize it?

Answer:

Temperature plays a critical role in Diels-Alder reactions with 2-pyrones. Due to the aromatic character of the diene, higher temperatures are often required to overcome the activation energy barrier.

  • Initial Approach: Start with refluxing in a high-boiling solvent like toluene or xylene.

  • Microwave Chemistry: Microwave-assisted synthesis can be highly effective, as it can rapidly heat the reaction mixture to high temperatures and pressures, often leading to significantly reduced reaction times and improved yields.[9]

  • Caution: Extremely high temperatures can sometimes promote the retro-Diels-Alder reaction, leading to decomposition of the product. Therefore, it is crucial to monitor the reaction progress and optimize the temperature accordingly.

FAQ 4: Should I be using a catalyst? If so, what kind?

Answer:

Yes, catalysis is highly recommended for improving the yield and selectivity of these challenging reactions.

  • Lewis Acids: Lewis acids such as SnCl₄, ZnCl₂, and copper or scandium triflates can catalyze the reaction by coordinating to the dienophile, making it more electrophilic.[1][4] This can help to lower the activation energy of the reaction. However, the choice of Lewis acid is critical, as some may also coordinate to the pyrone and inhibit the reaction.

  • Bifunctional Organocatalysts: For asymmetric synthesis, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be very effective.[2][3] These catalysts can activate both the diene and the dienophile through hydrogen bonding and other non-covalent interactions, leading to high diastereo- and enantioselectivity.[2]

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

Objective: To provide a general procedure for the Lewis acid-catalyzed Diels-Alder reaction of 2-oxo-2H-pyran-6-carboxylic acid with an electron-rich dienophile.

Materials:

  • 2-Oxo-2H-pyran-6-carboxylic acid

  • Electron-rich dienophile (e.g., an enamine or enol ether)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid (e.g., SnCl₄, Cu(OTf)₂)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 2-oxo-2H-pyran-6-carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the electron-rich dienophile (1.1-1.5 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1-1.0 equivalent) to the reaction mixture.

  • Allow the reaction to stir and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 5: I've formed the Diels-Alder adduct, but I'm struggling with the subsequent decarboxylation. How can I promote this step?

Answer:

The extrusion of CO₂ via a retro-Diels-Alder reaction is often the thermodynamic driving force for the overall transformation.[1] If this step is sluggish, you can try the following:

  • Thermal Promotion: In many cases, the decarboxylation occurs spontaneously at the elevated temperatures used for the initial cycloaddition. If the adduct has been isolated, heating it in a high-boiling solvent should promote the elimination of CO₂.

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. In some cases, polar protic solvents like water have been shown to dramatically increase the rate of this reaction.[9]

Reaction Mechanism Overview

reactants 2-Oxo-2H-pyran-6-carboxylic acid + Dienophile cycloaddition [4+2] Cycloaddition reactants->cycloaddition Heat / Catalyst adduct Bicyclic Intermediate cycloaddition->adduct retro_da Retro-Diels-Alder (Decarboxylation) adduct->retro_da Heat product Final Aromatic Product + CO2 retro_da->product

Caption: General mechanism for the Diels-Alder reaction of 2-pyrones.

References

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2007, May 23). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. National Institutes of Health. Retrieved from [Link]

  • Kranjc, K., & Kočevar, M. (n.d.). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. Retrieved from [Link]

  • Wang, Y., et al. (2007). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6364–6365. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Greeves, N. (n.d.). enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Pyrone (1) as diene in Diels‐Alder reactions. Retrieved from [Link]

  • Singh, S., et al. (2017). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Advances, 7(59), 37353–37364. [Link]

  • Quora. (2018, April 18). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Retrieved from [Link]

  • Kranjc, K., & Kočevar, M. (2005). Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity. New Journal of Chemistry, 29(8), 1033. [Link]

  • Karl, R., & Ziegler, T. (1991). Inverse electron demand Diels-Alder reactions of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters and morpholino enamines: regiospecific preparation of 3- or 4-substituted-2,6-dimethylbenzoates. The Journal of Organic Chemistry, 56(13), 4166–4171. [Link]

  • Xu, M.-M., et al. (2021). Enantioselective Synthesis of Axially Chiral Biaryls by Diels–Alder/Retro-Diels–Alder Reaction of 2-Pyrones with Alkynes. Journal of the American Chemical Society, 143(23), 8993–9001. [Link]

  • Ashenhurst, J. (2019, December 6). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Oxo-2H-pyran-6-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Oxo-2H-pyran-6-carboxylic acid (also known as Coumalic Acid) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile class of compounds. Here, we address common issues with practical, field-tested solutions and provide the scientific reasoning behind our recommendations.

Troubleshooting Guide

This section is formatted as a direct Q&A to address specific experimental problems.

Question 1: Why is my yield of 2-Oxo-2H-pyran-6-carboxylic acid drastically low after the initial synthesis and work-up?

Answer:

Low yield after the initial precipitation from the reaction mixture is a frequent issue, often stemming from incomplete precipitation or losses during washing. The classic synthesis involves reacting malic acid with concentrated and fuming sulfuric acid.[1][2] The product is then precipitated by quenching the reaction mixture on ice.[1]

Possible Causes & Solutions:

  • Incomplete Precipitation: The solubility of coumalic acid in the acidic aqueous solution, even at low temperatures, is not zero.

    • Solution: Ensure the crushed ice used for quenching is sufficient to keep the temperature near 0°C. After pouring the reaction mixture, allow the solution to stand for an extended period (e.g., 24 hours) in a cold environment to maximize crystal formation.[1] For some derivatives, extraction of the filtrate with a suitable organic solvent like ether may recover additional product.[1]

  • Excessive Washing: While washing is critical to remove residual sulfuric acid, using too much water or water that is not ice-cold will dissolve a significant portion of your product.[1]

    • Solution: Wash the filtered crude product with a minimal number of small portions of ice-cold water (e.g., three 50 mL portions for a ~1.5 mole scale reaction).[1] Ensure the wash water is pre-chilled.

  • Side Reactions: The formation of byproducts, primarily fumaric acid, is a known issue in this synthesis, which can lower the theoretical maximum yield of the desired product.[2][3]

    • Solution: While difficult to eliminate completely in the von Pechmann synthesis, careful control of reaction temperature and time can help minimize side reactions.[2] Subsequent purification steps will be necessary to remove these impurities.

Question 2: My recrystallized 2-Oxo-2H-pyran-6-carboxylic acid is still colored (yellow to brown). How can I obtain a colorless product?

Answer:

The crude product from the sulfuric acid-mediated synthesis is often colored due to charring and other minor side reactions. The persistence of color after recrystallization indicates the presence of highly colored impurities that co-crystallize with the product.

Core Strategy: Adsorption Chromatography

The most effective method to remove these colored impurities is by treating the solution with activated carbon (e.g., Norit) during recrystallization.[1] Activated carbon has a high surface area and adsorbs large, flat, aromatic, and colored molecules preferentially.

Detailed Protocol for Decolorization during Recrystallization:

  • Dissolution: Dissolve the crude, colored coumalic acid in approximately five times its weight of hot methanol.[1]

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.

  • Heating: Gently boil the solution for a few minutes to allow for efficient adsorption of impurities onto the carbon.

  • Hot Filtration: This is a critical step. The solution must be filtered while hot to remove the carbon without the product crystallizing prematurely. Use a pre-warmed funnel and fluted filter paper to speed up the process.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of pure, colorless crystals.[1]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold methanol.[1]

Caution: Adding activated carbon to a solution at or near its boiling point can cause vigorous bumping. Add it to the hot, but not boiling, solution.

Question 3: I am trying to purify my coumalic acid derivative using silica gel column chromatography, but the compound won't elute or streaks badly. What is wrong?

Answer:

This is a classic problem when dealing with acidic compounds on silica gel. The free carboxylic acid group interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor elution and band tailing.

Key Causality: The interaction is an acid-base interaction. To disrupt it, you must either make the mobile phase more acidic to protonate your compound and suppress its interaction with the silica, or use a different stationary phase.

Solutions:

  • Acidify the Mobile Phase:

    • Method: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This protonates the silanol groups and your carboxylic acid, minimizing the strong ionic interaction and allowing the compound to elute more cleanly.

    • Example: For methyl coumalate, a gradient of hexanes/ethyl acetate is often used.[2] If purifying the corresponding acid, a more polar system like Dichloromethane/Methanol with 1% acetic acid would be a good starting point.

  • Sample Loading: For highly polar compounds, dry loading is often superior to wet loading.

    • Method: Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the column. This technique prevents the use of a strong solvent in the initial loading step which can disrupt the column packing.

Purification Workflow Diagram:

G cluster_prep Sample Preparation cluster_col Column Chromatography cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in minimal polar solvent Crude->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Dry Evaporate to dry powder Adsorb->Dry Load Dry load sample Dry->Load Pack Pack column with silica Pack->Load Elute Elute with acidified mobile phase (e.g., DCM/MeOH + 1% AcOH) Load->Elute Collect Collect fractions Elute->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for silica column purification of acidic pyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Oxo-2H-pyran-6-carboxylic acid and its derivatives?

A1: The main stability concern is decarboxylation . The pyran-2-one ring system, especially when activated by a carboxylic acid group, can lose CO₂ upon heating.[5][6] This is particularly relevant for related structures like 4-oxo-4H-pyran-2,6-dicarboxylic acid, which is readily decarboxylated upon reflux.[7] While coumalic acid itself is relatively stable at its melting point (206-209°C), prolonged heating, especially in the presence of catalysts like copper, can induce decarboxylation to form 2H-pyran-2-one.[5] Some derivatives may also be susceptible to autoxidation and can decompose upon storage at room temperature.[8][9]

Storage Recommendations:

  • Store in a cool, dry, and dark place.

  • For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Monitor purity periodically if stored for extended periods.

Q2: What are the most effective analytical methods for assessing the purity of my final product?

A2: A combination of methods is recommended for a comprehensive purity assessment.

Technique Purpose Key Insights
¹H and ¹³C NMR Structural Confirmation & PurityConfirms the chemical structure. Integration of proton signals can provide a quantitative measure of purity against a known standard. Absence of impurity signals is a strong indicator of high purity.[10]
HPLC Quantitative Purity AnalysisHigh-performance liquid chromatography is the gold standard for quantifying purity.[11] Using a UV detector is common for these chromophoric compounds. It can detect and quantify non-proton-containing impurities that NMR might miss.
LC-MS Impurity IdentificationLiquid Chromatography-Mass Spectrometry helps in identifying the molecular weight of the main component and any impurities, providing clues to their structures.[10]
TLC Quick Purity CheckThin-Layer Chromatography is an indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of a reaction or chromatographic separation.[4]
Melting Point Physical Constant CheckA sharp melting point that matches the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[1]
Q3: Can I use techniques other than recrystallization or column chromatography for purification?

A3: While recrystallization and column chromatography are the workhorses, other techniques can be considered depending on the scale and nature of the impurities.

  • Acid-Base Extraction: This can be effective for separating the carboxylic acid product from neutral or basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with a weak base (e.g., sodium bicarbonate solution) to move the acidic product into the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product. This method is excellent for removing non-acidic synthesis byproducts.

  • Distillation: This is generally not suitable for the non-volatile coumalic acid but can be used for its more volatile, neutral ester derivatives under reduced pressure.[5]

  • Preparative HPLC: For very high purity requirements on a small scale, preparative HPLC is the most powerful technique, offering the highest resolution separation. However, it is more costly and time-consuming.

Logical Flow of Purification Choices:

G Start Crude Product Impurity_Check What is the main impurity? Start->Impurity_Check Recrystallization Recrystallization (with/without carbon) Impurity_Check->Recrystallization Minor impurities, crystallization issues AcidBase Acid-Base Extraction Impurity_Check->AcidBase Neutral/Basic impurities Column Column Chromatography Impurity_Check->Column Structurally similar impurities (e.g., fumaric acid) Final_Product Pure Product Recrystallization->Final_Product AcidBase->Recrystallization Further polishing Column->Final_Product

Caption: Decision tree for selecting a purification method.

References

Sources

Stability issues of the pyrone ring during functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrone-containing molecules. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the stability issues commonly encountered during the functionalization of the pyrone ring. As chemists, we value the pyrone scaffold for its prevalence in natural products and its versatile reactivity. However, this reactivity can also be a double-edged sword, leading to unexpected degradation or ring-opening. This center is structured to address these challenges head-on, moving from the fundamental principles of pyrone stability to specific, actionable protocols for various synthetic transformations.

Understanding the Pyrone Ring: A Stability Overview

The pyrone ring, whether a 2-pyrone (α-pyrone) or a 4-pyrone (γ-pyrone), is a conjugated system containing a lactone (a cyclic ester). Its stability is governed by the interplay between the electrophilic carbonyl carbon, the nucleophilic oxygen atom, and the conjugated π-system. Many stability issues arise from the inherent reactivity of the ester functionality, which is susceptible to hydrolysis and nucleophilic attack, leading to irreversible ring-opening.[1][2] The reaction conditions you choose for functionalization are therefore critical to maintaining the integrity of this valuable heterocyclic core.

Troubleshooting Guide: Common Functionalization Challenges

This section is organized by the type of reaction you are attempting, addressing the most common failure modes and providing validated solutions.

Issue 1: Ring Opening Under Acidic or Basic Conditions

One of the most frequent problems encountered is the degradation of the pyrone ring during reactions that require either acidic or basic conditions, or during aqueous workups.

Q: My pyrone is decomposing during my reaction workup or under the reaction conditions. What is happening and how can I prevent it?

A: The Cause: Hydrolysis of the Lactone

The pyrone ring contains a lactone, which is susceptible to hydrolysis (cleavage by water) under both acidic and basic conditions. This leads to a ring-opened carboxylic acid, which may undergo further reactions like decarboxylation.[1][3]

  • Base-Catalyzed Hydrolysis: This is often the more significant issue. Hydroxide ions (or other strong bases/nucleophiles) can directly attack the electrophilic carbonyl carbon of the lactone. This process is typically fast and irreversible.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen can be protonated, which makes the carbonyl carbon even more electrophilic and susceptible to attack by water, even though water is a weak nucleophile.

Visualizing the Degradation Pathway

cluster_base Base-Catalyzed Ring Opening cluster_acid Acid-Catalyzed Ring Opening Pyrone_B Pyrone Ring Attack_B Nucleophilic attack by OH⁻ on carbonyl carbon Pyrone_B->Attack_B OH⁻ Intermediate_B Tetrahedral Intermediate Attack_B->Intermediate_B Open_B Ring-Opened Carboxylate Intermediate_B->Open_B Ring Opening Pyrone_A Pyrone Ring Protonation_A Protonation of carbonyl oxygen Pyrone_A->Protonation_A H⁺ Activated_A Activated Pyrone Protonation_A->Activated_A Attack_A Nucleophilic attack by H₂O Activated_A->Attack_A H₂O Intermediate_A Tetrahedral Intermediate Attack_A->Intermediate_A Open_A Ring-Opened Carboxylic Acid Intermediate_A->Open_A Ring Opening & Deprotonation

Caption: Mechanisms of pyrone ring hydrolysis.

Solutions & Protocols
StrategyDescriptionBest For
Anhydrous Conditions Rigorously exclude water from your reaction. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., Argon or Nitrogen).All reactions, especially those involving organometallics or strong acids/bases.
Non-Aqueous Workup Instead of a traditional aqueous workup, quench the reaction with a non-aqueous protic source (e.g., solid NH₄Cl for organometallics) and filter. Or, directly load the reaction mixture onto a silica gel column.Reactions where the product is sensitive to water but stable enough for chromatography.
pH Control If an aqueous workup is unavoidable, use buffered solutions (e.g., phosphate buffer pH 7) or a saturated NH₄Cl solution instead of plain water or strong acids/bases to keep the pH near neutral.Isolating products that are sensitive to extreme pH but can tolerate brief exposure to neutral water.
Protecting Groups For hydroxypyrones, the acidic proton can be problematic. Protecting the hydroxyl group as an ether (e.g., Benzyl or PMB) can prevent it from acting as an acid or a nucleophile.[4]Reactions involving strong bases, Grignard reagents, or other conditions incompatible with acidic protons.[4]

Protocol: Protecting a Hydroxypyrone with a PMB Group [4]

  • Dissolve: Dissolve the hydroxypyrone (1.0 eq) in a dry, aprotic solvent like DMF or CH₂Cl₂ under an inert atmosphere.

  • Add Base: Add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Add Alkylating Agent: Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise at 0 °C.

  • React: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench & Extract: Carefully quench the reaction with saturated NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purify: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Issue 2: Chemoselectivity Problems in Reductions

You want to reduce a functional group, such as a nitro group or a ketone, on a side chain, but the pyrone ring itself is being reduced and destroyed.

Q: I'm trying to reduce a nitro group on my pyrone, but I'm getting a complex mixture of products and loss of my pyrone core. What's going wrong?

A: The Cause: Over-reduction of the Lactone

The pyrone's lactone (cyclic ester) is also a reducible functional group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily attack the ester carbonyl, leading to ring opening and formation of a diol.[5][6] Even the double bonds in the pyrone ring can be susceptible to reduction under certain catalytic hydrogenation conditions.

Visualizing Reductant Reactivity

cluster_reductants Choice of Reducing Agent is Critical Pyrone Pyrone with Nitro Side Chain LiAlH4 LiAlH₄ (Strong) Pyrone->LiAlH4 NaBH4 NaBH₄ (Mild) Pyrone->NaBH4 Fe_HCl Fe / NH₄Cl (Chemoselective) Pyrone->Fe_HCl RingOpened Ring-Opened Diol (Decomposition) LiAlH4->RingOpened NoReaction No Reaction or Slow Reduction of Other Groups NaBH4->NoReaction Desired Pyrone with Amino Side Chain (Desired Product) Fe_HCl->Desired

Caption: Selecting the right reducing agent.

Solutions & Protocols

The key is to choose a reducing agent that is chemoselective for the functional group you are targeting, while being mild enough to not affect the ester.

Reagent SystemSelectivityTypical Conditions
Fe or Zn dust in acid Excellent for reducing nitro groups to anilines. The reaction is heterogeneous and generally does not affect esters or other carbonyls. Using a buffered system like NH₄Cl in water/ethanol is often effective and mild.[7]Fe powder, NH₄Cl, EtOH/H₂O, reflux.
Sodium Borohydride (NaBH₄) Reduces aldehydes and ketones to alcohols. It is generally too weak to reduce esters, including the pyrone's lactone, especially at low temperatures.[5][6][8] This makes it a good choice for selectively reducing a ketone side chain.NaBH₄, MeOH or EtOH, 0 °C to room temperature.
Catalytic Hydrogenation Can be tuned. H₂/Pd-C can sometimes reduce ring double bonds. Using specific catalysts like PtO₂ or controlling conditions (pressure, temperature) can sometimes achieve selectivity. Transfer hydrogenation (e.g., using ammonium formate) can be milder.H₂ (1 atm), Pd/C, EtOH, room temperature. (Use with caution and careful monitoring).

Protocol: Chemoselective Reduction of a Nitro-Substituted Pyrone [7]

  • Setup: To a round-bottom flask, add the nitro-pyrone (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add Reagents: Add ammonium chloride (NH₄Cl, 5-10 eq) and iron powder (Fe, 5-10 eq).

  • React: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Extract: Concentrate the filtrate to remove the ethanol, then extract the aqueous residue with ethyl acetate.

  • Purify: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the resulting amine by column chromatography.

Issue 3: Uncontrolled Reactions with Organometallic Reagents

You are attempting to use a Grignard or organolithium reagent to add a carbon chain to a substituent, but the reaction is low-yielding or destroys the pyrone.

Q: When I add a Grignard reagent to my pyrone derivative, I get a complex mess instead of my desired product. Why is this happening?

A: The Cause: Multiple Reaction Pathways

Grignard and organolithium reagents are not only strong nucleophiles but also very strong bases.[9][10] With a pyrone, this leads to several potential problems:

  • Addition to the Lactone Carbonyl: As a cyclic ester, the pyrone's carbonyl group can be attacked by the organometallic reagent. This typically leads to a ring-opening and a second addition, consuming two equivalents of your reagent and forming a diol, thus destroying the pyrone core.[1][11]

  • Deprotonation: If the pyrone has any acidic protons (like a hydroxyl group or even a proton on a benzylic-like carbon), the organometallic reagent can act as a base and simply deprotonate the molecule, quenching the reagent without any C-C bond formation.[9]

  • Conjugate Addition: The conjugated system of the pyrone can be susceptible to 1,4- or 1,6-conjugate addition, leading to a mixture of isomers.

Solutions & Protocols

Directly reacting Grignard or organolithium reagents with an unprotected pyrone ring is generally a high-risk strategy. The best approach is to introduce the desired functionality before forming the pyrone ring or to use a less reactive organometallic reagent.

StrategyDescription
Protecting Groups If your pyrone has a hydroxyl group, protect it first (see Protocol in Issue 1). This eliminates the acidic proton and prevents the reagent from being quenched.
Use Less Reactive Reagents Organocuprates (Gilman reagents) are softer nucleophiles and are more likely to perform conjugate addition rather than direct addition to the carbonyl. This can sometimes be used to your advantage if you are targeting a position on the ring.
Alternative Synthetic Route The most reliable solution is often to redesign the synthesis. Prepare a precursor that already contains the desired carbon skeleton and then perform the pyrone ring-forming cyclization as one of the final steps.
Reaction with a Side-Chain Ketone If you are targeting a ketone on a side chain, the reaction is a competition between addition to the side-chain ketone and the pyrone's lactone. Cooling the reaction to very low temperatures (e.g., -78 °C) can sometimes favor addition to the more reactive ketone over the less reactive ester, but yields may be low and mixtures are common.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts acylation on a pyrone ring? A: This is very challenging. Friedel-Crafts reactions require a strong Lewis acid (like AlCl₃), which will readily coordinate to the carbonyl oxygen of the pyrone. This deactivates the ring towards electrophilic attack and can promote degradation. It is generally better to acylate a precursor and then form the pyrone ring.

Q2: How can I halogenate a pyrone ring without side reactions? A: Direct halogenation with reagents like Br₂ can sometimes work, but may lead to addition across the double bonds rather than substitution. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (like AIBN or light) or in a polar solvent are often more successful for selective substitution at activated positions.

Q3: My pyrone-containing natural product is unstable during isolation. Any tips? A: Many natural pyrones are pH-sensitive. During extraction and chromatography, avoid strong acids and bases. Use a neutral or slightly acidic mobile phase for chromatography (e.g., hexanes/ethyl acetate with 0.1% acetic or formic acid if necessary). Concentrate your fractions at low temperatures (e.g., on a rotary evaporator with a cool water bath) to prevent thermal decomposition.[6]

Q4: Is the pyrone ring stable to common cross-coupling conditions? A: Yes, generally. The pyrone ring is remarkably stable under many transition-metal-catalyzed cross-coupling conditions, including Suzuki, Stille, Sonogashira, and Heck reactions.[12] This makes these reactions excellent methods for the late-stage functionalization of pyrone derivatives.

References

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Chia, M., Haider, M. A., Pollock, G., 3rd, Kraus, G. A., Neurock, M., & Dumesic, J. A. (2013). Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran. Journal of the American Chemical Society, 135(15), 5699–5708. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone (1).. ResearchGate. Available at: [Link]

  • Liu, Y., Wang, C., & Zhang, J. (2015). Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI. Journal of Molecular Graphics & Modelling, 60, 94–101. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Cai, F., & Li, X. (2012). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. Bioorganic & Medicinal Chemistry Letters, 22(21), 6659-6663. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • ResearchGate. (n.d.). 2-Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts. (2019). 18.14 Oxidation and Reduction of Aromatic Side Chains. Chemistry LibreTexts. Available at: [Link]

  • RSC Publishing. (n.d.). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. Available at: [Link]

  • Ashenhurst, J. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

Sources

How to handle and store "2-Oxo-2H-pyran-6-carboxylic acid" safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxo-2H-pyran-6-carboxylic acid

A Note on This Guidance: Specific, validated safety data for 2-Oxo-2H-pyran-6-carboxylic acid is not extensively published. Therefore, this guide has been developed by synthesizing information from the safety profiles of structurally similar compounds, namely other pyran derivatives and carboxylic acids. The principles outlined here are based on established laboratory safety protocols and are designed to provide a robust framework for handling this compound with a high degree of caution. Always consult your institution's specific safety guidelines.

Part 1: Compound Profile & Key Properties

This section provides a summary of the known physical and chemical properties of 2-Oxo-2H-pyran-6-carboxylic acid.

PropertyValueSource
IUPAC Name 2-oxo-2H-pyran-6-carboxylic acidPubChem[1]
Molecular Formula C₆H₄O₄PubChem[1]
Molecular Weight 140.09 g/mol PubChem[1]
Appearance Assumed to be a solid at room temperatureInferred from related structures
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Part 2: Frequently Asked Questions (FAQs) - Safe Handling & Exposure

This Q&A section addresses common concerns and potential issues during experimentation.

Q1: What are the primary hazards I should be aware of when working with 2-Oxo-2H-pyran-6-carboxylic acid?

A1: Based on its functional groups (a carboxylic acid and a pyranone ring), the primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids are known to be irritants and can be corrosive, potentially causing skin irritation or serious eye damage upon contact.[2][3][4]

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation may cause irritation to the respiratory system.[2][3][5] Minimizing dust generation is crucial.[2]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2][5]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The rationale is to create a complete barrier against potential exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][6][7] A face shield should be used in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection: Wear a lab coat and appropriate protective gloves.[8] Nitrile gloves are generally suitable for incidental contact, but for prolonged handling or in case of a spill, heavier-duty gloves (e.g., neoprene) should be considered.[9] Always check glove compatibility charts from the manufacturer. Contaminated clothing should be removed and washed before reuse.[2]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available and there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is necessary.[7]

Q3: What are the immediate first-aid steps in case of an accidental exposure?

A3: Rapid response is critical to mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately.[2][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.

  • Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Call a poison control center or doctor immediately.[5]

Part 3: Storage and Stability Guide

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Q4: What are the ideal storage conditions for 2-Oxo-2H-pyran-6-carboxylic acid?

A4: To ensure stability and prevent hazardous reactions, store the compound according to these principles:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]

  • Environment: Store in a cool, dry, and well-ventilated area.[2] Avoid direct sunlight and heat sources.[5][7] Many sensitive organic reagents are best stored at -20°C in the dark for long-term stability.[10]

  • Location: Store in a cabinet designated for corrosive materials, preferably a non-metal cabinet to prevent corrosion.[4]

Q5: Are there any chemicals or materials that should NOT be stored with this compound?

A5: Yes. Incompatibility can lead to dangerous reactions. The carboxylic acid functional group dictates the primary incompatibilities:

  • Bases: Avoid storing with strong bases, as a vigorous acid-base reaction can occur.[4][7][11]

  • Strong Oxidizing Agents: Keep away from strong oxidizing agents, as this can lead to exothermic and potentially explosive reactions.[6][7][11]

  • Reactive Metals: Do not store in a way that allows contact with reactive metals, which can be corroded by acids.

ParameterRecommendationRationale
Temperature Cool; -20°C for long-term storagePrevents thermal degradation
Atmosphere Dry, inert gas (e.g., Argon) if possibleMinimizes hydrolysis and oxidation
Light Store in the darkPrevents light-induced degradation
Incompatibilities Bases, Strong Oxidizing Agents, Reactive MetalsAvoids hazardous chemical reactions

Part 4: Protocols & Workflows

Protocol 1: Weighing and Preparing a Solution

This protocol is designed to minimize exposure and ensure accuracy.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean. Confirm that an eyewash station and safety shower are accessible.[2][11]

  • Don PPE: Put on your lab coat, chemical safety goggles, and appropriate gloves.

  • Tare Vessel: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Dispense Compound: Carefully open the container of 2-Oxo-2H-pyran-6-carboxylic acid. Using a clean spatula, slowly transfer the desired amount of the solid to the weighing vessel. Avoid creating dust. Close the main container immediately.

  • Dissolution: Add the weighing vessel containing the compound to a larger beaker or flask that already contains the desired solvent. Use a small amount of the solvent to rinse any remaining solid from the weighing vessel into the main flask.

  • Mixing: Stir the solution within the fume hood until the compound is fully dissolved. Always add acid to the solvent, not the other way around, especially with aqueous solutions.[8]

  • Cleanup: Clean the spatula and any contaminated surfaces thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated solid chemical waste container.

  • Final Step: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[9]

Workflow: Chemical Spill Response

The following diagram outlines the decision-making process for responding to a spill of 2-Oxo-2H-pyran-6-carboxylic acid.

SpillResponse cluster_0 Spill Spill Occurs Assess Assess Spill - Is it large or small? - Are you trained to handle it? Spill->Assess Evacuate IMMEDIATE ACTION 1. Alert others in the area. 2. Evacuate the lab. 3. Call Emergency Response. Assess->Evacuate Large Spill OR Untrained Personnel Contain Contain Spill Use appropriate absorbent material (e.g., sodium bicarbonate for acids). Assess->Contain Small Spill AND Trained Personnel Cleanup Clean Up Spill - Wear full PPE. - Neutralize if acidic. - Collect absorbent material. Contain->Cleanup Dispose Dispose of Waste Place in a sealed, labeled hazardous waste container. Cleanup->Dispose Decontaminate Decontaminate Area Clean the spill area thoroughly. Dispose->Decontaminate

Caption: Decision workflow for handling a chemical spill.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. [Link]

  • SCHOTT. Technical details of PYRAN®. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • PubChem. 2H-pyran-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • SCHOTT. PYRAN®. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

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Validation & Comparative

A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 2-Oxo-2H-pyran-6-carboxylic acid as a Diene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diels-Alder Reaction and the Critical Role of the Dienophile

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds in a concerted fashion, allowing for predictable control over regio- and stereochemistry.[1] The electronic nature of both the diene and dienophile is paramount to the success of the reaction. In a normal-demand Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. This electronic complementarity narrows the HOMO-LUMO gap between the reactants, facilitating the reaction.

While the topic of this guide was initially framed as a comparison of "2-Oxo-2H-pyran-6-carboxylic acid" as a dienophile, it is crucial from a mechanistic standpoint to clarify that 2-pyrones, including 2-Oxo-2H-pyran-6-carboxylic acid, overwhelmingly function as the diene component in Diels-Alder reactions.[2][3] Their electron-deficient nature, a consequence of the conjugated lactone system, makes them suitable partners for electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions, or they can be forced to react with highly reactive electron-poor dienophiles under specific conditions.[4]

This guide, therefore, will provide a comparative analysis of the performance of several common dienophiles—maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate—in Diels-Alder reactions, using the reactivity of 2-pyrone systems as a key point of discussion. We will explore how the structural and electronic properties of these dienophiles influence reaction rates, yields, and stereochemical outcomes, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.

Understanding the Diene: The Case of 2-Oxo-2H-pyran-6-carboxylic acid

2-Oxo-2H-pyran-6-carboxylic acid and related 2-pyrones are unique dienes. Their partial aromatic character lends them a degree of stability that can make them less reactive than more conventional, non-aromatic dienes.[2][3] Consequently, Diels-Alder reactions involving 2-pyrones often require thermal promotion or catalysis to proceed efficiently.[2][3] The presence of the carboxylic acid group at the 6-position further influences the electronic properties and reactivity of the pyrone ring.

Comparative Analysis of Dienophiles

The choice of dienophile is critical in directing the outcome of a Diels-Alder reaction. The ideal dienophile is typically an alkene or alkyne substituted with one or more electron-withdrawing groups (EWGs), which lower the energy of the LUMO, enhancing its reactivity toward the diene's HOMO.

Maleic Anhydride: The Classic Dienophile

Maleic anhydride is a highly reactive and widely used dienophile due to the presence of two powerful electron-withdrawing carbonyl groups within a cyclic structure.[5] Its rigid, cyclic nature locks the dienophile in a cis configuration, which is stereospecifically transferred to the product.[6]

Key Performance Characteristics:

  • High Reactivity: The strong electron-withdrawing nature of the anhydride functionality leads to rapid reactions, often at moderate temperatures.[5][7]

  • High Stereoselectivity: Reactions with cyclic dienes, such as cyclopentadiene, typically yield the endo product as the major isomer under kinetic control, a consequence of favorable secondary orbital overlap in the transition state.[8][9] However, the exo product is often the thermodynamically more stable isomer.[7]

  • Versatility: The resulting anhydride adduct can be readily hydrolyzed to the corresponding dicarboxylic acid, providing a handle for further synthetic transformations.[10]

N-Phenylmaleimide: A Structurally Analogous Dienophile

N-phenylmaleimide is structurally similar to maleic anhydride and also serves as a highly effective dienophile.[11] The imide functionality is strongly electron-withdrawing, conferring high reactivity.

Key Performance Characteristics:

  • Comparable Reactivity to Maleic Anhydride: N-phenylmaleimide exhibits similar reactivity profiles to maleic anhydride, readily participating in Diels-Alder reactions under mild to moderate conditions.[12]

  • Pronounced Endo Selectivity: Like maleic anhydride, N-phenylmaleimide generally favors the formation of the endo adduct in reactions with cyclic dienes.[13][14]

  • Enhanced Solubility and Crystallinity: The presence of the phenyl group can improve the solubility of the dienophile in organic solvents and often leads to crystalline adducts that are easily purified.[11]

Dimethyl Acetylenedicarboxylate (DMAD): The Alkynyl Dienophile

DMAD is a powerful acetylenic dienophile, with two electron-withdrawing ester groups activating the triple bond for cycloaddition.[15] Its use leads to the formation of a cyclohexadiene ring system, which can often be aromatized under the reaction conditions.

Key Performance Characteristics:

  • High Reactivity: DMAD is highly electrophilic and reacts with a wide range of dienes.[15]

  • Aromatization of Adducts: The initial cycloadduct contains a double bond and can often undergo a subsequent elimination or rearrangement to form a stable aromatic ring, which can be a powerful driving force for the reaction.[16]

  • Versatility in Heterocyclic Synthesis: DMAD is a key building block in many multicomponent reactions for the synthesis of complex heterocyclic systems.[17]

Experimental Data Comparison

To provide a quantitative comparison, the following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of a representative diene with the dienophiles discussed. For the purpose of a baseline comparison, cyclopentadiene is used as a highly reactive diene.

DieneDienophileSolventTemperature (°C)TimeYield (%)Stereoselectivity (endo:exo)Reference
CyclopentadieneMaleic AnhydrideDichloromethaneRoom Temp1 h>95>95:5[18]
FuranN-PhenylmaleimideDiethyl EtherRoom Temp24 h80-90Mixture (exo favored)[13]
AnthraceneMaleic AnhydrideXyleneReflux (~140)30 min~90Not applicable[19]
TetraphenylcyclopentadienoneDMADNitrobenzeneReflux15-30 min80-90Not applicable (aromatized)[16]
4-VinylimidazoleN-PhenylmaleimideDichloromethaneRoom Temp24 hHighSingle stereoisomer[12]

Logical Framework for Dienophile Selection

The choice of dienophile should be guided by the specific goals of the synthesis. The following flowchart illustrates a decision-making process for selecting an appropriate dienophile.

Dienophile_Selection start Desired Product Structure? cyclic_adduct Simple Bicyclic Adduct Needed? start->cyclic_adduct Consider Target Topology aromatic_product Aromatized Product Desired? start->aromatic_product Consider Final Oxidation State functional_handle Further Functionalization of Adduct? start->functional_handle Consider Post-Reaction Chemistry maleic_anhydride Maleic Anhydride (High reactivity, endo selective) cyclic_adduct->maleic_anhydride Yes npm N-Phenylmaleimide (Similar reactivity, good crystallinity) cyclic_adduct->npm Yes dmad Dimethyl Acetylenedicarboxylate (Leads to diene, potential for aromatization) cyclic_adduct->dmad No aromatic_product->maleic_anhydride No (requires oxidation step) aromatic_product->dmad Yes functional_handle->maleic_anhydride Yes (anhydride hydrolysis) functional_handle->dmad Yes (ester hydrolysis/reduction)

Caption: Decision tree for dienophile selection in Diels-Alder reactions.

Experimental Protocols

General Procedure for the Diels-Alder Reaction of Anthracene with Maleic Anhydride

This protocol is adapted from established undergraduate organic chemistry experiments.[19]

Materials:

  • Anthracene

  • Maleic Anhydride

  • Xylene

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine anthracene (1.0 g, 5.6 mmol) and maleic anhydride (0.55 g, 5.6 mmol).

  • Add 15 mL of xylene and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 30 minutes. The product will begin to precipitate from the solution.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 10 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold xylene.

  • Dry the product to obtain 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

General Procedure for the Diels-Alder Reaction of a Diene with DMAD

This protocol is a generalized procedure based on the reaction of tetraphenylcyclopentadienone with DMAD.[16]

Materials:

  • Diene (e.g., tetraphenylcyclopentadienone)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether)

  • Reaction tube or small flask

  • Heating source (e.g., heating block or sand bath)

  • Ethanol (for recrystallization)

Procedure:

  • In a small reaction tube, combine the diene (100 mg) and the high-boiling solvent (1 mL).

  • Add DMAD (0.1 mL).

  • Heat the reaction mixture to reflux. The reaction is often accompanied by a color change.

  • After the reaction is complete (typically 15-30 minutes, monitored by TLC), allow the solution to cool slightly.

  • While still warm, add ethanol (3 mL) to induce crystallization.

  • Cool the mixture in an ice bath to complete crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Mechanism and Stereochemistry: The Endo Rule

The stereochemical outcome of the Diels-Alder reaction is a key consideration. In many cases, particularly with cyclic dienes and dienophiles like maleic anhydride and N-phenylmaleimide, the formation of the endo product is kinetically favored over the exo product.[1] This preference, known as the Alder Endo Rule, is attributed to stabilizing secondary orbital interactions between the π-system of the developing diene bridge and the electron-withdrawing groups of the dienophile in the transition state.

Endo_Exo_TS cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts [Diene approaches dienophile with EWGs tucked under the diene π-system] soi Secondary Orbital Interaction (stabilizing) exo_ts [Diene approaches dienophile with EWGs pointing away from the diene π-system] no_soi No Secondary Orbital Interaction

Caption: Comparison of endo and exo transition states in the Diels-Alder reaction.

It is important to note that the endo product is typically the kinetic product, while the exo product is often more thermodynamically stable due to reduced steric hindrance.[8] Therefore, prolonged reaction times or higher temperatures can sometimes lead to the formation of the exo isomer through a retro-Diels-Alder reaction followed by cycloaddition to the more stable product.

Conclusion

While 2-Oxo-2H-pyran-6-carboxylic acid is a fascinating molecule, its primary role in Diels-Alder chemistry is that of a diene. Understanding this reactivity is key to successfully employing it in synthesis. When selecting a dienophile to react with a 2-pyrone or any other diene, a careful consideration of the dienophile's electronic properties, stereochemistry, and the desired final product is essential. Maleic anhydride and N-phenylmaleimide are excellent choices for creating bicyclic adducts with high endo selectivity, while DMAD offers a route to highly substituted aromatic compounds. By understanding the principles outlined in this guide and consulting the referenced experimental data, researchers can effectively harness the power of the Diels-Alder reaction for the efficient synthesis of complex molecular architectures.

References

  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. [Link]

  • Leah4sci. (2022, March 1). Diels Alder Reaction Stereochemistry and Endo vs Exo Products [Video]. YouTube. [Link]

  • Deng, L., et al. (2007). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6330–6331. [Link]

  • De, S., et al. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. ResearchGate. [Link]

  • Annet, R., et al. (1997). endo- and exo-Stereochemistry in the Diels–Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]

  • Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. RSC Education. [Link]

  • Liang, X.-W., et al. (2019). Inverse electron demand Diels-Alder reactions of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters and morpholino enamines: regiospecific preparation of 3- or 4-substituted-2,6-dimethylbenzoates. The Journal of Organic Chemistry, 84(15), 9443-9449. [Link]

  • Annet, R., & Harrison, W. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]

  • Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]

  • Safaei-Ghomi, J., et al. (2004). Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. Acta Chimica Slovenica, 51(3), 545-550. [Link]

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  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

  • Poliakoff, M., et al. (2002). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry B, 106(31), 7684-7689. [Link]

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The Versatile Virtuoso: Evaluating 2-Oxo-2H-pyran-6-carboxylic Acid as a Premier Building Block in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis and medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Among the plethora of heterocyclic building blocks, 2-oxo-2H-pyran-6-carboxylic acid, commonly known as coumalic acid, has emerged as a particularly versatile and potent starting material. Its unique electronic and structural features not only facilitate a diverse range of chemical transformations but also imbue the resulting molecules with significant biological activities. This guide provides an in-depth comparative analysis of the efficacy of coumalic acid as a building block against its key analogues, supported by experimental data, to empower researchers in making informed decisions for their synthetic and drug discovery endeavors.

The Foundational Scaffold: Understanding the Utility of Coumalic Acid

Coumalic acid is a readily accessible platform chemical, derivable from biorenewable feedstocks such as malic acid, which is produced through the fermentation of glucose.[1] This sustainable origin story, coupled with its rich chemical reactivity, makes it an attractive starting point for the synthesis of complex molecules.

The core value of coumalic acid lies in its dual functionality: the carboxylic acid group provides a handle for derivatization into esters, amides, and other functionalities, while the 2-pyrone ring system acts as a reactive diene in cycloaddition reactions, most notably the Diels-Alder reaction.[2][3] This reaction allows for the construction of highly functionalized six-membered rings, which are ubiquitous in natural products and pharmaceutical agents.[4][5]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Coumalic_Acid [label="2-Oxo-2H-pyran-6-carboxylic acid\n(Coumalic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Carboxylic Acid\nDerivatization"]; Cycloaddition [label="2-Pyrone Ring\n(Diene)"]; Esters [label="Esters"]; Amides [label="Amides"]; Diels_Alder [label="Diels-Alder Reaction"]; Functionalized_Rings [label="Highly Functionalized\n6-Membered Rings"];

Coumalic_Acid -> Derivatization; Coumalic_Acid -> Cycloaddition; Derivatization -> Esters; Derivatization -> Amides; Cycloaddition -> Diels_Alder; Diels_Alder -> Functionalized_Rings; } Caption: Core reactivity pathways of 2-Oxo-2H-pyran-6-carboxylic acid.

Synthetic Efficacy: A Comparative Look at the Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis, and the 2-pyrone moiety of coumalic acid serves as an electron-deficient diene.[6] This characteristic makes it a suitable partner for a variety of dienophiles, leading to the formation of bicyclic lactones which can subsequently undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to afford substituted aromatic compounds.[7][8]

While comprehensive side-by-side comparative studies are not abundant in the literature, we can glean insights from various reported reactions. The following table summarizes representative Diels-Alder reactions involving coumalic acid and its derivatives, providing a snapshot of their synthetic utility.

DieneDienophileReaction ConditionsProductYield (%)Reference
Coumalic acidButa-1,3-dieneMeOH, 100°C, 6hTricyclo[3.2.1.02,7]oct-3-ene derivative70[2]
Methyl coumalateVarious alkynesCopper catalystAxially chiral biaryl estersup to 97[7]
5-Hydroxy-2-pyrone derivativeMethyl acrylatecHex2NMe, tBuOH, rtBicyclic lactone-[9]

Analysis of Synthetic Performance:

The data indicates that coumalic acid and its esters are highly effective dienes in Diels-Alder reactions, affording complex polycyclic structures in good to excellent yields. The reaction conditions can be tailored to achieve specific outcomes, from the formation of tricyclic systems in a single step to the enantioselective synthesis of axially chiral biaryls.[2][7]

Comparison with Analogues:

  • Substituted 2-Pyrones: The reactivity of the 2-pyrone ring can be modulated by substituents. Electron-donating groups can increase the reactivity of the diene, while electron-withdrawing groups can have the opposite effect. For instance, 4-hydroxy-2-pyrones are electron-rich dienes that readily participate in Diels-Alder reactions.[8]

  • Acyclic Dienes: Compared to simple acyclic dienes like 1,3-butadiene, coumalic acid offers the advantage of pre-installed functionality (the carboxylic acid) and a more rigid s-cis conformation, which is a prerequisite for the Diels-Alder reaction.[10] This can lead to higher regioselectivity and stereoselectivity in the resulting cycloadducts.

Biological Efficacy: A Comparative Analysis of Bioactivity

The pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11]

Anticancer Activity

Numerous studies have highlighted the potential of pyran-based compounds as anticancer agents. The following table presents a comparison of the cytotoxic activity of coumalic acid analogues against various cancer cell lines, as indicated by their IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineIC50 (µM)Reference
Coumarin sulfonamide derivative (9c)MDA-MB-231 (Breast Cancer)9.33[12]
Pyrone-embedded cortistatin A analog (7)KB3-1 (Epidermoid Carcinoma)62.8[13]
Pyridone-embedded cortistatin A analog (13)KB3-1 (Epidermoid Carcinoma)~7.0[13]
Phenethyl p-coumarateP388 (Leukemia)-[14]
N-phenethyl-p-coumaramideP388 (Leukemia)-[14]

Analysis of Anticancer Performance:

Antimicrobial Activity

Coumalic acid and its derivatives have also demonstrated significant antimicrobial properties. The following table summarizes the available data on their activity against various pathogens.

CompoundOrganismActivityReference
Coumarin-3-carboxylic acidAcidovorax citrulliBroad-spectrum antibacterial[3]
Substituted PyrrolesC. albicans (Yeast)Antifungal[15]
Substituted PyrrolesGram-positive bacteriaAntibacterial[15]
Substituted PyrrolesGram-negative bacteriaAntibacterial[15]

Analysis of Antimicrobial Performance:

Coumarin-3-carboxylic acid, a close analogue of coumalic acid, exhibits broad-spectrum antibacterial activity.[3] Furthermore, related heterocyclic systems like substituted pyrroles show potent activity against both bacteria and fungi, highlighting the potential of these scaffolds in combating infectious diseases.[15]

The Power of Analogue Design: Bioisosteric Replacement

A key strategy in medicinal chemistry is the concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound.[16][17][18] The carboxylic acid group of coumalic acid is a prime candidate for such modifications.

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles.[19][20] For example, the replacement of a carboxylic acid with a tetrazole ring in the angiotensin II antagonist losartan led to a 10-fold increase in potency.[19] This strategy can be effectively applied to coumalic acid to generate novel analogues with potentially improved therapeutic properties.

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Coumalic_Acid [label="Coumalic Acid\n(-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bioisosteric_Replacement [label="Bioisosteric\nReplacement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tetrazole [label="Tetrazole Analogue"]; Sulfonamide [label="Sulfonamide Analogue"]; Improved_Potency [label="Improved Potency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Altered_PK [label="Altered Pharmacokinetics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Coumalic_Acid -> Bioisosteric_Replacement; Bioisosteric_Replacement -> Tetrazole; Bioisosteric_Replacement -> Sulfonamide; Tetrazole -> Improved_Potency; Sulfonamide -> Altered_PK; } Caption: Bioisosteric replacement strategies for coumalic acid.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for the synthesis of coumalic acid and a representative Diels-Alder reaction are provided below.

Synthesis of 2-Oxo-2H-pyran-6-carboxylic acid (Coumalic Acid) from Malic Acid

This protocol is adapted from established procedures and offers a reliable method for the laboratory-scale synthesis of coumalic acid.

Materials:

  • L-Malic acid

  • Fuming sulfuric acid (20% SO3)

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

Procedure:

  • In a fume hood, carefully add 100 g of L-malic acid in small portions to a stirred solution of 200 mL of fuming sulfuric acid and 100 mL of concentrated sulfuric acid, maintaining the temperature below 40°C with an ice-water bath.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Allow the mixture to stand in an ice bath for 2-3 hours to allow for complete precipitation of the product.

  • Collect the crude coumalic acid by vacuum filtration and wash with ice-cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure coumalic acid as a crystalline solid.

  • Dry the product under vacuum. Expected yield: 40-50%.

Diels-Alder Reaction of Methyl Coumalate with an Alkyne

This protocol exemplifies the use of a coumalic acid derivative in a copper-catalyzed Diels-Alder/retro-Diels-Alder reaction to synthesize an axially chiral biaryl ester.

Materials:

  • Methyl coumalate

  • 1-Ethynyl-4-methoxybenzene (or other suitable alkyne)

  • Copper(I) catalyst (e.g., [Cu(MeCN)4]PF6)

  • Chiral ligand (e.g., a bisoxazoline ligand)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper(I) catalyst and the chiral ligand in the anhydrous solvent.

  • Add methyl coumalate to the solution and stir for 10 minutes at room temperature.

  • Add the alkyne to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40-60°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired biaryl ester.

Conclusion and Future Directions

2-Oxo-2H-pyran-6-carboxylic acid stands out as a highly efficacious and versatile building block in organic synthesis and medicinal chemistry. Its renewable sourcing, coupled with its predictable and powerful reactivity in key transformations like the Diels-Alder reaction, makes it an invaluable tool for the construction of complex molecular architectures. Furthermore, the pyran core serves as a promising scaffold for the development of novel therapeutic agents, with its derivatives demonstrating significant anticancer and antimicrobial activities.

The strategic application of analogue design, particularly through bioisosteric replacement of the carboxylic acid functionality, presents a vast and exciting landscape for future research. By systematically exploring the structure-activity relationships of coumalic acid derivatives, the scientific community is well-positioned to unlock new and improved therapeutic agents for a range of diseases. The continued investigation into the comparative efficacy of coumalic acid and its analogues in a broader array of synthetic transformations will undoubtedly further solidify its status as a premier building block in the chemist's toolkit.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(15), 5939-5957.
  • Imagawa, T., Kawanisi, M., & Sisido, K. (1971). Double Diels-Alder Reactions of Coumalic Acid with Buta-l,3=dienes : a Single-step Synthesis of TricycloE 3,2,1 ,0z*7]oct-3-ene Derivatives.
  • Xu, M.-M., et al. (2021). Enantioselective Synthesis of Axially Chiral Biaryls by Diels–Alder/Retro-Diels–Alder Reaction of 2-Pyrones with Alkynes. Journal of the American Chemical Society, 143(23), 8993–9001.
  • Buntara, T., et al. (2011). From 5-hydroxymethylfurfural (HMF) to polymer precursors: catalyst screening studies on the conversion of HMF to 2,5-furandicarboxylic acid. Green Chemistry, 13(11), 3049-3054.
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  • Lee, H., & Kim, S. (2010). Diels–Alder Cycloadditions of 5‐Hydroxy‐2‐pyrones: 2H‐Pyran‐2,5‐diones and 5‐(tert‐Butyldimethylsilyloxy)‐2‐pyrones as Synthons. European Journal of Organic Chemistry, 2010(3), 481-490.
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A Senior Application Scientist's Guide to Validating the Structure of 2-Oxo-2H-pyran-6-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the 2-oxo-2H-pyran-6-carboxylic acid scaffold is a privileged starting point due to its inherent reactivity and biological relevance.[1] However, the journey from a successful reaction to a validated product is paved with analytical rigor. An unconfirmed structure is merely a hypothesis; a validated one is the bedrock of reproducible science and successful drug development. This guide provides an in-depth, comparative framework for the structural validation of derivatives of this important heterocyclic compound, moving beyond mere procedural lists to explain the causality behind our analytical choices.

Comparative Analysis of Core Validation Techniques

The choice of analytical technique is a strategic decision dictated by the specific question at hand. Are we confirming the expected molecular weight? Elucidating complex connectivity? Determining absolute stereochemistry? Each method offers a unique piece of the puzzle. The following table provides a comparative overview of the primary techniques used in the structural validation of pyran derivatives.

Technique Information Provided Sample State Typical Sample Amount Key Strengths Key Limitations
NMR Spectroscopy Atomic connectivity, carbon-hydrogen framework, stereochemical relationships, functional group proximity.[2]Solution1-10 mgUnparalleled for detailed structural elucidation of molecules in solution. 2D techniques (COSY, HSQC, HMBC) map the entire molecular scaffold.[3]Relatively low throughput; requires soluble, pure sample. Can be insensitive to minor impurities.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns suggesting structural motifs.[4]Solid or Solution< 1 µgExtremely sensitive, provides exact molecular formula with high-resolution mass spectrometry (HRMS).[5] Essential for confirming reaction success.Provides little to no information on atomic connectivity or stereochemistry. Isomers are often indistinguishable.
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[6]Single Crystal< 1 mgThe "gold standard" for unambiguous structure determination. Provides definitive proof of connectivity and absolute configuration.Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides no information on solution-state dynamics.
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, C=C).[7]Solid or Solution~1 mgFast, simple, and excellent for identifying key functional groups. Confirms the presence of the carboxylic acid and lactone moieties.[8]Provides no information on the overall molecular framework or connectivity. Spectrum can be complex and difficult to interpret fully.

An Integrated Workflow for Self-Validating Structural Elucidation

A robust validation strategy follows a logical progression, with each step confirming and building upon the last. This workflow ensures that by the end of the process, the proposed structure is supported by a self-consistent and comprehensive dataset.

G cluster_0 Initial Analysis & Purification cluster_1 Core Spectroscopic & Spectrometric Validation cluster_2 Data Integration & Final Confirmation Reaction Crude Reaction Product Purify Purification (e.g., Chromatography, Recrystallization) Reaction->Purify Purity Purity Assessment (HPLC, LC-MS, TLC) Purify->Purity FTIR FTIR Spectroscopy Purity->FTIR Confirm Functional Groups MS Mass Spectrometry (HRMS) Purity->MS Confirm Mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Determine Connectivity Elucidate Structure Elucidation & Verification FTIR->Elucidate Provides Groups: -COOH, C=O MS->Elucidate Provides Formula: C₆H₄O₄ (e.g.) NMR->Elucidate Provides Skeleton Xray X-ray Crystallography (Optional, Definitive) Elucidate->Xray Need Absolute Proof? Validated Validated Structure Elucidate->Validated Data is Congruent Xray->Validated

Caption: Integrated workflow for structural validation.

Deep Dive: Causality in Experimental Choices

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. For a derivative of 2-oxo-2H-pyran-6-carboxylic acid, specific signals are expected, and their characteristics provide profound structural insight.

Expected Spectroscopic Features:

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Rationale & Expert Insights
¹H Carboxylic Acid (-COOH)10.0 - 13.0This proton is highly deshielded due to the electronegativity of the adjacent oxygens and resonance.[9] Its signal is often broad due to hydrogen bonding and will disappear upon a D₂O shake, providing definitive confirmation.[7]
¹H Pyran Ring Protons (-CH=)6.0 - 8.5These protons are in an electron-deficient ring system, shifting them downfield. Their splitting patterns (coupling constants) are critical for determining the substitution pattern on the pyran ring.
¹³C Lactone Carbonyl (C=O)160 - 170This ester-like carbonyl is highly deshielded. Its precise shift can be influenced by conjugation and substituents.
¹³C Carboxylic Acid Carbonyl (C=O)165 - 185Similar to the lactone carbonyl, but often slightly further downfield.[9]
¹³C Pyran Ring Carbons (=C-)100 - 150The chemical shifts of the four sp² carbons of the pyran ring provide a fingerprint of the electronic environment and substitution pattern.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve ~5 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize polar compounds and slows the exchange of the acidic proton, resulting in a sharper -COOH signal.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. The spectral window should be wide enough (e.g., 0-16 ppm) to include the downfield carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (if needed): If the structure is novel or ambiguous, acquire 2D spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (which protons are neighbors).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is exceptionally powerful for piecing together the carbon skeleton and confirming the placement of substituents.[2][3]

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

While NMR maps the structure, HRMS confirms the fundamental building blocks. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: HRMS via ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Data Analysis: The instrument measures the mass-to-charge ratio (m/z) to at least four decimal places. For 2-oxo-2H-pyran-6-carboxylic acid (C₆H₄O₄), the expected exact mass is 140.01096 Da. An observed mass of 139.0037 in negative ion mode ([M-H]⁻) would strongly support this formula. Software analysis will provide a list of possible elemental formulas within a narrow mass tolerance (typically < 5 ppm). The correct formula must be consistent with the NMR data.

X-ray Crystallography: The Unambiguous Proof

When absolute certainty is required, particularly for stereochemistry in chiral derivatives or for resolving complex regiochemistry, single-crystal X-ray diffraction is the ultimate arbiter.

Experimental Protocol: Growing Diffraction-Quality Crystals

  • Purity is Paramount: The sample must be >99% pure. Impurities inhibit crystal lattice formation.

  • Solvent Selection: Choose a solvent system in which the compound has moderate solubility.

  • Slow Evaporation (Most Common): Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. As the solvent slowly evaporates over days or weeks, the solution becomes supersaturated, promoting crystal growth.

  • Other Methods: Vapor diffusion (liquid/liquid or solid/liquid) and slow cooling are alternative techniques if slow evaporation fails.

  • Analysis: Once a suitable crystal is obtained, it is mounted and analyzed by an X-ray diffractometer. The resulting electron density map is used to solve the 3D structure.[6]

Conclusion: A Multi-Faceted Approach to Trustworthiness

Validating the structure of a reaction product like a 2-oxo-2H-pyran-6-carboxylic acid derivative is not a linear process but a synergistic one. Each analytical technique provides a unique and vital layer of evidence. FTIR confirms the persistence of key functional groups, HRMS provides the exact elemental formula, and NMR elucidates the precise atomic connectivity.[10][11] When available, X-ray crystallography offers the final, irrefutable proof. By demanding that the data from these orthogonal techniques converge on a single, consistent structure, researchers can proceed with the utmost confidence in their findings, ensuring the integrity and reproducibility of their scientific contributions.

References

  • Ohio State University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
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A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of 2-Oxo-2H-pyran-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Discerning Researcher

In the pursuit of novel therapeutics and advanced materials, the unambiguous confirmation of a molecule's purity is not merely a procedural step but the very bedrock of reliable and reproducible scientific discovery. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that molecular integrity is paramount. We delve into the spectroscopic analysis of "2-Oxo-2H-pyran-6-carboxylic acid," a heterocyclic compound of growing interest.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and practical workflow, grounded in established scientific principles, for the rigorous purity assessment of the target molecule. We will explore the expected spectroscopic fingerprint of 2-Oxo-2H-pyran-6-carboxylic acid and compare it with a readily available and structurally similar alternative, coumalic acid (2-Oxo-2H-pyran-5-carboxylic acid). This comparative approach, supported by experimental data for the alternative, will empower you to confidently identify your target compound and scrutinize it for potential impurities.

The Imperative of Purity: Understanding Potential Contaminants

A robust purity analysis begins with an understanding of the potential impurities that may arise during synthesis. While various synthetic routes to 2-pyrones exist, a common and economically viable starting material for the synthesis of related pyran-2-one carboxylic acids is malic acid[1][2][3][4]. The acid-catalyzed condensation and cyclization of malic acid is a known route to coumalic acid and serves as a probable pathway to its 6-carboxylic acid isomer.

This synthetic pathway, however, is not without its potential for side reactions. A likely impurity arising from the dehydration of malic acid under acidic conditions is fumaric acid [1][2]. Therefore, a comprehensive spectroscopic analysis must be capable of distinguishing the target molecule from both its structural isomer, coumalic acid, and the potential byproduct, fumaric acid.

A Multi-faceted Spectroscopic Approach: The Key to Unambiguous Identification

No single analytical technique is sufficient to definitively confirm the purity of a compound. A synergistic approach, employing multiple spectroscopic methods, provides a comprehensive and self-validating assessment. For 2-Oxo-2H-pyran-6-carboxylic acid, the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable.

G cluster_0 Purity Confirmation Workflow Synthesis Synthesis of 2-Oxo-2H-pyran-6-carboxylic acid Crude Product Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Pure Sample Presumed Pure Sample Spectroscopic Analysis Spectroscopic Analysis (NMR, FTIR, MS) Data Interpretation Data Interpretation & Comparison Purity Confirmed Purity Confirmed

Comparative Spectroscopic Analysis: 2-Oxo-2H-pyran-6-carboxylic acid vs. Coumalic Acid

¹H NMR Spectroscopy: A Tale of Two Isomers

Proton NMR is a powerful tool for distinguishing between these isomers. The substitution pattern on the pyran ring will result in distinct chemical shifts and coupling patterns for the vinyl protons.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundPredicted/Experimental Chemical Shifts (δ, ppm) in DMSO-d₆
2-Oxo-2H-pyran-6-carboxylic acid (Predicted) ~8.0-8.2 (d, 1H, H-5), ~6.5-6.7 (t, 1H, H-4), ~7.2-7.4 (d, 1H, H-3)
Coumalic Acid (Experimental) 8.48 (s, 1H, H-6), 7.95 (d, 1H, H-4), 6.45 (d, 1H, H-3)[5]

The key differentiator will be the multiplicity and coupling constants of the ring protons. In the 6-carboxylic acid isomer, we would expect to see a doublet, a triplet, and another doublet, corresponding to the three adjacent vinyl protons. In contrast, coumalic acid exhibits a singlet for the proton at the 6-position and two doublets for the protons at the 3 and 4-positions. The carboxylic acid proton for both compounds is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm[6][7].

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR will also show distinct differences between the two isomers, particularly in the chemical shifts of the carbonyl carbon and the carboxyl carbon.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundPredicted/Experimental Chemical Shifts (δ, ppm) in DMSO-d₆
2-Oxo-2H-pyran-6-carboxylic acid (Predicted) ~160-165 (C=O, C-2), ~165-170 (COOH), ~110-150 (olefinic carbons)
Coumalic Acid (Experimental) 161.2 (C=O, C-2), 165.7 (COOH), 148.1, 144.9, 117.8, 110.4 (olefinic carbons)

While the exact shifts are difficult to predict with high accuracy without experimental data, the relative positions of the signals for the olefinic carbons will be different due to the differing electronic effects of the carboxylic acid group.

FTIR Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the carboxylic acid and the α,β-unsaturated lactone.

G Molecule 2-Oxo-2H-pyran-6-carboxylic acid OH_stretch O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (broad) Molecule->OH_stretch CH_stretch C-H Stretch (Vinyl) 3000-3100 cm⁻¹ Molecule->CH_stretch CO_stretch_lactone C=O Stretch (α,β-unsaturated lactone) 1710-1740 cm⁻¹ Molecule->CO_stretch_lactone CO_stretch_acid C=O Stretch (Carboxylic Acid) 1680-1710 cm⁻¹ Molecule->CO_stretch_acid CC_stretch C=C Stretch (Vinyl) ~1600-1650 cm⁻¹ Molecule->CC_stretch

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupExpected Absorption RangeRationale
O-H (Carboxylic Acid)2500-3300 (very broad)Strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band[6][8][9].
C-H (sp²)3000-3100Stretching vibrations of the vinyl C-H bonds.
C=O (α,β-unsaturated lactone)1710-1740The carbonyl of the pyranone ring. Conjugation with the double bonds slightly lowers the frequency.
C=O (Carboxylic Acid)1680-1710The carbonyl of the carboxylic acid, typically at a slightly lower wavenumber than the lactone carbonyl due to conjugation and hydrogen bonding.
C=C1600-1650Stretching vibrations of the carbon-carbon double bonds within the pyran ring.

The presence of a very broad O-H stretch and two distinct C=O stretches would be a strong indicator of the presence of a carboxylic acid-substituted pyranone.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is crucial for confirming the molecular weight of the target compound.

Table 4: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M-H]⁻ (m/z)
2-Oxo-2H-pyran-6-carboxylic acid C₆H₄O₄140.09 g/mol 139.01
Coumalic Acid C₆H₄O₄140.09 g/mol 139.01[5]

While both isomers have the same molecular weight, fragmentation patterns can sometimes provide structural information. For carboxylic acids, common fragmentation pathways include the loss of H₂O, CO, and COOH[7][10]. Analysis of the fragmentation pattern, potentially with the aid of high-resolution mass spectrometry, could help in distinguishing the isomers.

Experimental Protocols: A Guide to Reproducible Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: The residual solvent peak can be used as a primary reference. For more precise measurements, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

FTIR Sample Preparation
  • Method: Attenuated Total Reflectance (ATR) is a convenient and rapid method for solid samples. Alternatively, a KBr pellet can be prepared.

  • ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation
  • Ionization Technique: Electrospray ionization (ESI) in negative ion mode is well-suited for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions[11].

  • Solvent System: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, with a small amount of a volatile base like ammonium hydroxide to promote deprotonation if necessary.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS) for separation of any impurities prior to mass analysis.

Conclusion: A Path to Confident Purity Assessment

Confirming the purity of "2-Oxo-2H-pyran-6-carboxylic acid" requires a meticulous and multi-pronged spectroscopic approach. By understanding the likely synthetic byproducts and employing a comparative analysis with a known isomer, researchers can build a strong case for the identity and purity of their target molecule. While the absence of publicly available experimental data for 2-Oxo-2H-pyran-6-carboxylic acid necessitates a predictive approach for its spectral characteristics, the principles outlined in this guide provide a robust framework for its analysis. The combination of NMR, FTIR, and Mass Spectrometry, when carefully executed and interpreted, will provide the necessary evidence to proceed with confidence in your research and development endeavors.

References

  • Wiley, R. H., & Smith, N. R. (1951). Coumalic acid. Organic Syntheses, 31, 23.
  • US Patent 9,617,236 B2. (2017). Synthesis of coumalic acid.
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  • ResearchGate. (n.d.). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PYRONE. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Science. (2023).
  • Wilkes, S., & Glasl, H. (2001). Isolation, characterization, and systematic significance of 2-pyrone-4,6-dicarboxylic acid in Rosaceae. Phytochemistry, 58(3), 441–449.
  • PubChem. (n.d.). Coumalic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow Synthesis of Coumalic Acid and its Derivatization. Retrieved from [Link]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

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  • RSC Publishing. (2021). Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid.
  • ResearchGate. (n.d.). The infrared spectra of p-coumaric acid (a) and Co II (b), Ni II (c),.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • RSC Publishing. (2024). Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans -aconitic acid from renewable gallic acid and tannic acid.
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  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
  • MDPI. (2018). Recent Advances in the Synthesis of 2-Pyrones.
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  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Google Patents. (n.d.). Preparation method of 2, 6-pyridinedicarboxylic acid.
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A Comparative Guide to the Biological Activity of 2-Oxo-2H-pyran-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of 2-Oxo-2H-pyran-6-carboxylic Acid

The 2-oxo-2H-pyran-6-carboxylic acid core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of various derivatives of this scaffold, supported by experimental data and protocols. We will delve into the structure-activity relationships that govern their potency and explore the mechanistic underpinnings of their actions. This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand and leverage the therapeutic potential of this versatile chemical entity.

Comparative Analysis of Biological Activities

The biological profile of 2-oxo-2H-pyran-6-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyran ring. This section will compare their efficacy in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of the 2-oxo-2H-pyran scaffold have shown considerable promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is largely dictated by the substituents on the pyran ring, which influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.

Recent studies have highlighted the potential of these compounds. For instance, the synthesis of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, which are structurally related to the core topic, has yielded compounds with significant inhibitory effects against various bacteria.[1] Some of these derivatives exhibited more potent antibacterial activity than the standard drug cefotaxime, with Minimum Inhibitory Concentration (MIC) values ranging from 4–12 μmol/L.[1] The presence of a benzothiazole and thiophene moiety or an electron-withdrawing group like fluorine on an attached phenyl ring was found to enhance antibacterial efficacy.[1]

Similarly, studies on other pyran derivatives have demonstrated that phenylthio, benzenesulfonyl, and p-bromophenyl substituents are beneficial for activity against Gram-positive bacteria.[2] For example, a 2H-pyran-3(6H)-one derivative showed a MIC of 1.56 micrograms/mL against Staphylococcus aureus.[2] The bulkier the substituent at the C-2 position, the greater the antibacterial activity, underscoring the importance of steric factors in biological activity.[2]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyran Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
2-amino-pyran derivative (I32)26 mm inhibition zone35 mm inhibition zone[3][4]
2H-pyran-3(6H)-one derivative (8a)1.56-[2]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide (8c)>128>128[5]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Anticancer Activity: Targeting Proliferation and Invasion

The anticancer potential of 2-oxo-2H-pyran-6-carboxylic acid derivatives is a rapidly evolving area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and, in some cases, reduce cancer cell invasion and metastasis.

A study on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives, which are coumarin-based analogs, revealed their ability to reduce the invasive behavior of HT 1080 fibrosarcoma cells.[6][7] Structure-activity relationship (SAR) studies indicated that an acetamidomethyl substituent at the 6-position and an aryl ester function at the 3-position were favorable for potent activity.[6][7] This highlights the critical role of specific functional groups in mediating the anti-invasive properties of these compounds.

Furthermore, other pyran derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[8] For instance, certain 2-amino-pyran derivatives have shown inhibitory activity against breast cancer cells (MCF-7), with one compound exhibiting an IC50 value of 161.4 µg/mL.[3] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and cell cycle arrest.

Table 2: Comparative Anticancer Activity (IC50, µM) of Selected Pyran and Benzopyran Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-amino-pyran derivative (I32)MCF-7161.4 (µg/mL)[3]
6-(acetamidomethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid aryl esterHT 1080Potent[6][7]
Doxorubicin (Reference)VariousSub-micromolar[1]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of 2-oxo-2H-pyran derivatives are linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). The structural similarity of the 2-oxo-pyran ring to the coumarin scaffold, known for its anti-inflammatory effects, provides a strong rationale for investigating these derivatives as anti-inflammatory agents.

The anti-inflammatory mechanism of coumarins often involves the inhibition of prostaglandin biosynthesis.[9] Pyran derivatives are also being explored as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[10] The development of new heterocyclic compounds incorporating the pyran moiety as COX-2 inhibitors is an active area of research.[9] For instance, certain pyridazine derivatives have shown potent COX-2 inhibition with IC50 values in the sub-micromolar range and have demonstrated significant in vivo anti-inflammatory activity comparable to standard drugs like indomethacin and celecoxib.[11]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. This section provides detailed methodologies for the key assays used to evaluate the antimicrobial, anticancer, and anti-inflammatory properties of 2-oxo-2H-pyran-6-carboxylic acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized inoculum of the test microorganism B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a microplate reader can be used to measure absorbance.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

G cluster_0 In Viable Cells cluster_1 Measurement MTT MTT (Yellow, soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

Caption: Principle of the MTT assay for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

G A Administer test compound or vehicle to animals (e.g., rats or mice) B After a set time (e.g., 1 hour), inject carrageenan into the subplantar region of the hind paw A->B C Measure paw volume at different time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage of edema inhibition compared to the vehicle control group C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal. The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 2-oxo-2H-pyran-6-carboxylic acid derivatives is intricately linked to their chemical structure. While a comprehensive SAR study on a single, large library of these specific derivatives is not yet available in the public domain, we can infer key relationships from the existing literature on closely related pyran and coumarin scaffolds.

Key SAR Observations:

  • Substitution at the 6-position: For anticancer activity, particularly anti-invasive properties, an acetamidomethyl group at the 6-position of the benzopyran ring has been shown to be as effective as an acetoxymethyl group.[6][7]

  • Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid at the 3-position to an aryl ester is generally preferred over a thioester or an amide for enhanced anti-invasive activity in benzopyran derivatives.[6][7]

  • Substituents on Attached Aryl Rings: In antimicrobial pyran derivatives, the presence of electron-withdrawing groups (e.g., fluorine) or bulky heterocyclic moieties (e.g., benzothiazole) on a phenyl ring attached to the pyran core can significantly enhance antibacterial activity.[1]

  • Steric Factors: The size of substituents at certain positions, such as the C-2 position in 2H-pyran-3(6H)-ones, can positively correlate with antibacterial activity against Gram-positive bacteria.[2]

Mechanistic Pathways:

The precise molecular mechanisms of action for many 2-oxo-2H-pyran-6-carboxylic acid derivatives are still under investigation. However, based on their structural features and observed biological effects, several potential pathways can be proposed.

Potential Anti-inflammatory Mechanism of Action

G Compound 2-Oxo-2H-pyran-6-carboxylic acid derivative COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Mediation

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Oxo-2H-pyran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the rigorous and reliable characterization of novel chemical entities is paramount. "2-Oxo-2H-pyran-6-carboxylic acid," a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods to ensure its quality, stability, and purity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (UV-Vis and FT-IR)—for the analysis of "2-Oxo-2H-pyran-6-carboxylic acid."

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of methodologies and validation parameters. As such, it serves as a practical guide for researchers, scientists, and drug development professionals in establishing and cross-validating analytical methods in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH)[3][4].

The Imperative of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods are suitable for the same purpose and provide comparable results[5][6]. This is crucial when, for instance, a method is transferred between laboratories or when a new method is intended to replace an existing one. This guide will culminate in a discussion of how to approach the cross-validation of the presented methods, ensuring consistency and reliability of analytical data across the lifecycle of a drug candidate.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a polar, aromatic compound like "2-Oxo-2H-pyran-6-carboxylic acid," a reverse-phase HPLC method is the logical starting point.

Rationale for Method Design

A C18 column is selected for its versatility in retaining both polar and non-polar compounds[7]. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby promoting better retention and peak shape on the non-polar stationary phase[8]. A mixture of acetonitrile and water provides a good elution gradient for polar aromatic compounds. UV detection is chosen based on the conjugated π-system of the 2-pyrone ring, which is expected to have a strong UV absorbance.

Experimental Protocol: HPLC Method Development and Validation

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

2. Validation Protocol:

The validation of this HPLC method will be performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank (diluent), a placebo (if in a formulation), and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A minimum of five concentrations of a reference standard are prepared and injected. The peak areas are then plotted against the known concentrations, and a linear regression is performed.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity[1].

  • Accuracy: Assessed by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three preparations at each level.

  • Precision:

    • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure is evaluated by comparing the results obtained by different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and observing the effect on the results.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert "2-Oxo-2H-pyran-6-carboxylic acid" into a more volatile and thermally stable compound suitable for GC analysis[9][10].

Rationale for Method Design

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids and alcohols[10]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent that reacts with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum of the derivatized analyte.

Experimental Protocol: GC-MS Method Development and Validation

1. Derivatization Procedure:

  • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

3. Validation Protocol:

The validation of the GC-MS method follows the same principles as the HPLC method (specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness) as outlined in the ICH Q2(R1) guidelines[3]. For robustness, parameters to be varied would include the derivatization temperature and time, as well as the GC oven temperature ramp rate.

Methodology 3: Spectroscopic Analysis (UV-Vis and FT-IR)

Spectroscopic methods are invaluable for the qualitative identification and quantitative determination of substances.

Rationale for Method Design
  • UV-Vis Spectroscopy: The conjugated system of the 2-pyrone ring in "2-Oxo-2H-pyran-6-carboxylic acid" is expected to exhibit strong UV absorbance, making this a suitable technique for quantitative analysis. The position of the absorption maximum (λmax) can also provide structural information[11].

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For "2-Oxo-2H-pyran-6-carboxylic acid," characteristic vibrational bands for the carboxylic acid O-H, the carbonyl (C=O) of the lactone and the carboxylic acid, and the C=C bonds of the pyran ring are expected[12][13].

Experimental Protocol: Spectroscopic Analysis and Validation

1. UV-Vis Spectroscopy:

  • Solvent: Methanol

  • Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance at the λmax (determined by scanning a solution of the analyte from 200-400 nm).

  • Validation:

    • Specificity: Analyze the diluent and a placebo to ensure no interference at the analytical wavelength.

    • Linearity and Range: Establish a calibration curve by plotting absorbance versus concentration.

    • Accuracy and Precision: Determined similarly to the HPLC method.

2. FT-IR Spectroscopy:

  • Sample Preparation: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

  • Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Validation (for identification): The primary validation for an identification method is specificity. The FT-IR spectrum of the sample should be compared to that of a known reference standard. The positions of the major peaks should correspond.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three validated analytical methods for "2-Oxo-2H-pyran-6-carboxylic acid." The data presented here is illustrative and would be determined experimentally during method validation.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectroscopy
Specificity High (Separation from impurities)Very High (Chromatographic separation and mass fragmentation)Moderate (Potential interference from other UV-absorbing compounds)
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (RSD%) < 2.0%< 3.0%< 2.0%
LOD ~0.1 µg/mL~0.01 µg/mL~0.2 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL~0.6 µg/mL
Robustness HighModerate (Sensitive to derivatization conditions)High
Sample Throughput HighModerate (Derivatization step required)Very High

Cross-Validation Workflow

The cross-validation of these methods is essential to ensure that they produce comparable results. A typical cross-validation protocol would involve:

  • Selection of Samples: Analyze a minimum of three batches of "2-Oxo-2H-pyran-6-carboxylic acid" using both the primary method (e.g., HPLC) and the secondary method (e.g., GC-MS).

  • Data Comparison: The results obtained from both methods for each batch are statistically compared. The acceptance criteria should be pre-defined in a validation protocol.

  • Statistical Analysis: A common approach is to calculate the percentage difference between the results from the two methods for each sample. The mean percentage difference should be within a pre-defined limit (e.g., ±5%).

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation cluster_crossval Cross-Validation cluster_outcome Outcome HPLC HPLC Method Val_HPLC Validate HPLC Method (ICH Q2) HPLC->Val_HPLC GCMS GC-MS Method Val_GCMS Validate GC-MS Method (ICH Q2) GCMS->Val_GCMS Analyze_Samples Analyze Same Batches with Both Methods Val_HPLC->Analyze_Samples Val_GCMS->Analyze_Samples Compare_Data Statistically Compare Results Analyze_Samples->Compare_Data Acceptance Results within Acceptance Criteria? Compare_Data->Acceptance Methods_Equivalent Methods Equivalent Acceptance->Methods_Equivalent Yes Investigate Investigate Discrepancy Acceptance->Investigate No

Caption: Cross-validation workflow for HPLC and GC-MS methods.

Conclusion and Recommendations

This guide has outlined the development and validation of three distinct analytical methods for "2-Oxo-2H-pyran-6-carboxylic acid."

  • HPLC-UV is recommended as the primary method for routine quality control due to its high precision, robustness, and sample throughput.

  • GC-MS serves as an excellent confirmatory method, offering superior specificity due to the combination of chromatographic separation and mass spectral data. It is particularly valuable for impurity profiling and identification of unknown related substances.

  • Spectroscopic methods (UV-Vis and FT-IR) are best suited for rapid identity confirmation and can be used for quantitative analysis where high sample throughput is required and potential interferences are well-understood.

A robust analytical control strategy for "2-Oxo-2H-pyran-6-carboxylic acid" would involve the use of HPLC as the primary quantitative method, with GC-MS as a secondary, orthogonal method for confirmation and impurity identification. FT-IR and UV-Vis should be employed for routine identity checks. The successful cross-validation of these methods will provide a high degree of confidence in the analytical data generated, which is fundamental to the successful development of any new pharmaceutical entity.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]

  • UV/Vis absorption spectrum and calculated triplet energy of the 2-pyrone starting material. (n.d.). ResearchGate. [Link]

  • The carbonyl stretching bands in the infrared spectra of unsaturated lactones. (2025). ResearchGate. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019). Molecules. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). [Link]

  • The ultraviolet and vacuum ultraviolet absorption spectrum of gamma-pyrone; the singlet states studied by configuration interaction and density functional calculations. (2024). The Journal of Chemical Physics. [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

  • Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. (n.d.). PubMed. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2026). ACS Omega. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019). PubMed. [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA. [Link]

  • IR handout.pdf. (n.d.). [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (n.d.). ChemRxiv. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]

  • UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of... (n.d.). ResearchGate. [Link]

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Sources

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